Magnesium monoperoxyphthalate hexahydrate
Description
The exact mass of the compound Magnesium monoperoxyphthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium monoperoxyphthalate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium monoperoxyphthalate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
84665-66-7 |
|---|---|
Molecular Formula |
C16H22MgO16 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
magnesium;2-carbonoperoxoylbenzoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2] |
Pictograms |
Irritant |
Synonyms |
magnesium monoperoxophthalate magnesium monoperoxyphthalate MMPP |
Origin of Product |
United States |
Foundational & Exploratory
Magnesium Monoperoxyphthalate Hexahydrate (MMPP): A Technical Guide to Properties, Mechanisms, and Pharmaceutical Applications
Executive Summary
Magnesium monoperoxyphthalate hexahydrate (MMPP) is a highly versatile, eco-friendly, and water-soluble peroxy acid widely utilized as an oxidant in advanced organic synthesis and pharmaceutical drug development. As a stable alternative to traditional oxidants like meta-chloroperoxybenzoic acid (mCPBA), MMPP offers superior safety profiles, excellent chemoselectivity, and highly simplified downstream purification processes. This whitepaper provides an in-depth analysis of MMPP’s physicochemical properties, mechanistic pathways, and self-validating experimental protocols for drug discovery applications.
Structural Identity and Chemical Properties
The structural uniqueness of MMPP lies in its hexahydrate crystal lattice and magnesium counterion.
Causality of Stability: Anhydrous peroxy acids are notoriously unstable and shock-sensitive. The hexahydrate coordination sphere in MMPP stabilizes the peroxy acid functional groups, rendering the compound non-explosive and safe for benchtop and industrial-scale handling[1]. Furthermore, the magnesium ion imparts significant water solubility, enabling its use in biphasic organic-aqueous solvent systems—a distinct advantage over the purely lipophilic mCPBA[1].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of MMPP hexahydrate, synthesized from [2] and :
| Property | Value / Specification |
| IUPAC Name | Magnesium;bis(2-carboxybenzenecarboperoxoate);hexahydrate |
| CAS Number | 84665-66-7 |
| Molecular Formula | C₁₆H₂₂MgO₁₆ (or [C₈H₆O₅]₂Mg · 6H₂O) |
| Molecular Weight | 494.64 g/mol |
| Melting Point | 93 °C (Decomposes upon melting) |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and lower alcohols; insoluble in non-polar solvents |
| Active Oxygen Content | ~80% (Technical grade assay by titration) |
Mechanistic Oxidation Pathways
MMPP functions primarily as an electrophilic oxygen donor. Its primary applications include the conversion of ketones to esters via the Baeyer-Villiger oxidation, the epoxidation of alkenes via the Prilezhaev reaction, and the chemoselective oxidation of sulfides to sulfoxides or sulfones[1].
Causality in Work-up Efficiency: When MMPP transfers its active oxygen to a nucleophilic substrate, the resulting byproduct is magnesium phthalate. Because magnesium phthalate is highly water-soluble, it partitions entirely into the aqueous phase during extraction[1]. This eliminates the need for harsh basic washes (required to remove m-chlorobenzoic acid in mCPBA reactions), thereby protecting base-sensitive functional groups on the target molecule.
Mechanistic pathway of MMPP-mediated electrophilic oxygen transfer.
Pharmaceutical Applications and Drug Development
MMPP is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs):
-
Steroid Epoxidation: MMPP drives highly stereoselective 4,5- and 5,6-epoxidations of unsaturated steroids (e.g., Δ5-B-nor-cholestanes), which are critical precursors for neuroprotective and antiproliferative agents[3].
-
Aminoglycoside Derivatization: In antibiotic development, MMPP is used to regio- and chemo-selectively derivatize unprotected aminoglycosides, aiding in the synthesis of inhibitors that block bacterial resistance pathways[4].
-
Hydrazone Cleavage: MMPP facilitates the oxidative cleavage of N,N-dialkylhydrazones to ketones without causing racemization at adjacent chiral centers, a vital requirement for enantiopure drug synthesis[4].
Self-Validating Experimental Protocol: Chemoselective Epoxidation
The following protocol outlines the stereoselective epoxidation of unsaturated steroids using MMPP, adapted from [3]. This workflow is designed as a self-validating system to ensure safety, yield, and purity.
Step 1: Substrate Solvation
-
Action: Dissolve 0.5 mmol of the unsaturated steroid in 4.5 mL of dichloromethane (CH₂Cl₂).
-
Causality: CH₂Cl₂ ensures complete solvation of the highly lipophilic steroid core, preventing aggregation and ensuring uniform reaction kinetics.
Step 2: Biphasic Oxidant Addition
-
Action: Add 0.4 mmol of MMPP hexahydrate followed by 250 µL of distilled water.
-
Causality: Because MMPP is insoluble in pure CH₂Cl₂, the addition of water creates a micro-aqueous phase. The oxidation occurs efficiently at the biphasic boundary, allowing for a controlled, slow release of active oxygen that prevents thermal runaway.
Step 3: Reaction Phase & Validation
-
Action: Stir the mixture vigorously at room temperature for 24 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the lower-polarity starting material spot validates the end of the reaction phase.
Step 4: Safe Quenching
-
Action: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
-
Causality: Thiosulfate chemically reduces any unreacted peroxy acid, neutralizing explosive hazards before solvent evaporation.
-
Validation Checkpoint: Spot the aqueous layer onto KI-starch indicator paper. A lack of blue-black coloration confirms the total absence of residual peroxides.
Step 5: Neutralization and Phase Separation
-
Action: Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: This neutralizes the acidic magnesium phthalate byproduct, driving it entirely into the aqueous phase and leaving the pure epoxysteroid in the organic layer.
Step 6: Isolation
-
Action: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the epoxide.
Self-validating biphasic workflow for the chemoselective epoxidation of steroids.
Safety, Handling, and Environmental Impact
While MMPP is significantly safer than mCPBA, it remains a strong oxidizing agent. It is classified under GHS as harmful in contact with skin (H312), a skin irritant (H315), and a severe eye irritant (H319)[2]. It exhibits thermal decomposition at 93 °C, meaning it must be stored at room temperature away from heat sources and reducing agents[5]. Environmentally, MMPP is considered an eco-friendly oxidant; its primary degradation product, phthalic acid, is readily biodegradable and poses minimal threat to aquatic ecosystems when properly neutralized[6][7].
References
-
Title: Magnesium monoperoxyphthalate hexahydrate - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly efficient epoxidation of unsaturated steroids using magnesium bis(monoperoxyphthalate) hexahydrate Source: Tetrahedron / ResearchGate URL: [Link]
-
Title: Magnesium monoperoxyphthalate Source: Wikipedia URL: [Link]
-
Title: α-Diketone synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 2. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. impuls.pl [impuls.pl]
- 7. chemimpex.com [chemimpex.com]
Magnesium Monoperoxyphthalate Hexahydrate (CAS 84665-66-7): A Comprehensive Guide to Properties, Mechanistic Applications, and Protocols
Executive Summary
As organic synthesis and industrial sanitation pivot toward greener, safer, and more stable reagents, Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a paradigm-shifting compound[1]. Traditionally, chemists have relied on meta-chloroperoxybenzoic acid (mCPBA) for electrophilic oxygen transfer. However, mCPBA’s shock sensitivity and deflagration risks present significant bottlenecks for scale-up. MMPP (CAS 84665-66-7) circumvents these hazards entirely[2]. Functioning as a highly stable, water-soluble peroxy acid, MMPP delivers exceptional chemoselectivity in organic oxidation reactions while doubling as a potent, broad-spectrum biocidal agent for hospital-grade surface disinfection[2].
This whitepaper provides an in-depth technical analysis of MMPP, detailing its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Advantages
The utility of MMPP is deeply rooted in its unique structural chemistry. The compound exists as a magnesium salt of a peroxy dicarboxylic acid, crystallized with six molecules of water.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | Magnesium monoperoxyphthalate hexahydrate |
| CAS Number | 84665-66-7[3] |
| Molecular Formula | C₁₆H₁₀MgO₁₀ · 6H₂O[4] |
| Molecular Weight | 494.64 g/mol [1] |
| Appearance | White powder / Granules[1] |
| Melting Point | 93 °C (Decomposes)[4] |
| Solubility | Soluble in H₂O, lower alcohols (MeOH, EtOH), DMF. Insoluble in non-polar solvents (e.g., hexane, DCM)[2]. |
| Hazard Profile | Non-deflagrating, non-shock-sensitive[4]. |
The Causality of Stability
Why is MMPP inherently safer than mCPBA? The answer lies in its crystal lattice. In anhydrous peroxy acids like mCPBA, the peroxy bonds (R-O-O-H) are highly concentrated and prone to explosive homolytic cleavage upon mechanical shock or thermal stress. In MMPP, the magnesium counterion (Mg²⁺) coordinates with the carboxylate groups, while the six waters of hydration form an extensive hydrogen-bonding network. This lattice acts as a thermal sink and physically spaces the reactive peroxy groups apart, rendering the bulk material non-deflagrating and non-shock-sensitive [4]. Consequently, MMPP can be stored safely at room temperature without the strict desiccation or refrigeration protocols required for other organic peroxides[1].
Mechanistic Applications in Organic Synthesis
MMPP is a highly versatile electrophilic oxidant. Its primary applications in drug development and synthetic chemistry include:
-
Epoxidation of Alkenes (Prilezhaev Reaction): MMPP transfers an oxygen atom to the electron-rich π-bond of an alkene, forming an epoxide[2]. The reaction proceeds via a concerted butterfly transition state.
-
Baeyer-Villiger Oxidation: Converts ketones into esters or lactones. The peroxy acid attacks the carbonyl carbon to form a Criegee intermediate, followed by the predictable migration of the more substituted alkyl group[2].
-
Oxidation of Sulfides: MMPP exhibits excellent chemoselectivity in oxidizing sulfides to sulfoxides or sulfones[5]. By strictly controlling the stoichiometric equivalents of MMPP, chemists can arrest the oxidation at the sulfoxide stage without over-oxidizing to the sulfone[6].
-
Oxidative Cleavage of Hydrazones: N,N-dialkylhydrazones can be cleanly cleaved back to their parent ketones using MMPP under mild conditions, a critical deprotection step in asymmetric synthesis[7].
Figure 1: Core oxidative transformation pathways mediated by MMPP.
Experimental Methodology: MMPP-Mediated Epoxidation Protocol
Because MMPP is insoluble in non-polar solvents (such as dichloromethane or hexane), traditional mCPBA protocols cannot be directly copy-pasted[2]. The following protocol utilizes a polar protic solvent system to maximize the solubility and reactivity of the hexahydrate salt.
Self-Validating Protocol: Epoxidation of an Alkene
Reagents: Alkene substrate (1.0 eq), MMPP (1.2–1.5 eq), Methanol (Solvent), Deionized Water.
-
Substrate Preparation: Dissolve the alkene (1.0 eq) in methanol (approx. 10 mL per mmol of substrate).
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
MMPP Addition: Dissolve MMPP (1.2 eq) in a minimal amount of deionized water. Add this aqueous peroxy solution dropwise to the methanolic substrate solution.
-
Causality: Oxygen transfer is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of diol byproducts (via epoxide ring-opening), and preserves the integrity of the peroxy bond.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting material spot is entirely consumed, validating the stoichiometric efficacy of the MMPP batch.
-
-
Quenching: Once complete, cool the flask back to 0 °C and add saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate is a reducing agent that instantly neutralizes any unreacted MMPP. This is a non-negotiable safety step; failing to quench peroxides can lead to explosive concentrations during rotary evaporation.
-
-
Workup & Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The byproduct of MMPP oxidation is magnesium phthalate, which is water-soluble[8]. The bicarbonate wash ensures complete deprotonation and removal of any residual phthalic acid from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure epoxide.
Figure 2: Step-by-step experimental workflow for MMPP-mediated epoxidation.
Industrial & Biocidal Applications
Beyond benchtop synthesis, MMPP's ability to release active oxygen in a controlled manner has driven its adoption in large-scale industrial and healthcare settings:
-
Healthcare Sanitation & Disinfection: MMPP is the active pharmaceutical ingredient in commercial surface disinfectants (e.g., Dismozon Pur). It exhibits a massive broad-spectrum biocidal effect, capable of penetrating and inactivating highly resilient bacterial endospores[2]. Unlike harsh hypochlorite (bleach) solutions, MMPP demonstrates excellent surface compatibility, allowing it to be used safely on sensitive hospital equipment, including plastics and rubbers[2].
-
Textile & Paper Bleaching: In the textile industry, MMPP acts as a high-efficiency bleaching agent. It whitens fabrics by oxidatively cleaving chromophores without degrading the underlying cellulose fibers, serving as a sustainable, eco-friendly alternative to traditional chlorine-based bleaching agents[1].
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. EP0533264A1 - Process for the preparation of anti-ulcer agents - Google Patents [patents.google.com]
- 6. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 84665-66-7 | CAS DataBase [m.chemicalbook.com]
Thermal Stability and Decomposition Kinetics of Magnesium Monoperoxyphthalate Hexahydrate (MMPP)
Introduction: The Mechanistic Role of Hydration in Peroxyacid Stability
In the realm of synthetic organic chemistry and active pharmaceutical ingredient (API) development, the selection of an oxidizing agent is a delicate balance between reactivity and process safety. Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a superior, stable, and water-soluble organic peroxyacid[1].
The thermal stability of MMPP is intrinsically linked to its crystal lattice structure. Unlike anhydrous peracids, which are prone to auto-catalytic and often violent decomposition, MMPP incorporates six molecules of water per magnesium cation. This hydration network forms a robust hydrogen-bonded matrix that stabilizes the peroxyacid moiety. Consequently, MMPP is not shock-sensitive, is immune to deflagration, and exhibits a significantly higher thermal stability in the solid state compared to its behavior in solution[2][3].
Comparative Safety Profile: MMPP vs. m-CPBA
For decades, meta-chloroperoxybenzoic acid (m-CPBA) was the standard reagent for epoxidations, Baeyer-Villiger oxidations, and sulfide-to-sulfoxide conversions. However, m-CPBA is inherently hazardous. In its pure form, it is shock-sensitive and potentially explosive in the condensed phase, often requiring dilution with meta-chlorobenzoic acid to mitigate deflagration risks[2]. Furthermore, m-CPBA is classified as a highly toxic agent, and its post-reaction workup often involves hazardous evaporations to dryness that can concentrate explosive peroxides[4].
By contrast, MMPP operates via a fundamentally safer mechanism. The causality behind its safety lies in its decomposition pathway: when MMPP degrades, it yields magnesium hydrogen phthalate—a non-toxic, water-soluble byproduct that can be easily filtered or washed away without the need for dangerous solvent evaporation[4]. This makes MMPP highly favorable for large-scale drug development workflows where process safety and environmental impact are strictly regulated.
Quantitative Thermal Decomposition Kinetics
Understanding the thermal boundaries of MMPP is critical for safe storage and reaction design. The decomposition of MMPP is a topochemical dissociation process, meaning the reaction centers are distributed throughout the crystal volume and are highly influenced by the physical state of the material[3].
When subjected to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), MMPP exhibits a distinct multi-stage thermal degradation profile.
Table 1: Quantitative Thermal Stability Data
| Parameter | Value | Analytical Technique | Mechanistic Note |
| Melting Point | 93–96 °C | Capillary / DSC | Decomposes concurrently with melting; highly exothermic[1][3]. |
| Stage 1 Decomposition | 60–80 °C | TGA | ~30% weight loss; expulsion of hydration water and active peroxy oxygen[1][3]. |
| Stage 2 Decomposition | ~140 °C | TGA | ~15% weight loss; breakdown of the organic phthalate backbone[1][3]. |
| Closed-Vessel Auto-acceleration | 85 °C | ARC / Sealed Oven | Vigorous decomposition yielding foam-like magnesium hydrogen phthalate[1][3]. |
Expert Insight: The physical environment dictates the decomposition rate. Heating MMPP in a closed container at 85 °C traps heat and pressure, leading to near 100% decomposition within an hour. The resulting product is foam-like, indicating that localized melting occurs during the exothermic release of oxygen[3].
Visualizing the Decomposition Pathway
The following diagram maps the logical progression of MMPP's thermal breakdown, illustrating the transition from the stable hexahydrate to its final inorganic residues.
Caption: Thermal decomposition pathway of MMPP Hexahydrate detailing mass loss stages.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to empower researchers to troubleshoot and adapt the workflows.
Protocol 1: TGA/DSC Thermal Profiling of MMPP
Objective: To accurately determine the onset of thermal decomposition without triggering a closed-vessel explosion.
-
Instrument Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C). Causality: Ensures the endothermic/exothermic heat flow measurements are perfectly aligned with absolute temperature before introducing energetic peroxides.
-
Sample Preparation: Weigh 1.5 to 2.0 mg of MMPP hexahydrate into an aluminum crucible. Crucial Step: Pierce the lid of the crucible with a 0.5 mm pinhole. Causality: A pierced lid allows the evolved water vapor and oxygen to escape. Using a hermetically sealed pan will artificially lower the decomposition onset temperature due to auto-catalytic pressure buildup[3].
-
Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: Sweeps away evolved oxygen, preventing secondary combustion of the organic phthalate backbone during the run.
-
Heating Ramp: Apply a dynamic heating rate of 5 °C/min from 25 °C to 300 °C.
-
Data Validation: A successful run will show a broad endotherm/exotherm complex between 60–80 °C (Stage 1) and a secondary mass loss step near 140 °C (Stage 2)[1][3].
Protocol 2: Safe Scale-Up Oxidation Workflow (e.g., API Epoxidation)
Objective: To maximize oxidation yield while maintaining the thermal integrity of the MMPP reagent.
-
Solvent Selection: Suspend the target substrate in a biphasic mixture (e.g., Dichloromethane/Water) or a polar protic solvent (e.g., Methanol).
-
Reagent Addition: Add MMPP hexahydrate in slight excess (1.2 to 1.5 equivalents) portion-wise over 15 minutes.
-
Temperature Control (Critical): Maintain the reaction vessel between 20 °C and 35 °C using a cooling jacket. Causality: Exceeding 40 °C risks initiating the topochemical dissociation of the hexahydrate lattice. Premature loss of active peroxy oxygen as O₂ gas will drastically reduce the epoxidation yield[3].
-
Reaction Quenching: Once TLC or HPLC confirms complete conversion, add a 10% aqueous solution of sodium thiosulfate. Causality: Thiosulfate selectively reduces any unreacted peroxyacid to the corresponding carboxylic acid, neutralizing the thermal hazard of the mixture.
-
Workup: Filter the reaction mixture to remove the precipitated amorphous magnesium hydrogen phthalate byproduct[3][4]. Extract the aqueous layer with ethyl acetate, dry over sodium sulfate, and concentrate in vacuo.
Conclusion
Magnesium monoperoxyphthalate hexahydrate represents a triumph of crystal engineering in process chemistry. By locking the reactive peroxyacid within a hydrated magnesium matrix, chemists are granted an oxidant that is robust at room temperature, immune to shock-induced deflagration, and highly predictable in its thermal decomposition[2][3]. Adhering to strict temperature controls (< 40 °C for reactions) and understanding its multi-stage degradation profile ensures that MMPP can be deployed safely from the benchtop to the manufacturing plant.
References
- Magnesium Monoperoxyphthalate (MMPP)
- Magnesium Oxide, Alkoxides, and Carboxylates - M.
- Taylor & Francis Online (Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics)
- US4866174A - Method for the preparation of a therapeutically active compound Google Patents URL
Sources
Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis: A Technical Guide to Solvent Solubility and Reaction Optimization
Topic: Solubility of MMPP (Magnesium monoperoxyphthalate) in Common Organic Solvents Content Type: In-Depth Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a highly stable, cost-effective, and halogen-free alternative to meta-chloroperoxybenzoic acid (mCPBA) for a wide array of oxidative transformations, including epoxidations, Baeyer-Villiger oxidations, and the synthesis of sulfoxides and selenones ([1], [2]). Despite its broad synthetic utility, the successful application of MMPP is fundamentally governed by its unique solubility profile.
Unlike mCPBA, MMPP is an ionic magnesium salt coordinated with a robust hydration sphere (hexahydrate) ([3]). This physicochemical reality dictates its high solubility in polar media and near-total insolubility in non-polar organic solvents. This whitepaper provides an authoritative analysis of MMPP’s solubility behavior, the mechanistic causality behind solvent selection, and self-validating experimental protocols for optimizing oxidation workflows.
The Physicochemical Profile of MMPP
The oxidizing power of MMPP is delivered via a peroxy acid moiety, but its bulk physical properties are dictated by its structure:
The
Solubility Data in Common Organic Solvents
To facilitate rapid solvent selection, the quantitative and qualitative solubility behaviors of MMPP and its byproduct are summarized below.
Table 1: Solubility and Reactivity Profile of MMPP in Common Solvents
| Solvent | MMPP Solubility | Mg-Phthalate (Byproduct) Solubility | Mechanistic Role & Application |
| Water | High | High | Ideal for highly polar substrates and surface disinfection. |
| Methanol / Ethanol | Moderate to High | High | Protic solvation stabilizes polar intermediates (e.g., selenoxides); prevents unwanted |
| Acetonitrile (MeCN) | Low (RT) / High (Reflux) | Insoluble | Thermal dissolution of MMPP; byproduct precipitation drives the reaction forward via Le Chatelier's principle. |
| Tetrahydrofuran (THF) | Very Low | Low | Sluggish kinetics; requires basic additives (e.g., |
| Dichloromethane (DCM) | Insoluble | Insoluble | Requires biphasic conditions (PTC) or co-solvents (MeOH) to facilitate interfacial oxygen transfer for lipophilic substrates. |
Mechanistic Causality of Solvent Effects
The choice of solvent in MMPP oxidations is not merely a matter of dissolving the reagent; it actively dictates the reaction pathway, transition state stability, and the isolation strategy.
-
Protic Solvation (Methanol/Ethanol): Alcohols act as hydrogen-bond donors. When oxidizing selenides to selenones, the highly polar selenoxide intermediate is stabilized by the protic solvent network. This solvation effect actively suppresses unwanted
-elimination side reactions that typically plague these oxidations in non-polar media ([5]). -
Aprotic Precipitation (Acetonitrile): When substrates are sensitive to protic solvents, MeCN is utilized at reflux. The thermodynamic driving force here is phase separation. As MMPP transfers its oxygen, it converts to magnesium phthalate. Because magnesium phthalate is strictly insoluble in MeCN, it precipitates out of the reaction matrix, preventing product inhibition and allowing for a simple filtration-based workup ([6]).
-
Co-Solvent Interfacial Transfer (DCM/MeOH): Highly lipophilic substrates (e.g., diphenyl sulfide) will not dissolve in pure methanol. By employing a 5:1 DCM:MeOH mixture, the DCM solvates the lipophilic substrate, while the minor methanol fraction locally solubilizes the MMPP hexahydrate. The oxidation occurs efficiently at the micro-interfacial boundaries without the need for complex phase-transfer catalysts ([7]).
Workflow: Decision Matrix for Solvent Selection
Decision matrix for selecting MMPP reaction solvents and corresponding workup.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that researchers can visually or analytically confirm the success of the solvent system during the reaction.
Protocol A: Oxidation in Polar Protic Solvent (Synthesis of Selenones)
-
Reference: [5]
-
Causality: Methanol acts as a hydrogen-bond donor, stabilizing the highly polar selenoxide intermediate and preventing
-elimination. -
Validation Checkpoint: Complete dissolution of the solid MMPP upon addition indicates active solvation. TLC should show the complete disappearance of the less polar selenide spot without the formation of olefinic elimination byproducts.
-
Methodology:
-
Dissolve the alkyl phenyl selenide (1.0 mmol) in absolute ethanol or methanol (10 mL).
-
Add MMPP (2.4 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1–2 hours.
-
Workup: Concentrate the solvent under reduced pressure. Add water (15 mL) to dissolve the magnesium phthalate byproduct. Extract the aqueous phase with dichloromethane (3 × 10 mL).
-
Dry the combined organic layers over anhydrous
, filter, and concentrate to yield the pure selenone.
-
Protocol B: Oxidative Lactonization in Polar Aprotic Solvent (Acetonitrile)
-
Reference: [6]
-
Causality: Acetonitrile at reflux provides the thermal energy to solubilize MMPP. As oxygen transfer occurs, the resulting magnesium phthalate byproduct precipitates out of solution, driving the reaction forward thermodynamically and simplifying isolation.
-
Validation Checkpoint: The continuous formation of a dense, white precipitate (magnesium salts) serves as a visual indicator of reaction progression.
-
Methodology:
-
Dissolve the oleanolic acid derivative (1.0 mmol) in acetonitrile (15 mL) and heat to reflux.
-
Add MMPP (2.0–3.0 equiv) to the solution under vigorous magnetic stirring.
-
Maintain reflux until TLC indicates complete conversion of the starting material.
-
Workup: Cool the mixture to room temperature. Filter off the precipitated white magnesium salts directly from the reaction mixture.
-
Wash the filter cake with cold acetonitrile (2 × 5 mL) and concentrate the combined filtrate to obtain the crude
-hydroxy- -lactone.
-
Protocol C: Selective Sulfide Oxidation in a Co-Solvent System (DCM/MeOH)
-
Reference: [7]
-
Causality: A 5:1 DCM:MeOH mixture ensures the lipophilic substrate remains solvated by the non-polar DCM, while the minor methanol fraction locally solubilizes the MMPP hexahydrate, facilitating interfacial oxygen transfer.
-
Validation Checkpoint: Stoichiometric control is the primary validation mechanism. Using exactly 1.1 equivalents arrests the oxidation at the sulfoxide stage, whereas >2.0 equivalents push it to the sulfone.
-
Methodology:
-
Dissolve diphenyl sulfide (1.0 mmol) in a solvent mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Cool the solution to 0 °C using an ice bath to control the exothermic peroxy-transfer.
-
Add MMPP (1.1 mmol for sulfoxide, 2.2 mmol for sulfone) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Filter the mixture to remove any undissolved solids. Wash the organic filtrate with saturated aqueous
and brine to neutralize and remove residual phthalic acid. Dry over and concentrate.
-
References
-
Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) . Beilstein Journal of Organic Chemistry (2012).
-
Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones . Beilstein Journal of Organic Chemistry / PMC (2014).
-
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) . Synlett (2005).
-
Magnesium monoperoxyphthalate hexahydrate, tech. ca 80% . Fisher Scientific.
-
Magnesium monoperoxyphthalate . Wikipedia.
-
Magnesium monoperoxyphthalate hexahydrate | 84665-66-7 . Benchchem.
-
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis . Benchchem.
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- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Magnesium Monoperoxyphthalate (MMPP) in Advanced Organic Synthesis: Mechanistic Insights and Self-Validating Protocols
Executive Summary
For decades, meta-chloroperoxybenzoic acid (m-CPBA) has been the default electrophilic oxidant in drug development and organic synthesis. However, its shock-sensitivity, requirement for refrigeration, and the tedious chromatographic removal of its byproduct have driven the search for safer, more efficient alternatives. Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a superior reagent. As a highly stable, water-soluble peroxy acid, MMPP delivers precise oxidative transformations—including alkene epoxidation, Baeyer-Villiger oxidations, and sulfide oxidations—while generating magnesium phthalate, a benign, water-soluble byproduct that is easily removed via simple filtration or aqueous wash.
This whitepaper provides an in-depth technical analysis of MMPP’s oxidation mechanisms, supported by quantitative data and self-validating experimental protocols designed for high-yield, scalable synthesis.
Mechanistic Foundations of MMPP Oxidation
Epoxidation of Alkenes (Prilezhaev Reaction)
The epoxidation of alkenes by MMPP proceeds via a concerted, asynchronous mechanism 1 [2]. The
Because the bond-breaking and bond-forming events occur in a single concerted step, the reaction is strictly stereospecific. The stereochemistry of the starting alkene (cis or trans) is perfectly retained in the resulting epoxide (syn-addition).
Logical flow of the concerted epoxidation mechanism using MMPP.
Chemoselective Oxidation of Sulfides
MMPP oxidizes sulfides to sulfoxides and sulfones with exquisite stoichiometric control, a critical feature in the synthesis of chiral auxiliaries and active pharmaceutical ingredients (APIs). The mechanism is stepwise and kinetically differentiated:
-
Sulfide to Sulfoxide (Fast): The divalent sulfur atom is highly nucleophilic and rapidly attacks the peroxy oxygen of MMPP. This step is completed in minutes 2 [1].
-
Sulfoxide to Sulfone (Slow): The newly formed sulfinyl group (S=O) is strongly electron-withdrawing, drastically reducing the nucleophilicity of the sulfur atom. Consequently, the second oxidation step requires a large excess of oxidant and extended reaction times [4].
Stoichiometric control in the stepwise oxidation of sulfides by MMPP.
Comparative Quantitative Data
To justify the transition from m-CPBA to MMPP in process chemistry, we must evaluate their operational parameters. The following tables summarize the physical properties and stoichiometric requirements based on 3 [3] and 4 [5].
Table 1: Operational Comparison of MMPP vs. m-CPBA
| Parameter | MMPP (Magnesium monoperoxyphthalate) | m-CPBA (meta-Chloroperoxybenzoic acid) |
| Physical State | Free-flowing, stable powder (Hexahydrate) | Shock-sensitive solid (often shipped 70% w/ water) |
| Byproduct | Magnesium phthalate (Highly water-soluble) | m-Chlorobenzoic acid (Poorly water-soluble) |
| Byproduct Removal | Simple aqueous extraction or filtration | Tedious basic washes or column chromatography |
| Thermal Stability | Highly stable at room temperature | Requires strict refrigeration |
| Solvent Compatibility | Water, lower alcohols, biphasic systems | Dichloromethane (DCM), Chloroform |
Table 2: Stoichiometric Control in Sulfide Oxidation [4]
| Target Product | MMPP Equivalents | Reaction Time | Byproduct Formation |
| Sulfoxide | 1.0 - 1.1 | 10 - 45 min | < 2% Sulfone |
| Sulfone | 2.0 - 2.5 | 2 - 8 hours | Trace Sulfoxide |
Self-Validating Experimental Protocols
The following protocols are designed with inherent causality and self-validating checkpoints to ensure reproducibility in drug development workflows.
Protocol 1: Stereospecific Epoxidation of Alkenes in Biphasic Media
Causality & Setup: MMPP is highly soluble in water but poorly soluble in non-polar chlorinated solvents. To epoxidize lipophilic alkenes (e.g., cholesterol derivatives), a biphasic system (Dichloromethane/Water) is utilized alongside a phase-transfer catalyst (PTC) such as tetra-n-butylammonium hydrogen sulfate (
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the alkene (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask. Rationale: DCM provides excellent solvation for lipophilic substrates, preventing precipitation.
-
Oxidant Preparation: In a separate vial, dissolve MMPP (1.2 mmol) and
(0.1 mmol) in distilled water (2 mL). -
Biphasic Reaction: Add the aqueous MMPP solution to the DCM organic layer. Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The non-polar alkene spot will disappear, replaced by a slightly more polar epoxide spot. Concurrently, the precipitation of white magnesium phthalate in the aqueous layer serves as a visual indicator of oxidant consumption.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous
(2 x 5 mL) followed by brine (5 mL). Rationale: The basic wash neutralizes any residual acidic species and completely removes the water-soluble magnesium phthalate byproduct, yielding a highly pure crude epoxide upon solvent evaporation.
Protocol 2: Chemoselective Oxidation of Sulfides to Sulfoxides on Silica Gel
Causality & Setup: To prevent over-oxidation to sulfones and to circumvent MMPP's insolubility in DCM without using water, hydrated silica gel is employed as a solid support. The silica gel provides a massive surface area for the reaction and localizes the trace moisture necessary to activate the MMPP [3].
Step-by-Step Methodology:
-
Support Preparation: Suspend hydrated silica gel (1.0 g, 230-400 mesh) in DCM (5 mL) containing the target sulfide (1.0 mmol). Rationale: The silica gel adsorbs the sulfide, priming it for a localized surface interaction with the oxidant.
-
Controlled Oxidation: Add MMPP (1.05 mmol) portion-wise over 5 minutes. Rationale: Strict stoichiometric control (near 1:1) and portion-wise addition prevent localized overheating and completely arrest the reaction at the sulfoxide stage.
-
Reaction & Self-Validation: Stir vigorously at room temperature for 30 minutes. Monitor via TLC. The starting sulfide will vanish, replaced by a highly polar sulfoxide spot. Self-Validation Check: If a faint, intermediate-polarity third spot (sulfone) appears, it indicates a local excess of oxidant, validating the need for more vigorous stirring in subsequent runs.
-
Workup: Filter the reaction mixture through a sintered glass funnel. Wash the silica pad thoroughly with DCM or ethyl acetate (15 mL). Rationale: The byproduct (magnesium phthalate) and any unreacted MMPP remain permanently trapped on the silica gel matrix. Evaporating the filtrate yields the pure sulfoxide without the need for aqueous extraction.
References
- BenchChem. "Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis." BenchChem Technical Resources.
- LibreTexts Chemistry. "8.8: Oxidation of Alkenes - Epoxidation and Hydroxylation." Chemistry LibreTexts.
- Ali, M. H., & Stevens, W. C. "A Facile and Selective Procedure for Oxidation of Sulfides to Sulfoxides on Silica Gel Supported Magnesium Monoperoxyphthalate (MMPP) in Dichloromethane." Synthesis.
- Ali, M. H., & Bohnert, G. J. "Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (MMPP) On Silica Gel Support in Methylene Chloride Solvent." Synthetic Communications.
- Chen, M., Patkar, L. N., & Lin, C. C. "Selective Oxidation of Glycosyl Sulfides to Sulfoxides Using Magnesium Monoperoxyphthalate and Microwave Irradiation." The Journal of Organic Chemistry.
Sources
The Evolution of Oxidative Synthesis: A Technical Whitepaper on Magnesium Monoperoxyphthalate (MMPP)
Executive Summary
For decades, organic oxidation relied heavily on meta-chloroperoxybenzoic acid (m-CPBA). However, the shock-sensitive nature and tedious purification associated with m-CPBA necessitated a safer, more efficient alternative. The introduction of Magnesium monoperoxyphthalate (MMPP) hexahydrate revolutionized large-scale and benchtop oxidations[1]. This whitepaper explores the discovery, mechanistic advantages, and validated protocols for MMPP, providing drug development professionals with a robust framework for implementing this reagent.
The Historical Imperative: Overcoming the Limitations of m-CPBA
The discovery and popularization of MMPP as a mainstream reagent can be traced back to the seminal work by Brougham et al. in 1987[2]. Prior to this, chemists routinely utilized m-CPBA for Baeyer-Villiger oxidations, epoxidations, and sulfide oxidations. However, m-CPBA is inherently unstable; it is shock-sensitive and prone to deflagration, making scale-up in pharmaceutical manufacturing highly hazardous[3].
Brougham's team identified that neutralizing monoperoxyphthalic acid with magnesium oxide yielded a hexahydrate salt—magnesium bis(monoperoxyphthalate)—that was entirely non-shock-sensitive[3]. Beyond safety, the true historical breakthrough of MMPP was its operational elegance: the byproduct of MMPP oxidation is magnesium phthalate, a highly water-soluble salt[4]. This allowed chemists to bypass tedious chromatographic separations, simply washing away the byproduct during a mild aqueous work-up[5].
Chemical Properties & Cost-Benefit Analysis
Understanding the causality behind MMPP's stability requires examining its crystal lattice. As a hexahydrate magnesium salt, the peroxycarboxylate groups are stabilized by ionic coordination with the Mg²⁺ center and an extensive hydrogen-bonding network provided by the six water molecules. This prevents the auto-catalytic radical decomposition pathways that plague anhydrous peroxyacids.
Quantitative Comparison: MMPP vs. m-CPBA
| Parameter | Magnesium Monoperoxyphthalate (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Formula / Hydration | C₁₆H₁₀MgO₁₀ · 6H₂O (Hexahydrate) | C₇H₅ClO₃ (Anhydrous) |
| Molecular Weight | 494.64 g/mol | 172.57 g/mol |
| Thermal Stability | Non-deflagrating, non-shock-sensitive | Shock-sensitive, deflagrating at high temps |
| Byproduct Solubility | Highly water-soluble (Magnesium phthalate) | Organic-soluble (m-Chlorobenzoic acid) |
| Cost Efficiency (per mol) | ~$0.77 - $0.88 | ~$0.12 - $0.17 |
Data synthesized from commercial pricing and safety profiles.[4]
While the upfront cost per mole of MMPP is higher than m-CPBA, the downstream savings in purification solvents, labor, and safety infrastructure make MMPP highly economically viable for industrial scale-up[4].
De Novo Synthesis of MMPP Hexahydrate
The synthesis of MMPP is an exercise in controlled perhydrolysis and salt precipitation[3]. The following protocol is designed as a self-validating system, ensuring that intermediate success is confirmed before proceeding to the next step.
Workflow for the synthesis of MMPP hexahydrate from phthalic anhydride.
Protocol 1: Synthesis of MMPP Hexahydrate
Methodology & Causality:
-
Perhydrolysis: Dissolve 25 g (0.169 mol) of phthalic anhydride in 150 mL of ethyl acetate (EtOAc) at 10 °C. Add 3 g of H₂O. Dropwise, add 11.5 g (0.169 mol) of 50% H₂O₂[3].
-
Causality: EtOAc is selected because phthalic anhydride is soluble in it, but the final magnesium salt is not. The 10 °C temperature suppresses the thermal decomposition of the peracid and controls the exothermic ring-opening perhydrolysis.
-
-
Phase Separation (Self-Validation 1): Stir the mixture at 20 °C for 1 hour.
-
Validation: The reaction generates an aqueous phase. The clear separation of the water layer validates the completion of the perhydrolysis step. Separate and discard the aqueous layer.
-
-
Salt Formation: To the organic solution of crude monoperoxyphthalic acid, add 5 g (0.125 mol) of Magnesium Oxide (MgO) over 5 minutes at 20 °C[3].
-
Causality: MgO acts as a mild base to deprotonate the carboxylic acid without degrading the sensitive peroxy-acid moiety.
-
-
Precipitation and Isolation (Self-Validation 2):
-
Validation: The immediate formation of a white, granular precipitate validates the successful formation of the magnesium salt. Le Chatelier's principle drives the reaction to completion as the insoluble MMPP precipitates out of the EtOAc.
-
-
Filtration: Collect the precipitate by vacuum filtration to yield approximately 27 g (65% yield) of MMPP hexahydrate[3].
Application Workflows in Drug Development
MMPP is exceptionally versatile, capable of epoxidizing alkenes, cleaving hydrazones, and oxidizing sulfides[1][6]. In drug development, the selective oxidation of sulfides to sulfoxides (without over-oxidation to sulfones) is a critical transformation (e.g., in the synthesis of proton-pump inhibitors like omeprazole)[7].
Divergent oxidation pathways of sulfides to sulfoxides or sulfones using MMPP.
Protocol 2: Selective Oxidation of Sulfides to Sulfoxides
Methodology & Causality:
-
Solvent System Preparation: Dissolve the target sulfide (1.0 mmol) in a 5:1 mixture of dichloromethane (DCM) and methanol (10 mL DCM : 2 mL MeOH)[5].
-
Causality: MMPP has limited solubility in pure non-polar solvents. The addition of methanol creates a finely suspended mixed-solvent system that brings the polar oxidant and non-polar substrate into contact.
-
-
Stoichiometric Oxidation: Cool the solution to 0 °C. Portion-wise, add exactly 1.1 equivalents of MMPP[5].
-
Causality: Strict stoichiometric control and low temperature kinetically favor the formation of the sulfoxide and halt the reaction before the more electron-deficient sulfoxide can be further oxidized to a sulfone[6].
-
-
Reaction Monitoring (Self-Validation 1): Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Validation: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the high-Rf sulfide spot and the emergence of a distinct, lower-Rf sulfoxide spot validates the chemical transformation.
-
-
Aqueous Work-up (Self-Validation 2): Filter any solid magnesium phthalate. Wash the organic filtrate with saturated aqueous sodium bicarbonate and brine[5].
-
Validation: The byproduct is entirely partitioned into the aqueous layer. Evaporation of the dried organic layer yields the pure sulfoxide, validating the "chromatography-free" advantage of MMPP.
-
Conclusion
The historical transition from m-CPBA to MMPP represents a paradigm shift in synthetic organic chemistry, prioritizing inherent reagent safety and operational simplicity. By leveraging the water-soluble nature of its byproducts and its non-deflagrating stability, MMPP continues to be an indispensable tool for researchers and drug development professionals worldwide.
References
-
BenchChem. A Cost-Benefit Analysis of Magnesium Monoperoxyphthalate (MMPP) in Synthesis: A Comparative Guide.4
-
BenchChem. Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis.5
-
Wikipedia. Magnesium monoperoxyphthalate.1
-
Brougham, P. et al. (ResearchGate). Oxidation Reactions Using Magnesium Monoperphthalate: A Comparison with m-Chloroperoxybenzoic Acid. Synthesis 1987. 2
-
Thieme Connect. Product Subclass 13: Magnesium Oxide, Alkoxides, and Carboxylates.3
-
Ugras, S. et al. (ResearchGate). Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts.6
-
National Academic Digital Library of Ethiopia. Organic Peroxygen Chemistry.
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- 6. researchgate.net [researchgate.net]
- 7. EP0533264A1 - Process for the preparation of anti-ulcer agents - Google Patents [patents.google.com]
In-Depth Technical Guide to Magnesium Monoperoxyphthalate Hexahydrate (MMPP): Molecular Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium monoperoxyphthalate hexahydrate (MMPP), a white, crystalline powder, is a versatile and stable oxidizing agent with significant applications across organic synthesis, disinfection, and industrial bleaching.[1][2] Its efficacy as a mild oxidant, coupled with its water solubility and enhanced safety profile compared to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), has made it an attractive reagent in both laboratory and large-scale chemical processes.[3][4] This technical guide provides a comprehensive exploration of the molecular structure of MMPP, its synthesis, and its functional implications in various scientific domains.
Core Chemical and Physical Properties
Commercially available at approximately 80% purity, MMPP is prized for its stability and is not shock-sensitive, allowing for safe handling under aqueous conditions and across a wide range of functional groups.[1] It has a molecular formula of C₁₆H₂₂MgO₁₆ and a molecular weight of 494.6 g/mol .[1][5] The compound decomposes at around 93 °C without melting.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂MgO₁₆ | [1][5] |
| Molecular Weight | 494.6 g/mol | [1][5] |
| Appearance | White, crystalline powder | [1] |
| Decomposition Temperature | ~93 °C | [1] |
| Solubility | Water-soluble | [1] |
Elucidation of Molecular Structure
A proposed coordination environment is depicted below:
Caption: Proposed coordination of the Mg²⁺ ion with two monoperoxyphthalate anions and six water molecules.
Synthesis of Magnesium Monoperoxyphthalate Hexahydrate
The synthesis of MMPP involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. This process is typically carried out in a slurry.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 50 mL of water and 50 mL of ethyl acetate.
-
Cooling: Lower the temperature of the solution to 10 °C.
-
Addition of Reactants: While maintaining the temperature and with vigorous stirring, introduce particulate phthalic anhydride and magnesium oxide to form a slurry.
-
Reaction: Allow the reaction to proceed, which results in the formation of magnesium bis(monoperoxyphthalate) hexahydrate.
Caption: Workflow for the synthesis of Magnesium Monoperoxyphthalate Hexahydrate.
Applications in Scientific Research and Development
Organic Synthesis
MMPP is a highly effective oxidizing agent for a variety of transformations in organic synthesis. Its utility stems from its stability, safety, and the straightforward removal of its water-soluble byproduct, magnesium phthalate.[3]
Key applications include:
-
Epoxidation of Alkenes: The conversion of carbon-carbon double bonds to epoxides.[3]
-
Baeyer-Villiger Oxidation: The oxidation of ketones to esters or lactones.[3]
-
Oxidation of Sulfides: The selective oxidation of sulfides to either sulfoxides (using one equivalent of MMPP) or sulfones (using two or more equivalents).[3]
-
Oxidation of Selenides: A mild and efficient method for the direct oxidation of selenides to selenones.[6]
Antimicrobial Properties
MMPP exhibits broad-spectrum antimicrobial activity. A 2% (w/w) solution can rapidly kill yeasts and vegetative bacteria and inactivate bacterial endospores.[4] Its biocidal activity is enhanced under mildly acidic conditions and is retained in the presence of organic contaminants or hard water.[4] The combination of MMPP with propan-2-ol significantly increases its sporicidal action, making such mixtures suitable for use as liquid chemical sterilants.[4]
A study highlighted its high inhibitory activity against pathogenic microorganisms at low doses (MIC values of 312.5–625.0 µg/mL for bacteria and 4–8 mg/mL for yeast).[7] Importantly, these antibacterial dosages were found to be non-cytotoxic.[7]
Industrial Applications
Beyond the laboratory, MMPP serves as an eco-friendly bleaching agent in the textile industry, particularly for denim fabrics.[7] Its use avoids the formation of harmful by-products associated with traditional bleaching agents like potassium permanganate (KMnO₄).[7]
Safety and Handling
While MMPP is considered safer than many other peroxy acids, it is a strong oxidizing agent and should be handled with appropriate care.[3] It is classified as harmful in contact with skin, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
Recommended safety precautions include:
-
Ensuring good ventilation in the work area.[8]
-
Wearing personal protective equipment, including gloves, protective clothing, and eye/face protection.[8]
-
Avoiding breathing dust, mist, or spray.[8]
-
Storing in a dry, cool, and well-ventilated area in a closed container.[8]
-
Keeping away from heat, sparks, and open flames.[8]
Conclusion
Magnesium monoperoxyphthalate hexahydrate is a valuable and versatile reagent with a favorable safety and stability profile. While detailed crystallographic data remains elusive in publicly accessible literature, its molecular structure underpins its diverse applications as a selective oxidizing agent in organic synthesis and a potent antimicrobial agent. Its environmentally benign nature further positions it as a sustainable alternative in industrial processes. Continued research, particularly in elucidating its precise solid-state structure, will undoubtedly lead to an expanded understanding and application of this important compound.
References
- SynQuest Laboratories, Inc. (2017, July 31).
- Grokipedia. (n.d.).
- BenchChem. (2025).
- PubChem. (n.d.). Magnesium monoperoxyphthalate hexahydrate.
- Baldry, M. G. (1984). The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate. Journal of Applied Bacteriology, 57(3), 499-503.
- Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267–1271.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Wikipedia. (n.d.).
- Ugras, S., Karagul, B., Ulger, S., Akbulut, D., & Akkurt, M. (2025, February 12). Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts. Journal of the Textile Institute.
Sources
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- 2. scbt.com [scbt.com]
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- 4. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 5. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MONOPEROXYPHTHALIC ACID MAGNESIUM SALT, HEXAHYDRATE | 78948-87-5 [chemicalbook.com]
- 7. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Characterization of Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP)
Executive Summary
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is a highly versatile, commercially available, and relatively stable electrophilic oxidant[1]. Recognized as a green, halogen-free alternative to m-chloroperoxybenzoic acid (mCPBA), MMPP offers superior safety profiles and ease of handling for both small- and large-scale synthetic operations[2]. Because peroxy compounds are inherently susceptible to thermal and hydrolytic degradation, rigorous analytical characterization is required prior to deployment in critical drug development workflows. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of MMPP hexahydrate, emphasizing the causality behind experimental choices and self-validating protocols.
Structural Dynamics and Chemical Profile
MMPP hexahydrate (CAS: 84665-66-7; Molecular Weight: 494.6 g/mol ) consists of a central magnesium dication (
The structural asymmetry of the monoperoxyphthalate anion—featuring an ortho-arrangement of a carboxylate group (
Experimental Methodologies: A Self-Validating System
To ensure high-fidelity data acquisition, the analytical workflow must be carefully designed to prevent solvent-induced degradation or thermal decomposition of the delicate peroxide bond.
Experimental workflow for the spectroscopic characterization of MMPP hexahydrate.
Step-by-Step Protocol: NMR Acquisition
-
Sample Preparation: Accurately weigh 15 mg of MMPP hexahydrate.
-
Causality: A 15 mg concentration ensures a high signal-to-noise ratio for
NMR without causing viscosity-induced line broadening in NMR.
-
-
Solvent Selection: Dissolve the sample in 0.6 mL of Deuterium Oxide (
).-
Causality: MMPP is highly soluble in water[1]. Utilizing
prevents the massive solvent suppression issues that would cause, while effectively solvating the magnesium cation and peroxyphthalate anions. Non-polar solvents like dichloromethane are strictly avoided due to MMPP's poor solubility in them[2].
-
-
Internal Standard: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
Causality: Standard TMS is insoluble in
; DSS provides a reliable 0.00 ppm reference in aqueous media.
-
-
Acquisition: Acquire
NMR at 400 MHz (16 scans) and NMR at 100 MHz (512 scans) at a controlled temperature of 298 K to prevent thermal degradation of the peroxy acid.
Step-by-Step Protocol: IR Acquisition
-
Sample Preparation: Place 2-3 mg of neat MMPP hexahydrate crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Causality: ATR avoids the hygroscopic interference inherent in pressing KBr pellets. Because MMPP is a hexahydrate, absorbing ambient moisture during KBr preparation would obscure the true
stretch profile of the crystal lattice.
-
-
Acquisition: Apply consistent pressure using the ATR anvil. Record the spectrum from 4000 to 400 cm
with a resolution of 4 cm (32 scans).
Nuclear Magnetic Resonance (NMR) Data Interpretation
The structural asymmetry of the monoperoxyphthalate anion dictates its NMR behavior. The differing electron-withdrawing capacities of the
Quantitative NMR Data
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H (C3, C6) | 7.65 - 7.75 | Multiplet (m) | 2H | Aromatic protons adjacent to the carbonyl groups. |
| Ar-H (C4, C5) | 7.45 - 7.55 | Multiplet (m) | 2H | Aromatic protons meta to the carbonyl groups. |
| -OOH / | ~4.79 | Singlet (s) | Broad | Exchangeable protons (merged with the HOD solvent peak). |
Self-Validation Check: The integration ratio of the two aromatic multiplets must be exactly 1:1. If the spectrum collapses into a highly symmetrical AA'BB' pattern or a tight singlet around 7.5 ppm, it indicates that the peroxy acid has degraded into symmetric phthalic acid.
Quantitative NMR Data
| Position | Chemical Shift (ppm) | Assignment | Causality / Structural Significance |
| C=O (Carboxylate) | ~173.2 | Carboxylate carbon | Highly deshielded due to resonance stabilization of the anion. |
| C=O (Peroxy) | ~166.5 | Peroxycarboxylic acid | Less deshielded than the carboxylate due to the electronegative peroxy oxygen withdrawing electron density via induction rather than resonance. |
| Ar-C (Quaternary) | 134.0, 131.5 | C1, C2 | Aromatic carbons attached directly to the carbonyls. |
| Ar-C (Methine) | 130.5, 129.8, 128.5, 127.9 | C3, C4, C5, C6 | Distinct shifts confirm the asymmetric ortho-substitution. |
Infrared (IR) Spectroscopy Data Interpretation
IR spectroscopy is the most rapid method for verifying the presence of the active peroxide bond. The vibrational modes of MMPP hexahydrate are heavily influenced by its extensive hydrogen-bonding network.
Quantitative FT-IR Data
| Wavenumber (cm | Intensity | Assignment | Causality / Structural Significance |
| 3500 - 3200 | Strong, Broad | O-H stretch | Confirms the hexahydrate network and the peroxy acid O-H. The extreme breadth is due to intermolecular hydrogen bonding. |
| 1745 | Strong | C=O stretch (Peroxy) | Appears at a higher frequency than standard carboxylic acids due to the highly electronegative adjacent peroxy oxygen. |
| 1580 | Strong | C=O stretch (Asym, | Characteristic asymmetric stretching of the ionized carboxylate group. |
| 1390 | Medium | C=O stretch (Sym, | Symmetric stretching of the carboxylate anion. |
| 850 | Weak - Medium | O-O stretch | The definitive marker. This low-frequency vibration confirms the intact active peroxide bond. |
Self-Validation Check: Monitor the peak at ~850 cm
Conclusion
The spectroscopic characterization of MMPP hexahydrate relies on identifying the symmetry-breaking effects of its mixed carboxylate/peroxycarboxylic acid structure. By utilizing
References
-
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) Source: Synlett (Thieme Connect) URL:[Link]
-
Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones Source: Beilstein Journal of Organic Chemistry (NIH) URL:[Link]
-
Magnesium monoperoxyphthalate hexahydrate (Compound Summary) Source: PubChem (NIH) URL:[Link]
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- 3. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP): A Technical Guide to Commercial Purity, Reaction Selectivity, and Experimental Workflows
Executive Summary
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a cornerstone oxidant in modern synthetic organic chemistry and drug development. Offering a superior safety profile and simplified post-reaction workup compared to traditional peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), MMPP is highly effective for epoxidations, Baeyer-Villiger oxidations, and the selective oxidation of sulfides[1]. This whitepaper provides an in-depth analysis of MMPP’s commercial availability, the chemical rationale behind its purity specifications, and field-validated experimental protocols designed for scalability and high yield.
Commercial Availability and The "80% Purity" Paradigm
When sourcing MMPP (CAS No. 84665-66-7) for pharmaceutical or materials research, scientists often note that the highest commercially available purity is typically listed as an "80% Technical Grade"[2]. Understanding the causality behind this specification is critical for accurate stoichiometric calculations.
Pure organic peroxy acids are notoriously unstable, shock-sensitive, and prone to exothermic decomposition[3]. To mitigate these thermal hazards, MMPP is synthesized and crystallized as a hexahydrate. The ~80% purity specification denotes the active oxidant content; the remaining ~20% consists of the stabilizing water of hydration and trace amounts of unreacted magnesium phthalate from the manufacturing process[3],[2].
Table 1: Commercial Availability and Purity Specifications of MMPP
| Supplier | Grade / Purity | CAS Number | Physical Form | Formulation Rationale |
| Sigma-Aldrich | 80% Technical Grade[2] | 84665-66-7 | Solid / Powder | Stabilized as a hexahydrate to prevent thermal runaway. |
| TCI Chemicals | >65.0% (T)[4] | 84665-66-7 | White powder | Purity calculated based on the anhydrous substance[4]. |
| BenchChem | Technical / Research[1] | 84665-66-7 | Solid | Formulated for direct use in polar solvent systems. |
Crucial Experimental Note: When weighing MMPP for a reaction, researchers must adjust the mass to account for the 80% active assay to ensure accurate molar equivalents are introduced to the substrate.
Mechanistic Causality: Why MMPP Outperforms mCPBA
The transition from mCPBA to MMPP in process chemistry is driven by two fundamental chemical properties:
-
Transition State Stabilization: The central magnesium ion (Mg²⁺) coordinates with two monoperoxyphthalate anions, stabilizing the oxygen-transfer transition state and allowing for milder reaction conditions[3].
-
Phase-Driven Workup: The primary byproduct of MMPP oxidation is magnesium phthalate. Unlike m-chlorobenzoic acid (the byproduct of mCPBA, which is sparingly soluble and often requires tedious basic washes), magnesium phthalate is highly water-soluble[1]. This allows the byproduct to be easily partitioned into the aqueous phase or precipitated and filtered out in non-polar solvents, creating a self-purifying reaction system[5].
Reaction selectivity of MMPP across various functional groups.
Validated Experimental Protocols
Protocol A: Selective Oxidation of Sulfides to Sulfoxides
MMPP provides exquisite chemoselectivity for the oxidation of sulfides to sulfoxides without overoxidation to the sulfone, provided strict stoichiometric and thermal controls are maintained[6].
Methodology:
-
Substrate Dissolution: Dissolve the sulfide (1.0 mmol) in a biphasic-compatible solvent mixture of dichloromethane (DCM, 10 mL) and methanol (MeOH, 2 mL)[1]. Causality: Methanol acts as a co-solvent to bridge the solubility gap between the highly polar MMPP and the non-polar organic substrate.
-
Oxidant Addition: Chill the solution to 0 °C. Add MMPP (1.1 mmol, accounting for 80% purity) portion-wise[1]. Causality: The 0 °C environment suppresses the activation energy required for the second oxidation step (sulfoxide to sulfone), ensuring kinetic trapping of the sulfoxide.
-
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC)[1].
-
Workup & Isolation: Filter the reaction mixture to remove the precipitated magnesium phthalate byproduct. Wash the organic filtrate with saturated aqueous sodium bicarbonate (to neutralize any residual acid) and brine[1]. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol B: Epoxidation and Lactonization of Triterpenoids
MMPP is highly effective for the oxidative lactonization of complex natural products, such as converting oleanolic acid derivatives into δ-hydroxy-γ-lactones[5],[7].
Methodology:
-
Substrate Preparation: Dissolve the 3-oxooleanolic acid derivative (1.0 mmol) in acetonitrile (15 mL) and bring to a gentle reflux[5].
-
Oxidation: Add MMPP (2.0 equivalents) to the refluxing solution under vigorous magnetic stirring[7].
-
Phase Separation: After 5 hours (or upon completion via TLC), evaporate the acetonitrile. Suspend the resulting white solid in ethyl acetate[7]. Causality: Magnesium salts have exceptionally low solubility in ethyl acetate, allowing for quantitative precipitation of the byproduct[5].
-
Filtration: Filter off the insoluble magnesium salts. The filtrate contains the highly pure δ-hydroxy-γ-lactone (typical yields ~85%)[5],[7].
Step-by-step workflow for the oxidation of sulfides using MMPP.
Quantitative Data Summary
Table 2: Stoichiometry and Yield Data for MMPP Oxidations
| Reaction Type | Substrate | MMPP Equivalents | Solvent System | Conditions | Typical Yield |
| Sulfide to Sulfoxide | Diphenyl sulfide | 1.0 - 1.1 eq | DCM / MeOH | 2-4 hrs, 0°C to RT | High yield, no overoxidation[1],[6]. |
| Sulfide to Sulfone | Diphenyl sulfide | 2.0 - 2.2 eq | DCM / MeOH | 6-8 hrs, RT | Complete conversion[1]. |
| Oxidative Lactonization | 3-oxooleanolic acid | 2.0 eq | Acetonitrile | 5 hrs, Reflux | 85% yield of δ-hydroxy-γ-lactone[5],[7]. |
References
-
Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis. BenchChem. 1
-
Magnesium Monoperoxyphthalate (MMPP) Technical Specifications. BenchChem. 3
-
ALDRICH Magnesium bis(monoperoxyphthalate) hexahydrate, 80%, technical grade. Thomas Scientific / Sigma-Aldrich. 2
-
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) Overview. ResearchGate. 6
-
Salvador, J. A. R., et al. "Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives." Beilstein Journal of Organic Chemistry, 2012. 5
-
Selective oxidation of glycosyl sulfides to sulfoxides using magnesium monoperoxyphthalate and microwave irradiation. Sigma-Aldrich.
-
Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). PMC / NIH.7
-
Monoperoxyphthalic Acid Magnesium Salt | 84665-66-7. Tokyo Chemical Industry Co., Ltd. (TCI). 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thomassci.com [thomassci.com]
- 3. Magnesium Monoperoxyphthalate (MMPP) [benchchem.com]
- 4. Monoperoxyphthalic Acid Magnesium Salt | 84665-66-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Oxidation of Sulfides to Sulfoxides using Magnesium Monoperoxyphthalate (MMPP)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity optimization, and standardized protocols.
Introduction and Mechanistic Rationale
The selective oxidation of sulfides to sulfoxides is a critical transformation in pharmaceutical synthesis, notably in the production of active pharmaceutical ingredients (APIs) such as proton-pump inhibitors (e.g., Omeprazole) and modafinil. The primary synthetic challenge lies in chemoselectivity : arresting the oxidation precisely at the sulfoxide stage without over-oxidizing to the sulfone, while simultaneously preserving other sensitive functional groups (alkenes, ketones, amines) [1].
While meta-chloroperoxybenzoic acid (m-CPBA) is historically common, Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a superior, field-proven alternative. MMPP is a highly stable, non-shock-sensitive, and cost-effective peroxy acid. Crucially, its byproduct—magnesium phthalate—is highly water-soluble, which eliminates the tedious chromatographic separations required to remove the organic-soluble m-chlorobenzoic acid byproduct of m-CPBA [1].
The Causality of Selectivity
The oxidation proceeds via an electrophilic oxygen transfer from the peroxy acid to the nucleophilic sulfur lone pair. Because a sulfide (R-S-R') is significantly more nucleophilic than the resulting electron-deficient sulfoxide (R-S(=O)-R'), the first oxidation step (
By strictly controlling the stoichiometry (1.05 equivalents of MMPP) and initiating the reaction at low temperatures (0 °C), the reaction is kinetically trapped at the sulfoxide stage. If excess oxidant is used, or if the temperature is not controlled, the thermodynamic drive pushes the reaction toward the sulfone [3].
Kinetic pathway of sulfide oxidation demonstrating the basis for sulfoxide selectivity.
Quantitative Data & Reagent Comparison
To justify the selection of MMPP over traditional oxidants, the following table summarizes the quantitative and qualitative operational parameters. MMPP on a hydrated silica support offers the highest chemoselectivity, preventing unwanted Baeyer-Villiger oxidations or epoxidations in complex substrates [2].
| Oxidant System | Typical Equiv. | Temp (°C) | Reaction Time | Typical Yield (%) | Over-oxidation Risk | Byproduct Solubility |
| MMPP (Homogeneous) | 1.05 | 0 to RT | 2–4 hours | 85–95% | Low | Highly Aqueous |
| MMPP (Silica-supported) | 1.05 | RT | 1–3 hours | 90–98% | Very Low | Solid / Aqueous |
| m-CPBA | 1.00 | -78 to 0 | 1–2 hours | 75–90% | Moderate | Organic (Poor) |
| NaIO₄ | 1.10 | 0 to RT | 12–24 hours | 80–90% | Low | Aqueous |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for solvent choices, temperature controls, and workup procedures are explicitly detailed to ensure reproducibility.
Protocol A: Standard Homogeneous Oxidation
Best for simple, robust substrates lacking other highly oxidation-sensitive functional groups.
Reagents:
-
Sulfide substrate (1.0 mmol)
-
MMPP hexahydrate (1.05 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Methanol (MeOH) (2 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the sulfide (1.0 mmol) in 10 mL of DCM. Causality: DCM is an excellent solvent for most organic sulfides but poorly dissolves the polar MMPP salt.
-
Co-solvent Addition: Add 2 mL of MeOH to the mixture. Causality: MeOH acts as a phase-bridging co-solvent, partially solubilizing the MMPP to facilitate the electrophilic oxygen transfer without requiring a phase-transfer catalyst [1].
-
Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add MMPP (1.05 mmol) portion-wise over 5 minutes. Causality: The portion-wise addition and low temperature control the exothermic nature of the reaction, suppressing the
pathway (sulfone formation). -
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (typically Hexanes/Ethyl Acetate) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a sintered glass funnel. Causality: The byproduct, magnesium phthalate, precipitates out of the DCM/MeOH mixture as a white solid, allowing for immediate mechanical removal.
-
Workup: Wash the organic filtrate with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Causality: The mild basic wash neutralizes any unreacted peroxy acid or trace phthalic acid, preventing acid-catalyzed Pummerer-type rearrangements of the newly formed sulfoxide.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the sulfoxide.
Protocol B: Chemoselective Oxidation on Hydrated Silica Gel
Best for complex substrates containing alkenes, alkynes, or ketones that are prone to epoxidation or Baeyer-Villiger oxidation [2, 4].
Reagents:
-
Sulfide substrate (1.0 mmol)
-
MMPP hexahydrate (1.05 mmol)
-
Hydrated Silica Gel (50% w/w water) (2.0 g)
-
Dichloromethane (DCM) (15 mL)
Step-by-Step Methodology:
-
Preparation of Hydrated Silica: Add 1.0 g of distilled water to 1.0 g of standard flash chromatography silica gel (230-400 mesh) in a flask. Shake vigorously until a free-flowing powder is obtained. Causality: This creates a "micro-aqueous" environment. The water activates the MMPP on the solid surface, while the bulk non-aqueous DCM keeps water-sensitive functional groups protected.
-
Reaction Assembly: Dissolve the sulfide (1.0 mmol) in 15 mL of DCM. Add the hydrated silica gel (2.0 g) to the solution.
-
Oxidation: Add MMPP (1.05 mmol) directly to the suspension. Stir vigorously at room temperature for 1–3 hours.
-
Workup & Isolation: Filter the suspension to remove both the silica gel and the precipitated magnesium phthalate. Wash the filter cake with an additional 10 mL of DCM. Concentrate the filtrate in vacuo. Causality: Because the reaction occurs entirely on the solid support, liquid-liquid extraction is completely bypassed, yielding highly pure sulfoxides directly from the filtrate.
Step-by-step workflow for the chemoselective oxidation of sulfides using hydrated silica gel.
References
-
A facile and selective procedure for oxidation of sulfides to sulfoxides on silica gel supported magnesium monoperoxyphthalate (MMPP) in dichloromethane. Ali, M. H., & Stevens, W. C. (2001). University of Memphis Digital Commons. Available at: [Link]
-
Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (MMPP) On Silica Gel Support in Methylene Chloride Solvent. Varma, R. S., Saini, R. K., & Meshram, H. M. (1998). Synthetic Communications. Available at:[Link]
-
Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. Magalhaes, M. L., et al. (2008). NIH.gov (PMC). Available at:[Link]
Application Note: High-Efficiency Baeyer-Villiger Oxidation Using Magnesium Monoperoxyphthalate (MMPP)
Strategic Rationale & Introduction
The1 is an indispensable transformation in synthetic organic chemistry, enabling the precise conversion of aliphatic ketones into esters and cyclic ketones into lactones[1]. These structural motifs are ubiquitous in natural products, pharmaceuticals, and polymer precursors. Historically, meta-chloroperoxybenzoic acid (mCPBA) has been the default oxidant for this reaction. However, mCPBA is shock-sensitive, potentially explosive, and generates meta-chlorobenzoic acid, a byproduct that heavily complicates downstream purification[2],[3].4 has emerged as a superior, self-validating alternative for BVO[4]. Supplied as a stable hexahydrate, MMPP provides exceptional thermal stability and scalability[2]. Crucially, its byproduct—magnesium phthalate—is highly water-soluble, allowing for trivial removal during standard aqueous workup, thereby streamlining the purification pipeline and improving overall yields[2],[5].
Mechanistic Causality & Regioselectivity
The efficacy of MMPP in BVO is rooted in its ability to efficiently form the 2. The mechanism proceeds via the nucleophilic addition of the peroxyacid to the protonated carbonyl group of the ketone[2].
The causality of the subsequent rearrangement is driven by the instability of the peroxide O–O bond. As this bond breaks, the most electron-rich (or most highly substituted) adjacent alkyl group undergoes a concerted migration to the peroxide oxygen[2]. Because this is a concerted process, the migration occurs with complete retention of stereochemistry .
Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Primary alkyl > Methyl. This predictable sequence ensures high regioselectivity, which is critical during the synthesis of complex asymmetric natural products[1].
Caption: Mechanistic pathway of MMPP-mediated Baeyer-Villiger oxidation via the Criegee intermediate.
Comparative Data: MMPP vs. mCPBA
To justify the transition from mCPBA to MMPP, the following empirical parameters dictate the experimental choice:
| Parameter | Magnesium Monoperoxyphthalate (MMPP) | meta-Chloroperoxybenzoic Acid (mCPBA) |
| Thermal Stability | Excellent; stable, free-flowing powder[2]. | Poor; shock-sensitive, potentially explosive[2],[3]. |
| Byproduct Solubility | Water-soluble (Magnesium phthalate)[2],[5]. | Organic-soluble (meta-chlorobenzoic acid). |
| Workup Complexity | Minimal (Simple filtration or aqueous wash)[2]. | High (Requires extensive basic washes). |
| Solvent Compatibility | Acetonitrile, Alcohols, Biphasic systems[2],[4]. | Dichloromethane, Chloroform. |
| Cost-Effectiveness | High; lower production costs[2],[4]. | Moderate to Low at large scales. |
Experimental Methodologies & Protocols
Because MMPP is insoluble in highly non-polar solvents, reactions are typically conducted in polar aprotic solvents like acetonitrile, or utilizing solid-supported modifications for highly non-polar substrates[6],[4].
Caption: Step-by-step experimental workflow for MMPP-mediated Baeyer-Villiger oxidation.
Protocol A: Standard Homogeneous Oxidation (e.g., Cyclohexanone to ε-Caprolactone)
This protocol is optimized for substrates soluble in acetonitrile.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic ketone (1.0 mmol) in anhydrous acetonitrile (10 mL)[2].
-
Oxidant Addition : Cool the solution to 0 °C using an ice bath. Add MMPP (1.5 mmol, ~80% purity) portion-wise over 15 minutes to control the reaction exotherm[2].
-
Propagation : Remove the ice bath and allow the milky suspension to warm to room temperature. Stir for 2–4 hours[5].
-
Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or GC-MS. The lactone product will generally exhibit a lower Rf value than the starting ketone[2].
-
Quench & Filtration : Upon complete consumption of the starting material, filter the reaction mixture through a Celite pad to remove the precipitated magnesium phthalate byproduct. Wash the filter cake with cold acetonitrile (2 × 5 mL)[5].
-
Aqueous Workup : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual peroxyacid, followed by brine (10 mL)[2].
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude lactone[2]. Purify via silica gel chromatography if necessary.
Protocol B: Solid-Supported Oxidation
For highly non-polar substrates where acetonitrile is ineffective, utilizing hydrated silica gel as an interfacial mediator[6].
-
Preparation : Dissolve the non-polar ketone (1.0 mmol) in dichloromethane (10 mL)[6].
-
Solid Support : Add hydrated silica gel (2.0 g) to act as a solid support, facilitating the interfacial reaction between the non-polar substrate and the polar MMPP[6].
-
Addition : Add MMPP (1.5 mmol) portion-wise at room temperature.
-
Workup : Once complete (via TLC), filter the silica gel and magnesium phthalate mixture. Wash the solid thoroughly with DCM. The filtrate is concentrated to yield the product with minimal aqueous workup required[6].
Self-Validating Quality Control
To ensure the protocol's success and validate the structural integrity of the product, employ the following analytical checks as a self-validating system:
-
¹H NMR Spectroscopy : The most definitive marker of a successful BVO is the significant downfield shift of the protons adjacent to the newly inserted oxygen atom. For example, α-protons in a cyclic ketone typically resonate near 2.0–2.5 ppm, whereas the corresponding α-protons in the lactone ring will shift to 4.0–4.5 ppm due to the deshielding effect of the ester oxygen.
-
IR Spectroscopy : Monitor the carbonyl (C=O) stretching frequency. A typical ketone absorbs around 1715 cm⁻¹, while the resulting lactone shifts to a higher frequency (1735–1750 cm⁻¹ ) due to ring strain and ester resonance.
References
-
BenchChem. "Application Notes and Protocols for the Baeyer-Villiger Oxidation using MMPP." 2
-
BenchChem. "Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis." 5
-
Chemistry Letters (OUP). "The Baeyer-Villiger Oxidation of Ketones Catalyzed by Nickel(II) Complexes with Combined Use of Molecular Oxygen and an Aldehyde." 3
-
Synthesis (Thieme). "A Facile and Selective Procedure for Oxidation of Sulfides to Sulfoxides on Silica Gel Supported Magnesium Monoperoxyphthalate (MMPP) in Dichloromethane." 6
-
RSC Advances. "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review." 1
-
Wikipedia. "Magnesium monoperoxyphthalate." 4
Sources
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Chemoselective Oxidation of Tertiary Amines to N-Oxides Using MMPP
Introduction & Strategic Rationale
Amine N-oxides are indispensable structural motifs in drug development—often serving as prodrugs, active metabolites, or hypoxia-selective cytotoxins—and act as essential oxidants in organic synthesis (e.g., NMO in OsO₄ dihydroxylation) 1. While meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) have traditionally dominated N-oxidation protocols, they present significant operational bottlenecks. m-CPBA poses severe thermal and shock-sensitivity hazards, and its byproduct (meta-chlorobenzoic acid) is notoriously difficult to separate from polar N-oxide products. Conversely, H₂O₂ typically requires harsh conditions or expensive transition-metal catalysts to achieve quantitative yields 2.
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a superior, bench-stable alternative. As a commercially available, water-soluble peroxyacid, MMPP delivers powerful electrophilic oxygen transfer while completely mitigating the explosive risks associated with standard peracids 3.
Mechanistic Insights & System Causality
The N-oxidation of amines by MMPP proceeds via a concerted electrophilic oxygen transfer. The nucleophilic lone pair of the sp³-hybridized tertiary nitrogen attacks the electrophilic terminal oxygen of the peroxyacid group.
Causality in Solvent Selection: MMPP is highly soluble in water and lower alcohols but forms a suspension in dichloromethane (DCM). Performing the reaction in DCM is highly advantageous due to phase-divergent solubility. As the peroxyacid transfers its oxygen, it converts into a magnesium phthalate salt. Because this byproduct is entirely insoluble in DCM, it crashes out of solution. This precipitation drives the reaction forward via Le Chatelier's principle and creates a self-validating system : the visual transition from a granular MMPP suspension to a thick, white magnesium phthalate precipitate confirms reaction progression.
Experimental Workflow
Experimental workflow for MMPP-mediated amine N-oxidation.
Detailed Protocol: Synthesis of Tertiary Amine N-Oxides
Materials Required
-
Substrate: Tertiary amine (1.0 mmol)
-
Oxidant: MMPP hexahydrate (0.55–0.60 mmol). Note: MMPP is a bis-peroxyacid; therefore, 0.55 equivalents provide 1.10 equivalents of active peracid oxygen.
-
Solvent: Dichloromethane (DCM) (5.0 mL)
-
Reagents: Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄ or MgSO₄, Celite.
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the tertiary amine (1.0 mmol) in 5.0 mL of DCM. Cool the solution to 0 °C using an ice bath.
-
Rationale: Initial cooling controls the exotherm of the oxygen transfer and minimizes potential side reactions, such as Cope elimination (if the substrate possesses a β-hydrogen) or over-oxidation.
-
-
Reagent Addition: Add MMPP hexahydrate (0.55 mmol) portion-wise to the stirred solution.
-
Reaction Progression & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 4 hours.
-
Self-Validation Check: Monitor the physical state of the suspension. The reaction mixture will transition from a coarse suspension of unreacted MMPP to a thick, fine white precipitate of magnesium phthalate as the oxidation reaches completion.
-
-
Monitoring: Confirm complete consumption of the starting amine via TLC (using a highly polar eluent system, e.g., DCM/MeOH/NH₄OH 90:9:1) or LC-MS.
-
Primary Workup (Filtration): Once complete, filter the reaction mixture through a short pad of Celite to remove the precipitated magnesium phthalate. Wash the filter cake with an additional 10 mL of DCM to ensure full recovery of the product.
-
Rationale: This physical separation instantly removes >90% of the stoichiometric byproduct, bypassing the emulsion issues commonly seen with m-CPBA workups.
-
-
Secondary Workup (Extraction): Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 × 10 mL).
-
Rationale: The mild basic wash neutralizes and extracts any residual trace phthalic acid into the aqueous layer, ensuring high purity of the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine N-oxide.
-
Purification: Products obtained via this protocol are typically >95% pure. If ultra-high purity is required for downstream biological assays, purify via basic alumina column chromatography.
Quantitative Data: Oxidant Comparison
The following table summarizes the operational advantages of MMPP over traditional oxidants for N-oxide synthesis:
| Oxidant | Typical Equivalents | Reaction Time | Byproduct Solubility | Safety Profile | Post-Reaction Workup |
| MMPP Hexahydrate | 0.55 - 0.60 | 1 - 4 h | Water-soluble / DCM-insoluble | Bench-stable, non-explosive | Simple filtration & mild basic wash |
| m-CPBA | 1.0 - 1.2 | 1 - 2 h | Organic-soluble | Shock-sensitive, thermal hazard | Difficult chromatographic separation |
| H₂O₂ (Aqueous) | 2.0 - 5.0 | 12 - 24 h | Water | Safe, but requires metal catalysts | Catalyst removal, risk of over-oxidation |
References
- Title: Magnesium Monoperoxyphthalate (MMPP)
- Title: Synthesis of Tertiary Amine N-Oxides-A Review Source: Asian Journal of Chemistry URL
- Title: Magnesium bis(monoperoxyphthalate)
Sources
Magnesium monoperoxyphthalate in steroid synthesis and modification
Application Note: Magnesium Monoperoxyphthalate (MMPP) in Steroid Synthesis and Modification
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus Areas: Epoxidation, Baeyer-Villiger Oxidation, Stereoselective Steroid Modification
Executive Summary & Mechanistic Rationale
The structural modification of the steroid nucleus—specifically through epoxidation and Baeyer-Villiger oxidation—is a cornerstone in the development of neuroprotective agents, antiproliferative drugs, and hormonal analogs[1]. Historically, meta-chloroperoxybenzoic acid (m-CPBA) has been the default oxidant for these transformations. However, m-CPBA presents significant scalability challenges due to its shock-sensitive nature and the organic solubility of its byproduct (m-chlorobenzoic acid), which severely complicates product isolation.
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a superior, self-validating alternative for steroid chemistry[2]. As a stable, water-soluble peroxy acid, MMPP delivers highly efficient oxygen transfer while mitigating thermal hazards[3].
The Causality of the MMPP Advantage:
-
Phase-Directed Workup: MMPP transfers oxygen to the steroidal double bond or ketone, reducing itself to magnesium phthalate. Because magnesium phthalate is highly water-soluble, it partitions entirely into the aqueous phase during a standard wash. This eliminates the need for exhaustive basic washes and prevents the formation of stubborn emulsions often seen with m-CPBA.
-
Facial Stereoselectivity: In the epoxidation of Δ5-steroids (e.g., cholesterol or dehydroepiandrosterone derivatives), the bulky steroid nucleus presents significant steric hindrance on the β-face due to the C10 and C13 angular methyl groups. MMPP approaches via the less hindered α-face, yielding predominantly 5α,6α-epoxysteroids, which are highly valued for their biological activity in cholesterol homeostasis and cell proliferation regulation[1].
-
Chemoselectivity: MMPP can selectively oxidize cyclic steroidal ketones to lactones via the Baeyer-Villiger reaction without cleaving sensitive functional groups elsewhere on the steroid skeleton[4].
Quantitative Comparison: MMPP vs. m-CPBA
To justify the substitution of m-CPBA with MMPP in your synthetic pipelines, consider the following comparative data summarizing operational and safety metrics.
| Parameter | Magnesium Monoperoxyphthalate (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Physical State & Safety | Stable solid, non-shock sensitive[3] | Shock-sensitive, deflagration risk |
| Byproduct Generated | Magnesium phthalate | m-Chlorobenzoic acid |
| Byproduct Solubility | Highly water-soluble | Soluble in organic solvents |
| Workup Efficiency | Simple aqueous wash; self-separating | Requires repeated basic washes |
| Stereoselectivity (Δ5 Steroids) | High (Predominantly 5α,6α)[2] | Moderate to High |
| Cost & Scalability | Low cost, excellent for large-scale GMP | Higher cost, hazardous at scale |
Visualizing the Chemistry
The following diagrams map the operational workflow and the mechanistic logic governing MMPP's stereoselectivity.
Fig 1. Standardized workflow for MMPP-mediated steroid oxidation and phase-separation workup.
Fig 2. Mechanistic logic of MMPP facial selectivity in Δ5-steroid epoxidation.
Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent addition and workup step has a specific chemical causality aimed at maximizing yield and preventing product degradation.
Protocol A: Diastereoselective 5α,6α-Epoxidation of Δ5-Steroids
This protocol is optimized for substrates like dehydroepiandrosterone (DHEA) derivatives or cholesterol.
Reagents:
-
Δ5-Steroid substrate (0.5 mmol)
-
MMPP hexahydrate (0.4 - 0.75 mmol, depending on substrate reactivity)[1]
-
Dichloromethane (CH₂Cl₂) (4.5 mL)
-
Distilled water (250 µL)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 0.5 mmol of the Δ5-steroid in 4.5 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Micro-Aqueous Activation: Add 250 µL of distilled water to the solution.
-
Oxidant Addition: Add MMPP (13.6 mg; 0.4 mmol) to the biphasic mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).
-
Quenching (Self-Validation Step 1): Once complete, filter the mixture to remove any unreacted bulk solid. Dissolve the resulting crude in diethyl ether, then wash with a 10% aqueous solution of Na₂SO₃.
-
Causality: Sodium sulfite safely reduces any residual peroxide species. Failing to do this can lead to explosive concentrations of peroxides during solvent evaporation or unwanted over-oxidation of the product.
-
-
Acid Neutralization (Self-Validation Step 2): Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Causality: Epoxides are highly sensitive to acid-catalyzed ring opening. The NaHCO₃ wash neutralizes any trace phthalic acid, preserving the integrity of the newly formed oxirane ring.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the white solid 5α,6α-epoxysteroid[1].
Protocol B: Baeyer-Villiger Oxidation of Steroidal Ketones
This protocol converts cyclic steroidal ketones into corresponding lactones, a critical step in synthesizing complex natural products and hormonal analogs[4].
Reagents:
-
Steroidal ketone (1.0 mmol)
-
MMPP hexahydrate (1.5 - 2.0 mmol)
-
Acetonitrile (CH₃CN) or Ethanol (10 mL)
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the steroidal ketone in 10 mL of Acetonitrile.
-
Causality: Unlike epoxidation, Baeyer-Villiger oxidations with MMPP often benefit from polar aprotic or protic solvents where both the substrate and the oxidant have partial solubility, allowing for a homogenous or finely suspended reaction without the need for biphasic water addition[2].
-
-
Oxidation: Add MMPP hexahydrate (1.5 mmol) in one portion. Heat the mixture to reflux (or maintain at room temperature depending on steric bulk adjacent to the ketone).
-
Monitoring: The reaction typically proceeds over 4 to 12 hours. The migratory aptitude of the adjacent carbon centers will dictate the regioselectivity of the oxygen insertion (more substituted carbons migrate preferentially).
-
Workup: Cool to room temperature. The byproduct, magnesium phthalate, will often precipitate out of the acetonitrile. Filter the solid.
-
Purification: Concentrate the filtrate, redissolve in ethyl acetate, and wash with water. The remaining water-soluble magnesium salts will partition into the aqueous layer, leaving the pure steroidal lactone in the organic phase.
References
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Highly efficient epoxidation of unsaturated steroids using magnesium bis(monoperoxyphthalate) hexahydrate. ResearchGate. URL:[Link]
-
Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
-
Magnesium monoperoxyphthalate. Wikipedia. URL:[Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. National Center for Biotechnology Information (PMC). URL:[Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Magnesium Monoperoxyphthalate (MMPP) in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium monoperoxyphthalate (MMPP) has emerged as a important reagent in contemporary pharmaceutical synthesis, offering a potent combination of oxidative efficiency, enhanced safety, and operational simplicity. As a versatile, stable, and cost-effective oxidizing agent, MMPP provides a compelling alternative to traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) for a variety of critical transformations. This guide provides an in-depth exploration of MMPP's applications in key synthetic reactions pertinent to drug development, including detailed, field-proven protocols for epoxidation, Baeyer-Villiger oxidation, and the nuanced oxidation of heteroatomic functional groups. The superior stability of MMPP, coupled with the convenient aqueous solubility of its magnesium phthalate byproduct, streamlines reaction work-ups and enhances the overall sustainability of synthetic routes.
Introduction to Magnesium Monoperoxyphthalate (MMPP): A Chemist's Ally
Magnesium monoperoxyphthalate, with the chemical formula C₁₆H₁₀MgO₁₀, is a water-soluble peroxyacid that has garnered significant attention as a preferred oxidant in organic chemistry.[1] Its advantages over more conventional oxidizing agents are manifold, including heightened stability, reduced cost, and a more favorable safety profile for both laboratory and industrial-scale applications.[1][2] A key practical benefit of employing MMPP is the aqueous solubility of its byproduct, magnesium phthalate, which dramatically simplifies product purification.[1]
MMPP's utility spans a wide array of oxidative transformations crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These include:
-
Epoxidation of Alkenes: The conversion of carbon-carbon double bonds into valuable epoxide intermediates.[1]
-
Baeyer-Villiger Oxidation: The transformation of ketones into esters and lactones, a cornerstone reaction in the synthesis of many natural products and their analogues.[1][3]
-
Oxidation of Sulfides and other Heteroatoms: The selective oxidation of sulfides to either sulfoxides or sulfones, as well as the oxidation of other heteroatoms like nitrogen and selenium.[1][4]
This document will provide detailed experimental protocols for these pivotal reactions, supported by quantitative data to underscore the broad applicability and efficiency of MMPP in the pharmaceutical chemist's toolkit.
Safety and Handling of MMPP
While MMPP is regarded as a safer alternative to many other peroxyacids, it remains a potent oxidizing agent and must be handled with appropriate care.[1][5] Adherence to standard laboratory safety protocols is paramount.
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a laboratory coat.[6]
-
Avoid Inhalation and Contact: Prevent the inhalation of dust and avoid contact with skin and eyes.[6]
-
Storage: Store MMPP in a cool, dry, and well-ventilated area, away from combustible materials.[7][8]
-
Handling: Use in a well-ventilated fume hood. Avoid creating dust.[9]
-
Disposal: Dispose of MMPP and its reaction residues in accordance with local, state, and federal regulations.[7]
Core Applications and Protocols in Pharmaceutical Synthesis
Epoxidation of Alkenes: Gateway to Chiral Architectures
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to epoxides which are versatile intermediates for the synthesis of a wide range of pharmaceuticals. MMPP serves as an excellent reagent for this purpose, often providing high yields and selectivity.[1] The reaction proceeds via a concerted mechanism, leading to syn-addition of the oxygen atom across the double bond.[10]
Caption: General workflow for the MMPP-mediated epoxidation of an alkene.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in acetonitrile (10 mL).[1]
-
To this solution, add MMPP (1.2 mmol) portion-wise at room temperature.[1]
-
Stir the resulting suspension at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to remove the insoluble magnesium phthalate.[1]
-
Wash the collected solid with acetonitrile (2 x 5 mL).[1]
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.[1]
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous sodium bicarbonate solution (10 mL) followed by brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclohexene oxide.[1]
| Substrate | Solvent | MMPP (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | CH₃CN | 1.2 | rt | 2 | 95 | [1] |
| 1-Octene | CH₂Cl₂ | 1.5 | rt | 4 | 88 | [1] |
| (E)-Stilbene | CH₃CN | 1.3 | reflux | 3 | 92 | [1] |
| Cholesterol | CH₃CN | 2.0 | reflux | 5 | 85 | [1] |
| Δ⁵-Steroids | CH₃CN | - | reflux | - | High | [1] |
The Baeyer-Villiger Oxidation: Crafting Esters and Lactones
The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters from ketones, and lactones from cyclic ketones.[3][11] This reaction is instrumental in the synthesis of numerous natural products and their derivatives.[3] MMPP is a highly effective reagent for this transformation, proceeding through the formation of a Criegee intermediate.[1] The migratory aptitude of the substituents generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[1]
Caption: Simplified mechanism of the Baeyer-Villiger oxidation with MMPP.
-
In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in acetonitrile (15 mL).[1]
-
Add MMPP (1.5 mmol) to the solution and stir the mixture at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Filter the reaction mixture to remove the insoluble magnesium phthalate and wash the solid with acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding lactone.[1]
| Substrate | Solvent | MMPP (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | CH₃CN | 1.2 | rt | 3 | 90 | [2] |
| 4-tert-Butylcyclohexanone | CH₃CN | 1.5 | rt | 4 | 85 | [1] |
| Adamantanone | CH₂Cl₂ | 1.3 | rt | 6 | 92 | [2] |
| Propiophenone | CH₃CN | 1.5 | reflux | 5 | 78 | [2] |
Selective Oxidation of Heteroatoms: Fine-Tuning Functionality
MMPP's utility extends to the selective oxidation of various heteroatoms, a common requirement in the synthesis of many pharmaceuticals.
A key application of MMPP is the controlled oxidation of sulfides. By carefully controlling the stoichiometry of the oxidant, one can selectively produce either the sulfoxide or the sulfone.[1] Generally, one equivalent of MMPP yields the sulfoxide, while two or more equivalents lead to the sulfone.[1][12] This level of control is crucial in the synthesis of drugs where the oxidation state of sulfur is critical for biological activity.
-
Dissolve diphenyl sulfide (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).[1]
-
Add MMPP (1.1 mmol) portion-wise to the stirred solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]
-
After completion, filter the mixture and wash the solid with dichloromethane.[1]
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give diphenyl sulfoxide, which can be further purified by recrystallization or chromatography.[1]
MMPP has also been demonstrated to be an efficient and mild reagent for the direct oxidation of selenides to selenones at room temperature.[4][13] This transformation is valuable as the resulting selenones can act as useful intermediates in the synthesis of various heterocyclic compounds.[4]
MMPP has been effectively used for the direct α-hydroxylation of α-substituted malonates, β-ketoesters, and β-ketoamides, a process analogous to the Rubottom oxidation.[14] This method provides a convenient route to α-hydroxy carbonyl compounds, which are prevalent motifs in numerous bioactive molecules and pharmaceuticals.
Conclusion: MMPP as a Pillar of Sustainable Pharmaceutical Synthesis
Magnesium monoperoxyphthalate stands out as a highly effective, safe, and user-friendly oxidizing agent for a multitude of transformations that are central to pharmaceutical synthesis. Its inherent stability, favorable safety profile, and the ease of byproduct removal make it a superior choice for a wide range of applications.[1][13] The protocols and data presented herein highlight the utility of MMPP for the high-yield synthesis of epoxides, esters, lactones, and selectively oxidized heteroatomic compounds under mild reaction conditions. As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of reagents like MMPP will be instrumental in developing more sustainable and efficient synthetic routes to life-saving medicines.[15][16]
References
-
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) - ResearchGate. (n.d.). Retrieved from [Link]
-
Baran, P. S., & Maimone, T. J. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 127-132. Retrieved from [Link]
-
Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... | Study Prep in Pearson+. (2024, May 14). Retrieved from [Link]
-
Baran, P. S., & Maimone, T. J. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PMC. Retrieved from [Link]
-
Meninno, S., Villano, R., & Lattanzi, A. (2017). Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Esters and Amides. Chemistry – A European Journal, 23(5), 1013-1016. Retrieved from [Link]
-
Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of hydroxylation mediated by MMPP. - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) - PMC. (n.d.). Retrieved from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products - PMC. (2024, July 25). Retrieved from [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (2025, June 17). Retrieved from [Link]
-
Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC. (n.d.). Retrieved from [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18). Retrieved from [Link]
-
Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - ResearchGate. (2025, December 16). Retrieved from [Link]
-
Selective Oxidation of Glycosyl Sulfides to Sulfoxides Using Magnesium Monoperoxyphthalate and Microwave Irradiation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (2020, September 27). Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). Retrieved from [Link]
-
Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2025, March 11). Retrieved from [Link]
-
Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum - MDPI. (2013, November 7). Retrieved from [Link]
-
Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (n.d.). Retrieved from [Link]
-
impuls - magnesium monoperoxyphthalate technical (~90%). (2017, April 13). Retrieved from [Link]
-
Research Progress in Epoxidation of Light Small-Molecule Olefins - PMC. (n.d.). Retrieved from [Link]
-
New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9). Retrieved from [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
-
Pharmaceutical Synthesis Applications → Area → Sustainability. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Magnaflux. (n.d.). Retrieved from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved from [Link]
-
Olefin epoxidation by alkyl hydroperoxide with a novel cross-bridged cyclam manganese complex: demonstration of oxygenation by two distinct reactive intermediates - PubMed. (2007, March 19). Retrieved from [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5). Retrieved from [Link]
-
Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes - MDPI. (2022, April 14). Retrieved from [Link]
-
Epoxidation of some olefins with hydrogen peroxide catalyzed by heteropolyoxometalates. (n.d.). Retrieved from [Link]
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- 5. Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
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MMPP as a greener alternative for organic synthesis
Application Note: Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) as a Greener Oxidant in Organic Synthesis
Executive Summary
In modern drug development and organic synthesis, the drive toward sustainable, "green" chemistry necessitates the re-evaluation of classical reagents. For decades, meta-chloroperoxybenzoic acid (mCPBA) has been the gold standard for electrophilic oxidations, including epoxidations, Baeyer-Villiger oxidations, and the oxidation of heteroatoms (S, Se, N). However, mCPBA presents severe drawbacks: it is shock-sensitive, potentially explosive in its condensed phase, and generates meta-chlorobenzoic acid as a byproduct, which often requires resource-intensive chromatographic separation[1].
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a highly efficient, greener alternative. As a stable, non-deflagrating solid, MMPP aligns with the "Designing Safer Chemicals" principle of Green Chemistry[2]. Furthermore, Life Cycle Assessments (LCA) in pharmaceutical manufacturing have demonstrated that replacing mCPBA with MMPP drastically reduces the Global Warming Potential (GWP) of synthetic steps[3].
Mechanistic Advantages and Causality
The superiority of MMPP lies in its structural and chemical properties, which directly influence experimental design:
-
Aqueous Solubility of Byproducts : The oxidation byproduct of MMPP is magnesium phthalate. Unlike meta-chlorobenzoic acid, magnesium phthalate is highly water-soluble. This allows for a self-validating, simple basic aqueous wash during workup, entirely eliminating the need for silica gel chromatography[3][4].
-
Solvent Compatibility : MMPP performs exceptionally well in green, polar solvents such as ethanol, methanol, and aqueous mixtures. In contrast, mCPBA typically requires halogenated solvents like dichloromethane (DCM) to achieve optimal solubility and reactivity.
-
Suppression of Side Reactions : In specific oxidations, such as the conversion of selenides to selenones, the use of MMPP in methanol suppresses unwanted β-elimination side reactions of the intermediate selenoxide, driving the reaction cleanly to the desired selenone[4].
Quantitative Comparison: MMPP vs. mCPBA
To illustrate the practical and environmental benefits, the following table summarizes key metrics comparing MMPP and mCPBA across standard oxidation parameters.
| Parameter | mCPBA | MMPP | Causality / Impact |
| Safety Profile | Shock-sensitive, deflagrating[1] | Stable solid, non-explosive[2] | MMPP eliminates the need for strict transport/storage regulations. |
| Global Warming Potential | ~10 kgCO₂-eq/kg[3] | ~3 kgCO₂-eq/kg[3] | MMPP reduces the carbon footprint by over 70% in LCA studies. |
| Typical Solvents | Dichloromethane, Chloroform | Methanol, Ethanol, Water | MMPP enables the phase-out of halogenated solvents. |
| Byproduct | m-Chlorobenzoic acid | Magnesium phthalate[4] | MMPP byproduct is highly water-soluble. |
| Workup Requirement | Column chromatography often required | Simple basic aqueous wash[3] | Reduces solvent waste and processing time. |
Workflow Visualization
The following diagram illustrates the streamlined workflow achieved by substituting mCPBA with MMPP, highlighting the elimination of hazardous solvents and complex purification steps.
Caption: Workflow comparison between mCPBA and MMPP highlighting safety and workup efficiency.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Oxidation of Sulfides to Sulfoxides
Objective : To selectively oxidize a sulfide to a sulfoxide without over-oxidation to the sulfone, utilizing MMPP in a green solvent system.
Causality & Design : The stoichiometry is strictly controlled to 0.5 equivalents of MMPP. Because each MMPP molecule contains two peroxyphthalate groups, 0.5 equivalents deliver exactly 1.0 equivalent of active peroxy acid. Methanol is chosen as the solvent to ensure reagent solubility and facilitate a homogeneous reaction, which prevents localized excess of the oxidant and subsequent over-oxidation.
Step-by-Step Methodology :
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting sulfide (1.0 mmol) in 5.0 mL of reagent-grade Methanol.
-
Oxidant Addition : Weigh out 0.5 mmol of MMPP (approx. 247 mg, based on 80% technical grade purity)[2]. Add the MMPP portion-wise to the stirring solution at 0 °C to control the initial exothermic reaction.
-
Reaction Monitoring : Allow the reaction to warm to room temperature. Monitor the reaction via TLC (Thin Layer Chromatography).
-
Self-Validation: The disappearance of the less polar sulfide spot and the appearance of a more polar sulfoxide spot confirms conversion. The absence of an even more polar baseline spot confirms that no over-oxidation to the sulfone has occurred.
-
-
Quenching & Workup : Once complete (typically 1–2 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The basic environment neutralizes any residual peroxy acid and ensures the complete solubilization of the magnesium phthalate byproduct[3].
-
-
Extraction : Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). The aqueous layer, containing the magnesium phthalate, is discarded.
-
Isolation : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure sulfoxide. No chromatography is required.
Protocol B: Direct Oxidation of Selenides to Selenones
Objective : To achieve the direct oxidation of alkyl phenyl selenides to selenones, which are valuable intermediates for synthesizing heterocyclic compounds[4].
Causality & Design : Selenones are notoriously difficult to synthesize without harsh conditions (e.g., KMnO₄ or trifluoroacetic acid). MMPP allows this transformation at room temperature. Methanol is specifically chosen over THF to suppress the β-elimination of the selenoxide intermediate, which would otherwise yield unwanted olefins[4].
Step-by-Step Methodology :
-
Preparation : Dissolve the alkyl phenyl selenide (1.0 mmol) in 10 mL of Methanol in a 25 mL flask.
-
Buffer Addition : Add 1.0 mmol of dipotassium hydrogen phosphate (K₂HPO₄).
-
Causality: The buffer maintains a slightly basic pH, preventing acid-catalyzed degradation of sensitive functional groups during the oxidation[4].
-
-
Oxidant Addition : Add MMPP (1.5 mmol) portion-wise at room temperature.
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor via TLC.
-
Self-Validation: The reaction is complete when the starting material is entirely consumed (typically 2–4 hours).
-
-
Workup : Dilute the reaction mixture with 15 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Product Verification : The resulting selenone is typically obtained in high purity (>90% yield). The water-soluble magnesium phthalate remains entirely in the aqueous phase[4].
References
-
[3] Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. Journal of the American Chemical Society. Available at: [Link]
-
[4] Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Esters and Amides. CNR-IRIS. Available at: [Link]
-
[1] Organic Peroxygen Chemistry. National Academic Digital Library of Ethiopia. Available at:[Link]
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Application Note: Magnesium Monoperoxyphthalate (MMPP) as a Broad-Spectrum Antimicrobial and Sporicidal Agent
Executive Summary
In the landscape of chemical disinfectants and sterilants, Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) occupies a highly specialized niche. Unlike volatile liquid peracids (e.g., peracetic acid) or environmentally hazardous oxidants (e.g., potassium permanganate), MMPP is synthesized as a stable, water-soluble solid peroxyacid[1]. This solid-state stability allows for precise gravimetric dosing, extended shelf-life, and broad surface compatibility, making it an exceptionally reliable reagent for rigorous microbiological research, clinical disinfection, and drug development workflows[2].
This application note provides researchers with a mechanistic grounding of MMPP, quantitative efficacy profiles, and self-validating experimental protocols for evaluating its biocidal and sporicidal properties.
Mechanistic Grounding: The Oxidative Cascade
As a Senior Application Scientist, it is critical to understand why a disinfectant works to properly design efficacy assays. MMPP functions via the targeted release of active oxygen (avox). When dissolved in aqueous media, the peroxyacid groups initiate a multi-target oxidative attack on microbial cells.
The causality of cell death relies on three simultaneous pathways:
-
Membrane Disruption: Rapid peroxidation of lipid bilayers compromises cellular integrity and efflux pump functionality.
-
Protein Denaturation: Oxidation of thiol (-SH) and amine (-NH2) groups leads to the catastrophic unfolding of essential structural and enzymatic proteins.
-
Nucleic Acid Degradation: Oxidative stress induces DNA strand breaks, preventing replication.
Because this mechanism relies on physical and chemical degradation rather than specific enzymatic inhibition, MMPP effectively bypasses traditional pathways of acquired antimicrobial resistance, making it highly effective against vegetative bacteria, yeasts, and resilient bacterial endospores[1].
Fig 1: Oxidative mechanisms of MMPP leading to broad-spectrum microbial inactivation.
Quantitative Efficacy Profile
The biocidal efficacy of MMPP is concentration- and time-dependent. It has been extensively validated against both nosocomial pathogens and industrial contaminants. Notably, recent studies indicate that MMPP exerts high antimicrobial activity without demonstrating cytotoxic effects against eukaryotic cells at therapeutic concentrations[3].
Table 1: Antimicrobial Efficacy Profile of MMPP
| Target Organism | MMPP Concentration | Contact Time | Efficacy / Outcome | Reference |
| Vegetative Bacteria | 312.5–625.0 µg/mL (MIC) | 24 h | Complete Inhibition | [3] |
| Yeasts (C. albicans) | 4–8 mg/mL (MIC) | 24 h | Complete Inhibition | [3] |
| C. difficile (Ribotype 027) | 1.5% (w/w) | 2 h | [4] | |
| Bacterial Endospores | 2.0% (w/w) + Propan-2-ol | Variable | Accelerated Sporicidal Action | [1] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a protocol cannot simply assume the reagent is active; it must prove it. The following workflow integrates chemical validation with microbiological testing to prevent false negatives caused by reagent degradation.
Fig 2: Self-validating sporicidal suspension test workflow for MMPP efficacy evaluation.
Protocol A: Preparation and Active Oxygen (Avox) Validation
Causality: While MMPP powder is stable, aqueous peroxyacids slowly hydrolyze. Validating the active oxygen content via iodometric titration ensures the solution possesses the required oxidative potential before initiating biological assays.
-
Dissolution: Weigh 2.0 g of MMPP hexahydrate powder and dissolve in 100 mL of sterile deionized water to create a 2% (w/w) solution[1].
-
Acidification & Iodide Addition: Transfer a 10 mL aliquot to an Erlenmeyer flask. Add 10 mL of glacial acetic acid and 1 g of potassium iodide (KI). Reasoning: The acidic environment is required for the stoichiometric oxidation of iodide to iodine by the peroxyacid.
-
Titration: Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate (
) until the yellow color fades to pale straw. -
Endpoint Determination: Add 1 mL of 1% starch indicator (solution turns blue-black) and continue titrating dropwise until the solution turns completely colorless.
-
Validation: Calculate the avox percentage. A fresh technical-grade MMPP solution should yield an avox content consistent with its theoretical maximum (~5.5% - 6.0%)[5]. Proceed to Protocol B only if validated.
Protocol B: Quantitative Suspension Test for Sporicidal Efficacy
Causality: Bacterial endospores (e.g., C. difficile) are highly resilient. To accurately measure kill kinetics, the oxidative reaction must be instantly quenched at the exact target contact time. Failure to neutralize the oxidant will result in continued killing during the plating process, yielding artificially inflated efficacy data (false positives).
-
Inoculum Preparation: Prepare a standardized suspension of Clostridium difficile ribotype 027 spores adjusted to approximately
CFU/mL. -
Exposure: Transfer 1 mL of the spore suspension into 9 mL of the validated 1.5% MMPP solution. Vortex briefly and incubate at 20°C for exactly 120 minutes[4].
-
Chemical Neutralization (Critical): At exactly 120 minutes, transfer 1 mL of the reaction mixture into 9 mL of a validated neutralizing broth containing 0.5% sodium thiosulfate. Reasoning: Thiosulfate acts as a sacrificial reducing agent, instantly quenching residual MMPP and halting all sporicidal activity.
-
Plating: Serially dilute the neutralized mixture in sterile saline. Plate 0.1 mL aliquots onto Brazier's agar. Reasoning: Brazier's agar contains taurocholate, a bile salt that acts as a potent germinant for C. difficile spores, ensuring accurate recovery of surviving organisms.
-
Incubation & Enumeration: Incubate plates anaerobically at 37°C for 48 hours. Count colonies and calculate the
reduction factor. A reduction of validates sporicidal efficacy for surface disinfection standards[4].
Advanced Applications in Research & Industry
Beyond standard benchtop disinfection, MMPP's unique biochemical profile has driven its adoption in several specialized fields:
-
Clinical Surface Disinfection: MMPP exhibits wide surface compatibility, allowing it to be used on sensitive hospital materials (plastics, rubbers) that would otherwise be degraded by harsh hypochlorite bleaches[2].
-
Oral Care & Dentistry: Due to its low eukaryotic cytotoxicity, MMPP has been heavily researched as a potential anti-plaque agent in mouthwashes and dentifrices, effectively reducing oral microflora without damaging mucosal tissues[6],[7].
-
Eco-Friendly Industrial Bleaching: In textile and denim manufacturing, MMPP is emerging as a potent, non-toxic alternative to potassium permanganate (
). It provides equivalent bleaching efficacy while acting as a simultaneous antimicrobial agent, generating zero harmful environmental by-products[3].
References
-
Baldry, M. G. C. (1984). "The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate." Journal of Applied Bacteriology, 57(3), 499-503. Available at:[Link]
-
Horejsh, D., & Kampf, G. (2011). "Efficacy of three surface disinfectants against spores of Clostridium difficile ribotype 027." International Journal of Hygiene and Environmental Health, 214(2), 172-174. Available at:[Link]
-
Ugras, S., Karagul, B., et al. (2025). "Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts." Journal of the Textile Institute (Taylor & Francis). Available at:[Link]
-
Scully, C., et al. (1999). "The effects of mouth rinses and dentifrice-containing magnesium monoperoxyphthalate (MMPP) on oral microflora, plaque reduction, and mucosa." Journal of Clinical Periodontology, 26(4), 234-238. Available at:[Link]
Sources
- 1. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of three surface disinfectants against spores of Clostridium difficile ribotype 027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GB2137882A - Disinfectants Containing Magnesium Peroxycarboxylate - Google Patents [patents.google.com]
- 6. Magnesium Monoperoxyphthalate [drugfuture.com]
- 7. Bulletin of Biotechnology » Submission » Inhibitory efficiency of various natural and synthetic antibacterial agents against bacteria isolated from a hospital environment [dergipark.org.tr]
Magnesium Monoperoxyphthalate Hexahydrate (MMPP) in Advanced Wastewater Treatment: Application Notes & Protocols
Audience: Environmental Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols
Executive Summary & Rationale
Magnesium monoperoxyphthalate hexahydrate (MMPP, CAS 84665-66-7) is a highly stable, water-soluble, and versatile oxidizing agent[1]. While historically entrenched in organic synthesis for Baeyer-Villiger oxidations and epoxidations[2], its unique chemical architecture is now being leveraged in environmental remediation.
For wastewater treatment, MMPP offers a dual-action mechanism: it drives Advanced Oxidation Processes (AOPs) to degrade recalcitrant organic pollutants (e.g., phenolic compounds, textile dyes, and active pharmaceutical ingredients) and acts as a potent, broad-spectrum disinfectant [1]. Crucially, as a non-chlorinated oxidant, MMPP circumvents the formation of toxic disinfection byproducts (DBPs) such as trihalomethanes (THMs), making it a safer, greener alternative for municipal and industrial effluent treatment[1].
Mechanistic Causality: How MMPP Drives Remediation
The efficacy of MMPP in wastewater relies on the controlled release of active oxygen and the generation of reactive oxygen species (ROS)[2].
-
Electrophilic Oxygen Transfer: MMPP operates via the direct transfer of an oxygen atom from its peroxy acid moiety to electron-rich centers. In the context of wastewater, this facilitates the electrophilic attack on the aromatic rings of phenolic pollutants or the carbon-carbon double bonds of unsaturated lipids and pharmaceuticals[3].
-
Ring Cleavage and Mineralization: The oxidative power of MMPP is sufficient to cleave complex aromatic chromophores (decolorization of dyes) and break down persistent ring structures into simpler aliphatic acids, ultimately driving the system toward complete mineralization (
and )[1]. -
Biocidal Action: MMPP exhibits inherent antimicrobial properties, effectively disrupting the cellular membranes of bacteria, yeasts, and spores without the need for harsh, shock-sensitive conditions[1].
Fig 1: Mechanistic pathway of MMPP-mediated Advanced Oxidation Processes (AOPs).
Comparative Oxidant Profiling
To understand why MMPP is selected over traditional oxidants, we must evaluate its physical stability and byproduct profile. Unlike m-chloroperoxybenzoic acid (m-CPBA)—which is shock-sensitive, hazardous, and requires complex solvent extractions[4]—MMPP is a non-deflagrating solid that dissolves readily in water[5].
| Oxidizing Agent | Physical State | Shock Sensitivity | Water Solubility | DBP Formation Risk | Primary Wastewater Application |
| MMPP | Solid | Non-sensitive | High | Low (Non-chlorinated) | AOPs, Disinfection, Phenol Degradation |
| m-CPBA | Solid | High (Hazardous) | Low | Low | Organic Synthesis (Rare in wastewater) |
| Chlorine ( | Gas / Liquid | Low | High | High (THMs, HAAs) | Primary Disinfection |
| Hydrogen Peroxide | Liquid | Low | High | Low | AOPs (Requires UV or Fe catalyst) |
Table 1: Comparative analysis of common oxidants used in chemical synthesis and water treatment.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . They incorporate specific quenching steps and control groups to ensure that the observed degradation is strictly a result of MMPP-mediated oxidation, rather than volatilization or photolysis.
Protocol 1: Bench-Scale Degradation of Phenolic Pollutants
Objective: Quantify the degradation kinetics of phenolic compounds in municipal effluent using MMPP.
Causality & Validation:
-
Filtration: Filtering the sample at 0.45 µm removes suspended solids that exert a non-target oxidant demand, isolating the kinetics of the dissolved pollutants.
-
Quenching: Sodium thiosulfate is used to instantly reduce residual MMPP. This halts the oxidation precisely at the extraction timestamp, preventing artificial degradation while the sample sits in the autosampler queue for LC-MS/MS analysis[3].
Methodology:
-
Sample Preparation: Filter 500 mL of raw wastewater effluent through a 0.45 µm PTFE membrane. Spike the effluent with 10 mg/L of a target phenolic compound (e.g., bisphenol-A).
-
Baseline Establishment: Extract a 5 mL aliquot as the
control. -
Oxidant Dosing: Weigh and add MMPP to achieve a 1.0 mM concentration in the reactor. (Note: Commercial MMPP is typically ~80% technical grade[5]; adjust the mass calculation accordingly to ensure accurate molarity).
-
Kinetic Reaction: Stir the reactor at 300 rpm at a controlled temperature of 25°C. Maintain pH at 7.0 using a phosphate buffer.
-
Time-Course Sampling: Extract 5 mL aliquots at
and minutes. -
Reaction Quenching: Immediately inject each aliquot into a prepared vial containing 0.1 mL of 1.0 M sodium thiosulfate (
) to neutralize unreacted MMPP. -
Analytical Quantification: Analyze the quenched samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to monitor the disappearance of the phenolic peak and identify intermediate ring-cleavage products[3].
Fig 2: Standardized bench-scale experimental workflow for MMPP wastewater treatment.
Protocol 2: Broad-Spectrum Disinfection Assay
Objective: Evaluate the biocidal efficacy of MMPP against wastewater coliforms.
Causality & Validation: Unlike chlorine, MMPP's solid stability allows for highly precise gravimetric dosing[1]. A control reactor (effluent without MMPP) must be run in parallel to account for natural microbial die-off.
Methodology:
-
Inoculation: Collect 100 mL of secondary clarifier effluent. Determine the initial Colony Forming Units (CFU/mL) via standard plate count.
-
Dosing: Add MMPP to achieve a final concentration of 0.5 mM.
-
Contact Time: Gently agitate the sample at 150 rpm for 30 minutes.
-
Neutralization: Transfer 1 mL of the treated sample into 9 mL of neutralizing broth (containing sodium thiosulfate and lecithin) to halt biocidal action.
-
Plating & Incubation: Perform serial dilutions, plate on nutrient agar, and incubate at 37°C for 24 hours. Calculate log reduction relative to the
control.
References
-
Analytical Chemistry Vol. 96 No. 28 Source: ACS Publications URL:[Link]
Sources
Application Note: Mild and Efficient Oxidation of Selenides to Selenones Using MMPP
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable, chemoselective, and safe oxidation of organoselenium compounds.
Mechanistic Rationale & Oxidant Selection
In modern drug development and complex organic synthesis, organoselenium compounds are highly valued for their unique redox properties. Specifically, selenones (Se-VI) serve as exceptional leaving groups, facilitating intramolecular SN2 displacements to form strained heterocycles (e.g., oxiranes, aziridines) under mild conditions.
However, synthesizing selenones presents a fundamental kinetic challenge. As noted by , the initial oxidation of a selenide to a selenoxide is extremely rapid. Conversely, the second oxygen transfer (selenoxide to selenone) is notoriously sluggish because the electron density on the selenium atom is significantly depleted after the first oxidation.
Historically, chemists have relied on strong oxidants like potassium permanganate (KMnO₄), Oxone [2], or 3-chloroperoxybenzoic acid (m-CPBA) [1]. These reagents carry severe drawbacks: KMnO₄ is often too harsh for complex molecules, while m-CPBA poses explosive hazards at scale and generates m-chlorobenzoic acid, a byproduct that requires basic aqueous washes capable of hydrolyzing sensitive products.
The MMPP Advantage: Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as the superior alternative. It is a cheap, commercially available, and highly stable solid. Crucially, its peroxyphthalate moiety is sufficiently electrophilic to drive the difficult second oxidation step at room temperature. Furthermore, its byproduct—magnesium phthalate—is highly water-soluble, allowing for a self-validating, neutral aqueous work-up that completely bypasses the need for basic extraction or column chromatography.
Reaction Pathway & Workflow Visualization
The following diagram illustrates the two-step kinetic pathway of the oxidation, alongside the highly efficient byproduct recovery workflow that makes MMPP ideal for scalable synthesis.
MMPP-mediated oxidation pathway of selenides to selenones and byproduct recovery workflow.
Quantitative Data & Substrate Scope
The efficiency of MMPP is highly dependent on the solvent system and the specific nature of the substrate. The table below summarizes optimized conditions and yields for various organoselenium classes.
Table 1: Reaction Conditions and Yields for MMPP Oxidation
| Substrate Class | Representative Substrate | Solvent System | Additive | Time (h) | Yield (%) |
| Simple Alkyl/Aryl | Selenide 1a | EtOH | None | 3 | 94 |
| Acid-Sensitive | Selenide 1b | THF | K₂HPO₄ | 3 | 85–90 |
| β-Hydroxyalkyl | Selenide 1e | THF | K₂HPO₄ | 16 | 77 (Oxirane) |
| β-Benzoylamino | Selenide 1f | MeOH | KOH | 4 | 84 (Oxazoline) |
Data adapted from the foundational MMPP studies by .
Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical and chromatographic changes, researchers can ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met at the bench.
Protocol A: Direct Oxidation of Stable Selenides (Protic Solvent)
Objective: High-yield conversion of simple alkyl/aryl selenides to selenones. Causality: Ethanol provides optimal solubility for MMPP, accelerating the bimolecular oxygen transfer without the need for basic buffers.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the selenide (1.0 mmol) in absolute ethanol (5.0 mL).
-
Oxidant Addition: Weigh out 2.4 mmol of MMPP. Add the solid portionwise over 5 minutes at room temperature (20–25 °C).
-
Expert Insight: Portionwise addition controls the mild exotherm generated during the rapid first oxidation step (selenide to selenoxide). The 0.4 eq excess ensures the sluggish second step goes to completion.
-
-
Reaction Monitoring: Stir the suspension at room temperature for 1–3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation: The intermediate selenoxide will appear as a highly polar, baseline-hugging spot before cleanly converting to the less polar selenone. Complete disappearance of the polar intermediate confirms reaction completion.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Work-up: Partition the resulting solid residue between dichloromethane (DCM, 15 mL) and distilled water (15 mL).
-
Expert Insight: The byproduct, magnesium phthalate, is highly water-soluble and partitions entirely into the aqueous phase. This eliminates the need for basic washes.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure selenone.
Protocol B: Buffered Oxidation (Aprotic Solvent)
Objective: Oxidation of acid-sensitive substrates or those poorly soluble in protic solvents. Causality: MMPP has limited solubility in THF and can generate acidic microenvironments as it reacts. Adding dipotassium hydrogen phosphate (K₂HPO₄) acts as a solid-liquid phase buffer, neutralizing acidity and preventing the degradation of sensitive functional groups.
-
Preparation: Dissolve the selenide (1.0 mmol) in anhydrous THF (5.0 mL).
-
Buffer Addition: Add finely ground K₂HPO₄ (2.0 mmol) to the solution and stir vigorously to create a uniform suspension.
-
Oxidation: Add MMPP (2.4 mmol) portionwise. Stir at room temperature for 2–4 hours.
-
Quench & Extraction: Quench the reaction by adding distilled water (10 mL). Extract the mixture with DCM (2 × 15 mL).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the selenone.
Protocol C: One-Pot Oxidative Cyclization to Heterocycles
Objective: Synthesis of heterocycles via tandem oxidation and intramolecular SN2 displacement. Causality: When a nucleophilic group (e.g., -OH, -NHR) is present in the β- or γ-position relative to the selenium atom, the newly formed selenone acts as a highly reactive leaving group. It immediately undergoes intramolecular nucleophilic attack, extruding benzeneseleninic acid and forming a closed ring (e.g., oxiranes from β-hydroxyalkyl selenides).
-
Preparation: Dissolve the functionalized selenide (1.0 mmol) in THF (with 2.0 mmol K₂HPO₄) or MeOH (with 2.0 mmol KOH).
-
Oxidation/Cyclization: Add MMPP (2.4 mmol) portionwise. Stir at room temperature for 4–16 hours depending on the steric hindrance of the nucleophile.
-
Work-up: Partition between water and DCM. The extruded benzeneseleninic acid and magnesium phthalate remain in the aqueous phase, while the newly formed heterocycle is isolated from the organic phase.
Troubleshooting & Analytical Validation
-
Incomplete Conversion (Stalled at Selenoxide): If TLC shows a persistent highly polar spot, the reaction has stalled at the selenoxide stage. This is typically due to degraded MMPP (which is sensitive to high ambient humidity over long storage). Add an additional 0.5 equivalents of fresh MMPP and warm the mixture slightly to 35 °C.
-
Product Hydrolysis: For highly electrophilic selenones, avoid basic aqueous washes entirely. The neutral water/DCM partition described in Protocol A is specifically designed to prevent nucleophilic degradation of the product, which is a common failure point when adapting older m-CPBA protocols.
-
Byproduct Recovery: If the application requires green chemistry metrics, the aqueous layer containing magnesium phthalate can be acidified with 1M HCl and extracted with DCM to recover pure phthalic acid in >95% yield [1].
References
-
Temperini, A., Curini, M., Rosati, O., & Minuti, L. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267–1271.[Link]
-
Ceccherelli, P., Curini, M., Epifano, F., Marcotullio, M. C., & Rosati, O. (1995). Oxone Oxidation of Selenides: A Mild and Efficient Method for the Preparation of Selenones. The Journal of Organic Chemistry, 60(26), 8412-8413.[Link]
-
Khurana, J. M., et al. (2003). Rapid Oxidation of Selenides, Selenoxides, Tellurides, and Telluroxides with Aqueous Sodium Hypochlorite. Synthetic Communications, 33(8), 1369-1374.[Link]
Troubleshooting & Optimization
Technical Support Center: MMPP Oxidation Work-Up & Troubleshooting Hub
Welcome to the Technical Support Center for workflows involving Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). As a Senior Application Scientist, I have designed this hub to move beyond basic instructions—providing you with the mechanistic causality behind each step of the MMPP work-up.
MMPP is a highly stable, water-soluble peroxy acid widely utilized as a safer alternative to m-CPBA for Baeyer-Villiger oxidations, epoxidations, and the oxidation of sulfides to sulfoxides or sulfones ()[1]. The defining advantage of MMPP lies in its post-reaction work-up: the primary byproduct, magnesium phthalate, is highly water-soluble, allowing for rapid removal via simple aqueous extraction ()[2]. However, its unique solubility profile requires specific phase-management strategies to ensure high yields and safe processing.
Comparative Reagent Profile: MMPP vs. m-CPBA
Understanding the physical properties of your oxidant is critical for predicting phase behavior during extraction. The table below summarizes why MMPP requires a fundamentally different work-up approach compared to traditional organic-soluble peroxy acids.
| Parameter | MMPP Hexahydrate | m-CPBA |
| Active Oxygen Content | ~6.4% | ~8.0 - 8.5% (commercial 77% blend) |
| Solubility in Water | High | Very Low |
| Solubility in Non-Polar Solvents | Low | High |
| Safety & Stability Profile | Non-explosive, stable solid | Shock-sensitive, requires careful handling |
| Primary Byproduct | Magnesium phthalate (Water-soluble) | m-Chlorobenzoic acid (Organic-soluble) |
| Work-up Efficiency | Single aqueous wash removes byproduct | Multiple basic washes required to remove acid |
Standardized Experimental Workflow
The following diagram illustrates the logical progression of a safe, high-yield MMPP work-up.
Fig 1. Standardized aqueous work-up workflow for MMPP oxidation reactions.
Self-Validating Protocol: Aqueous Work-Up for MMPP Oxidations
Because MMPP is insoluble in non-polar solvents, reactions are typically conducted in polar media (e.g., ethanol, acetonitrile, or water) ()[3]. The work-up must account for the removal of these solvents and the safe neutralization of residual peroxides.
Step 1: Reaction Termination & Solvent Removal
-
Action: Once the reaction is complete (verified via TLC/GC), cool the mixture to 0–5 °C. If a low-boiling polar solvent like ethanol or acetonitrile was used, partially concentrate the mixture under reduced pressure.
-
Causality: Removing the bulk polar organic solvent prevents the target product from partitioning into the aqueous phase during extraction, which is a primary cause of low yields.
Step 2: Peroxide Quenching (Self-Validating Step)
-
Action: Slowly add a 10% w/v aqueous solution of a reducing agent (e.g., sodium sulfite, Na₂SO₃, or sodium thiosulfate, Na₂S₂O₃). Stir vigorously for 15–30 minutes.
-
Causality: Unreacted peroxy acids can concentrate during final solvent evaporation, posing an explosive hazard and risking over-oxidation of the product.
-
Validation Check: Spot the aqueous phase onto starch-iodide paper. The protocol is validated to proceed only when the paper remains white (indicating 0 ppm residual peroxide). A blue/black color dictates the addition of more quenching agent.
Step 3: Neutralization & Basification
-
Action: Add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches pH 7–8.
-
Causality: MMPP is mildly acidic. Neutralizing the mixture ensures that any free phthalic acid is fully deprotonated into its highly water-soluble magnesium or sodium salt form, preventing it from co-extracting into the organic phase ()[4].
Step 4: Extraction & Phase Separation
-
Action: Extract the mixture 3× with a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Causality: The target product (e.g., epoxides, lactones, sulfoxides) partitions into the organic layer, while the magnesium phthalate byproduct remains entirely in the aqueous layer.
Step 5: Drying & Purification
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Guides & FAQs
Q1: I am observing an intractable emulsion during the aqueous extraction. How can I resolve this? A1: Causality: Emulsions in MMPP work-ups often arise from the precipitation of magnesium salts. If the aqueous phase becomes too concentrated, or if the pH is pushed too high (forming insoluble magnesium hydroxide), a stable emulsion forms at the phase boundary. Solution: Dilute the aqueous phase with additional deionized water to ensure all magnesium phthalate remains dissolved. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to mechanically disrupt the emulsion layer.
Q2: Why is my product yield exceptionally low after extracting with hexanes or diethyl ether? A2: Causality: MMPP is highly polar, and its oxidations are typically run in polar media. Target products like sulfones, lactones, or amine oxides are also relatively polar. Highly non-polar extraction solvents (like hexanes) lack the solvating power to pull these products out of the aqueous phase. Solution: Switch your extraction solvent to Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Q3: My reaction is in acetonitrile, and I am losing product during the aqueous work-up. How can I prevent this? A3: Causality: Acetonitrile is miscible with water. If you do not remove it prior to extraction, it acts as a co-solvent, increasing the solubility of your target product in the aqueous phase. Solution: Evaporate the acetonitrile under reduced pressure before adding the aqueous extraction solvents. Alternatively, because magnesium salts have low solubility in acetonitrile, you can filter them off directly from the reaction mixture before proceeding to an aqueous wash ()[5].
Q4: Can I recover the phthalic acid byproduct for green chemistry applications? A4: Causality: Yes. Because magnesium phthalate is highly water-soluble, it remains in the aqueous waste stream after your product is extracted. Solution: By acidifying the aqueous waste phase with concentrated HCl to pH 1-2, the phthalic acid will precipitate or can be extracted with DCM. This allows for up to 85% recovery of pure phthalic acid without additional chromatography ()[3].
Q5: Is MMPP suitable for biphasic oxidations of highly non-polar substrates? A5: Causality: Generally, no. Due to its insolubility in non-polar solvents, using MMPP to oxidize non-polar substrates in biphasic media (even with a phase transfer catalyst) is highly inefficient ()[1]. Solution: Use a co-solvent system (e.g., water/acetonitrile) or consider a solid-supported version of MMPP on silica gel to improve contact with non-polar substrates ()[2].
References
-
Wikipedia. "Magnesium monoperoxyphthalate". Available at: [Link]
-
Santoro, S., et al. "Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones". Beilstein J. Org. Chem. 2014, 10, 1267–1270. Available at: [Link]
-
Salvador, J. A. R., et al. "Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP)". Beilstein J. Org. Chem. 2012, 8, 164–171. Available at: [Link]
Sources
- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-Oxidation with Magnesium Monoperoxyphthalate (MMPP)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Achieving absolute chemoselectivity in sulfide-to-sulfoxide oxidations using MMPP.
Executive Summary
Magnesium monoperoxyphthalate hexahydrate (MMPP) is a highly stable, commercially available peroxy acid that serves as a safer, more manageable alternative to m-chloroperoxybenzoic acid (m-CPBA)[1]. A major advantage of MMPP in pharmaceutical manufacturing is its water-soluble byproduct, magnesium phthalate, which makes reaction work-up trivial[2]. However, a persistent challenge in organic synthesis is arresting the oxidation of sulfides at the sulfoxide stage without proceeding to the sulfone.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the kinetic and thermodynamic factors that drive over-oxidation. By modulating local oxidant concentration, utilizing solid supports, and applying controlled energy sources (like microwave irradiation), you can achieve >95% selectivity for sulfoxides, even in highly functionalized or sterically hindered molecules.
Quantitative Selectivity Data
The following table summarizes the expected yield and selectivity of various MMPP oxidation systems. Comparing these parameters is critical for selecting the appropriate methodology for your specific substrate.
| Substrate Class | Oxidant System & Solvent | Reaction Conditions | Sulfoxide Yield (%) | Sulfone (Over-Oxidation) (%) |
| Standard Alkyl/Aryl Sulfides | MMPP (1.0–1.1 eq), DCM/MeOH | 0 °C to RT, 2–4 h | 90–95% | < 5% |
| Polyfunctional Sulfides (Contains Carbonyl/Alkene) | Silica-Supported MMPP, DCM | RT, 1–2 h | 85–95% | 0% |
| Sterically Hindered Sulfides (e.g., Glycosyl Sulfides) | Moist MMPP, Solvent-Free / MW | Microwave, 0.7 h | 88–96% | 0% |
Data synthesized from established synthetic methodologies[3],[1],[4].
Troubleshooting & FAQs: Mechanistic Insights
Q1: I am using exactly 1.0 equivalent of MMPP, but I am still observing 10-15% sulfone formation. What is causing this, and how do I stop it? The Causality: Sulfide oxidation is an electrophilic oxygen transfer. While the resulting sulfoxide is less nucleophilic than the parent sulfide (which theoretically slows the second oxidation step), the activation energy gap narrows significantly in highly polar solvents or at elevated temperatures. If you add solid MMPP to your reaction all at once, you create micro-environments with a high local concentration of the peroxy acid. In these localized zones, the newly formed sulfoxide reacts with excess MMPP before the unreacted sulfide can diffuse to the oxidant. The Solution: Strict control of local concentration is required. Dissolve the substrate in a biphasic or mixed solvent system (e.g., DCM/MeOH) and cool to 0 °C. Add the MMPP portion-wise over 15–30 minutes[2]. This ensures the oxidant is the limiting reagent at any given micro-second, kinetically favoring the more nucleophilic sulfide over the sulfoxide.
Q2: My substrate contains both a sulfide and a ketone. How can I oxidize the sulfide to a sulfoxide without triggering a competing Baeyer-Villiger oxidation or epoxidation? The Causality: MMPP is a strong enough oxidant to perform Baeyer-Villiger oxidations on ketones and epoxidations on alkenes[2]. To achieve absolute chemoselectivity, you must alter the physical state of the reaction. The Solution: Use 3[3]. When MMPP is dispersed on silica, the highly polar sulfoxide intermediate strongly adsorbs to the silica surface via hydrogen bonding immediately upon formation. This physical sequestration restricts the sulfoxide's mobility, preventing it from encountering another active oxidant site (halting sulfone formation). Furthermore, the solid-phase microenvironment kinetically favors the highly nucleophilic sulfur atom over the less nucleophilic carbonyl oxygen, completely suppressing the Baeyer-Villiger pathway[3].
Q3: I am working with sterically hindered glycosyl sulfides. Standard MMPP protocols take over 24 hours, leading to degradation and over-oxidation. How can I accelerate this safely? The Causality: Glycosyl sulfides are electronically deactivated by the adjacent anomeric center and sterically shielded, resulting in a high activation energy barrier for the initial oxidation. Prolonged exposure to oxidants inevitably leads to non-specific degradation and sulfone accumulation. The Solution: Utilize4[4]. Microwave energy provides rapid, uniform volumetric heating that overcomes the initial activation energy barrier in minutes rather than hours[1]. By using moist MMPP (MMPP hexahydrate with a slight amount of water) without a bulk polar solvent, you create a highly concentrated aqueous microenvironment at the interface. This drives the reaction to completion in ~40 minutes with zero over-oxidation to the sulfone[1].
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Chemoselective Oxidation using Silica-Supported MMPP
Best for: Polyfunctional substrates containing alkenes, alkynes, or carbonyls.
-
Preparation of Supported Reagent:
-
In a round-bottom flask, suspend 3.32 g of MMPP in 20 mL of dichloromethane (DCM).
-
Add 10 g of hydrated silica gel to the suspension[5].
-
Validation: Stir for 15 minutes until the mixture appears as a uniform, free-flowing slurry. This visual cue confirms the even dispersion of the oxidant across the solid support.
-
-
Reaction Setup & Monitoring:
-
Add a solution of the sulfide (1.0 g) dissolved in 5 mL of DCM to the stirring suspension[5].
-
Stir at room temperature.
-
Validation: Monitor via Thin-Layer Chromatography (TLC). Sulfoxides are significantly more polar than their parent sulfides. The reaction is complete when the high-Rf sulfide spot disappears entirely, typically within 1–2 hours.
-
-
Work-up & Isolation:
-
Filter the reaction mixture through a sintered glass funnel.
-
Validation: The filter cake contains the silica gel and the insoluble magnesium phthalate byproduct. The complete removal of this solid ensures no further oxidation can occur in the filtrate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (
) (2 x 15 mL) to neutralize any trace phthalic acid, followed by brine (15 mL)[5]. -
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure sulfoxide.
-
Protocol B: Microwave-Assisted Oxidation of Glycosyl Sulfides
Best for: Sterically hindered or electronically deactivated sulfides.
-
Reagent Mixing:
-
In a microwave-safe reaction vessel, combine the glycosyl sulfide (1.0 mmol) with moist MMPP (1.1 mmol). Note: Ensure the MMPP hexahydrate is slightly moistened to facilitate interfacial reaction.
-
Add a minimal amount of DCM (e.g., 2-3 mL) just to homogenize the mixture if necessary, though solvent-free conditions are preferred if the substrate is an oil.
-
-
Irradiation:
-
Place the vessel in a dedicated laboratory microwave reactor.
-
Irradiate at controlled power to maintain a mild temperature (approx. 60 °C) for exactly 40 minutes (0.7 h)[4].
-
Validation: Do not exceed 45 minutes. The kinetic window for sulfoxide formation closes rapidly, and prolonged microwave exposure will initiate thermal degradation.
-
-
Work-up:
-
Dilute the mixture with DCM (15 mL) and wash with saturated aqueous
to remove the magnesium phthalate byproduct. -
Separate the organic layer, dry, and concentrate to obtain the glycosyl sulfoxide in >90% yield with 0% sulfone[1].
-
Decision Workflow: Preventing Over-Oxidation
Use the following logical workflow to select the exact protocol required for your specific substrate.
Caption: Workflow for selecting the optimal MMPP oxidation protocol to prevent sulfone formation.
References
-
Ali, M. H., & Stevens, W. C. (1997). A Facile and Selective Procedure for Oxidation of Sulfides to Sulfoxides on Silica Gel Supported Magnesium Monoperoxyphthalate (MMPP) in Dichloromethane. Synthesis, 1997(7), 764-768. 3
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis. BenchChem. 2
-
Lattanzi, A., et al. (2004). Selective Oxidation of Glycosyl Sulfides to Sulfoxides Using Magnesium Monoperoxyphthalate and Microwave Irradiation. The Journal of Organic Chemistry. 1
-
Sigma-Aldrich Technical Documents. Oxidation. Sigma-Aldrich. 4
Sources
optimizing reaction conditions for MMPP oxidations (temperature, solvent)
Welcome to the Application Support Center for Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) oxidations. As a safer, halogen-free, and highly stable alternative to mCPBA, MMPP is a powerful oxidant for epoxidations, sulfide oxidations, and Rubottom α-hydroxylations.
This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind condition optimization, and implement self-validating experimental protocols.
🔬 Support Tickets: Troubleshooting Solvent & Temperature
Ticket #101: Why is my MMPP reaction failing or proceeding slowly in Dichloromethane (DCM)?
Root Cause & Causality: MMPP is commercially supplied as a hexahydrate salt. Because of its ionic nature and hydration sphere,1[1]. In a purely non-polar medium, the collision frequency between the oxidant and the lipophilic substrate is drastically reduced, stalling the reaction. Resolution: Switch to a polar protic solvent (e.g., ethanol or methanol) or utilize a biphasic system (DCM/Water) with a phase-transfer catalyst. Ethanol is highly recommended as a green solvent that readily dissolves MMPP while maintaining substrate solubility.
Ticket #102: I am attempting an alkene epoxidation, but NMR shows a vicinal diol instead of an epoxide. How do I prevent ring-opening?
Root Cause & Causality: You are experiencing acid-catalyzed oxidation-hydrolysis. Because MMPP is a hexahydrate, water is inherently introduced into your reaction mixture.2[2]. Resolution: To isolate the epoxide, you must suppress hydrolysis by using strictly2[2]. If residual water from the hexahydrate is still causing issues, the addition of a mild buffer (like NaHCO₃) can neutralize acidic byproducts and protect the epoxide.
Ticket #103: Should I run my oxidation at room temperature or elevate it to reflux?
Root Cause & Causality: Temperature optimization depends entirely on the electrophilicity of your target functional group.
-
Sulfides/Selenides: The sulfur/selenium atom is highly nucleophilic. 1[1].
-
Malonates/Enolates (Rubottom): . However, to achieve high chemoselectivity (e.g., favoring enol epoxidation over competing alkene cleavage), raising the temperature to 50°C increases the enolization rate, driving the desired pathway.
📊 Quantitative Data: Condition Optimization Matrix
Use the following validated parameters as a baseline for your experimental design:
| Target Reaction | Recommended Solvent | Optimal Temp | MMPP Stoichiometry | Mechanistic Rationale |
| Sulfide → Sulfoxide | Ethanol or EtOH/H₂O | 0°C to RT | 1.0 equiv | Strict stoichiometry prevents over-oxidation. High polarity solvent stabilizes the transition state. |
| Sulfide → Sulfone | Ethanol | RT to 50°C | 2.0 – 2.4 equiv | Excess oxidant and thermal energy overcome the activation barrier for the second oxidation step. |
| Alkene Epoxidation | Acetone, Ether, THF | RT to 50°C | 1.2 – 1.5 equiv | Nonaqueous media prevents nucleophilic attack by water, preserving the oxacyclopropane ring. |
| Rubottom α-Hydroxylation | Ethanol | RT to 50°C | 1.5 – 2.0 equiv | Polar protic solvent facilitates enolization; 50°C improves chemoselectivity for sterically hindered substrates. |
⚙️ Standard Operating Procedures (Self-Validating Protocols)
To ensure scientific integrity, these protocols are designed as self-validating systems . Physical observations during the workflow will confirm whether the underlying chemical mechanics are functioning correctly.
SOP 1: Chemoselective Oxidation of Sulfides to Sulfoxides
Objective: Achieve mono-oxidation without generating sulfone byproducts.
-
Preparation: Dissolve the sulfide substrate (1.0 mmol) in 5.0 mL of absolute ethanol in a round-bottom flask. Chill to 0°C using an ice bath.
-
Oxidant Addition: Dissolve MMPP hexahydrate (1.0 mmol, strictly 1.0 equiv) in a minimum amount of water or ethanol. Add dropwise over 10 minutes to manage the exothermic oxygen transfer.
-
Reaction & Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Self-Validation Check A: Monitor via TLC. If a highly polar spot (sulfone) begins to appear, immediately quench the reaction. The strict 1.0 equivalent ensures the reaction starves before over-oxidation occurs.
-
-
Workup & Validation: Concentrate the ethanol in vacuo, then partition the residue between Dichloromethane (10 mL) and Water (10 mL).
-
Isolation: Extract the aqueous layer with DCM (2 x 5 mL), dry the combined organics over MgSO₄, and evaporate to yield the pure sulfoxide.
SOP 2: Nonaqueous Alkene Epoxidation
Objective: Synthesize and isolate an intact epoxide ring without diol hydrolysis.
-
Preparation: Dissolve the alkene (1.0 mmol) in 10 mL of anhydrous Acetone or THF.
-
Buffering: Add NaHCO₃ (2.0 mmol) to the suspension. Causality: This neutralizes any trace acidic protons that could catalyze ring-opening.
-
Oxidation: Add MMPP hexahydrate (1.5 mmol) in one portion. Stir at room temperature for 2 to 12 hours (substrate dependent).
-
Workup & Validation: Filter the reaction mixture to remove the insoluble magnesium phthalate byproduct and excess buffer.
-
Self-Validation Check: Spot the crude filtrate on a TLC plate against a diol standard. A successful nonaqueous epoxidation will show a clean, moderately polar spot. A baseline spot indicates the solvent was not sufficiently anhydrous, leading to diol formation.
-
🗺️ Diagnostic Workflow: MMPP Optimization
Use the following logic tree to troubleshoot failed reactions or optimize your yields dynamically.
Decision tree for troubleshooting MMPP oxidation issues and optimizing conditions.
📚 References
-
Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones Source: PMC (National Institutes of Health) URL:[Link]
-
Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Esters and Amides Source: CNR-IRIS (Consiglio Nazionale delle Ricerche) URL:[Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL:[Link]
-
Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) - Overview Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Managing the Hygroscopic Nature of MMPP Hexahydrate
Welcome to the Technical Support Center for Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). MMPP is a highly versatile, water-soluble, and non-shock-sensitive oxidizing agent used extensively in drug development and organic synthesis. While it is a safer alternative to meta-chloroperoxybenzoic acid (mCPBA), its hexahydrate nature makes it inherently hygroscopic.
This guide provides researchers with the mechanistic understanding, troubleshooting FAQs, and self-validating protocols necessary to master MMPP handling, ensuring reproducible stoichiometry in critical oxidations.
Part 1: The Mechanistic Causality of Moisture in MMPP
MMPP is crystallized with six molecules of water, giving it a theoretical molecular weight of 494.64 g/mol [1]. The presence of this water lattice stabilizes the peroxy acid, preventing the deflagration risks associated with dry organic peroxides[2].
However, this structural feature is a double-edged sword. Depending on ambient humidity and storage conditions, MMPP can absorb excess atmospheric moisture or effloresce (lose water). This directly alters the mass-to-mole ratio of the reagent.
The Causality of Reaction Failure: If an experimental protocol calls for 1.5 equivalents of MMPP for the epoxidation of an alkene, and the reagent has absorbed 10% by weight in excess water, weighing the target mass will deliver sub-stoichiometric amounts of the active peroxy acid. In sequential reactions—such as the oxidation of sulfides to sulfones—this moisture-induced stoichiometric deficit will cause the reaction to prematurely arrest at the sulfoxide intermediate[1]. Therefore, treating MMPP as a dynamic hydrate rather than a static solid is the foundational rule for its successful application.
Part 2: Troubleshooting FAQs
Q1: My MMPP powder has clumped together in the bottle. Is the reagent ruined? A: Not necessarily. Clumping is a physical manifestation of moisture absorption. Unlike mCPBA, MMPP is highly stable and does not easily degrade into hazardous byproducts under standard conditions. However, the clumping indicates that the active oxygen titer (the actual percentage of reactive peroxy acid per gram) has decreased due to the added water weight. You cannot use it based on its theoretical molecular weight; you must perform an iodometric titration to establish the new titer before use.
Q2: Can I dry the clumped MMPP in a vacuum oven to restore its original molecular weight? A: Absolutely not. MMPP undergoes exothermic decomposition at its melting point range of 93–96°C[2][3]. Applying heat or high vacuum to strip the structural hexahydrate water destabilizes the peroxy acid and destroys the reagent. Instead of drying it, you must quantify the moisture via titration and mathematically adjust your weighing calculations.
Q3: How should I store MMPP to prevent moisture fluctuations? A: For solid MMPP, store it in a tightly sealed, dark container inside a desiccator at room temperature or 4°C. If you are preparing aqueous or alcoholic stock solutions for immediate pipeline use, commercial suppliers recommend storing these solutions at -20°C and utilizing them within one month to prevent gradual hydrolysis of the peroxy acid[4].
Q4: How does MMPP's hygroscopic nature dictate solvent selection? A: Because MMPP is a hexahydrate, it is fundamentally incompatible with strictly non-polar, anhydrous reaction environments (like dry hexane or toluene). It is insoluble in these media. To leverage its oxidative power, you must use solvents that accommodate its water shell, such as lower alcohols (methanol, ethanol), DMF, or biphasic systems (e.g., Dichloromethane/Water)[2].
Part 3: Quantitative Reagent Comparison
To understand why managing MMPP's moisture is worth the effort, it is crucial to compare its operational profile against the industry standard, mCPBA.
Table 1: Comparative Profile of MMPP Hexahydrate vs. mCPBA
| Parameter | MMPP Hexahydrate | mCPBA |
| Theoretical Molar Mass | 494.64 g/mol | 172.57 g/mol |
| Safety Profile | Non-shock-sensitive, non-deflagrating | Shock-sensitive, explosive if dry |
| Commercial State | ~80% purity (Hexahydrate) | 70-75% purity (Artificially hydrated) |
| Hygroscopicity | High (Requires titer validation) | Low (Moisture is pre-added for safety) |
| Solubility | Water, Alcohols, DMF | Dichloromethane, Chloroform |
| Byproduct Removal | Simple aqueous extraction (Mg phthalate) | Basic aqueous wash (m-chlorobenzoic acid) |
| Cost per Mole (Approx) | ~$0.77 - $0.88 | ~$0.12 - $0.17 |
Data synthesized from BenchChem comparative analyses[1].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every workflow utilizing MMPP must begin with a self-validating titration step. This guarantees that regardless of how much water the reagent has absorbed, the exact molarity of the active oxidant is known.
Protocol 1: Iodometric Titration for Active Oxygen Content
Purpose: To determine the exact active peroxy acid content of hygroscopic MMPP.
Mechanistic Principle: The peroxy acid quantitatively oxidizes iodide ions (
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~0.100 g of the MMPP sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of deionized water and 10 mL of 10% (v/v) sulfuric acid (
) to the flask. Swirl until the MMPP is fully dissolved. -
Iodine Liberation: Add 10-15 mL of a 10% (w/v) Potassium Iodide (KI) solution. The solution will immediately turn dark brown/yellow due to the formation of
[5]. -
Primary Titration: Titrate the mixture with a standardized 0.1 N Sodium Thiosulfate (
) solution while stirring continuously. Continue until the dark brown color fades to a very pale straw-yellow. -
Indicator Addition: Add 2 mL of a 1% starch indicator solution. The mixture will instantly turn a deep, opaque blue[6].
-
Endpoint Validation: Carefully continue the titration dropwise until the blue color completely disappears, leaving a colorless solution. Record the volume of
used. -
Calculation:
Use this calculated percentage to adjust the mass of MMPP required for your specific reaction stoichiometry.
Caption: Workflow for iodometric titration of MMPP active oxygen.
Protocol 2: Biphasic Epoxidation Workflow
Purpose: To perform oxidations without the need to artificially dry MMPP or the solvent.
Mechanistic Principle: Because MMPP brings its own water (hexahydrate) and is highly water-soluble, attempting to force it into a strictly organic phase is inefficient. A biphasic system allows the organic substrate to interact with the aqueous peroxy acid at the phase boundary. As the reaction proceeds, the byproduct (magnesium phthalate) remains entirely in the aqueous phase, self-purifying the organic product[1][2].
Step-by-Step Methodology:
-
Substrate Phase: Dissolve 1.0 mmol of the target alkene in 10 mL of Dichloromethane (DCM) in a round-bottom flask.
-
Oxidant Phase: Based on the titer calculated in Protocol 1, weigh exactly 1.5 equivalents of MMPP. Dissolve this MMPP in 10 mL of deionized water.
-
Reaction Initiation: Add the aqueous MMPP solution to the DCM solution. Add a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate, 5 mol%) if the substrate is highly lipophilic.
-
Agitation: Stir the biphasic mixture vigorously at room temperature. The high shear rate maximizes the surface area of the phase boundary, driving the epoxidation.
-
Monitoring: Monitor the organic layer via TLC until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Drain the organic (DCM) layer. The aqueous layer, containing the magnesium phthalate byproduct, can be discarded. Wash the organic layer once with saturated sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].
Caption: Biphasic reaction dynamics utilizing MMPP's water solubility.
References
-
Monoperoxyphthalic acid magnesium salt hexahydrate - Chongqing Chemdad Co., Ltd. Chemdad. Available at: [Link]
-
Organic Peroxygen Chemistry. National Academic Digital Library of Ethiopia. Available at:[Link]
-
Iodometric Titration. USP Technologies. Available at: [Link]
-
Iodometry. Wikipedia. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoperoxyphthalic acid magnesium salt hexahydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Magnesium Monoperoxyphthalate (MMPP) [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. Iodometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Magnesium Monoperoxyphthalate (MMPP) Hexahydrate
[label="PPE & Protective
Refining Technical Documentation
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Finalizing Technical Resources
I'm now putting the finishing touches on the technical documentation, ensuring everything is polished. I've thoroughly reviewed all DOT diagrams for color contrast and consistency, ensuring the visual aids are clear. I've also done a final check on all citations and links for accuracy and completeness, confirming compliance with E-E-A-T principles. The spill response guide is fully revised, and the reference section is now in the final format.
Organizing Experimental Data
I'm now organizing hazard and toxicity data into tables. Table 1 details physicochemical properties including CAS number, LD50 values, storage temperature, and decomposition temperature. Table 2 classifies GHS hazards, including organic peroxide, acute toxicity, and skin irritation. I am incorporating accurate source citations for each data point and reviewing all links.
Welcome to the Technical Support Center for Magnesium Monoperoxyphthalate Hexahydrate (MMPP). Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety directives, physicochemical data, and field-proven experimental protocols. As a Senior Application Scientist, I have structured this resource to not only provide step-by-step instructions but to explain the underlying mechanistic causality behind our handling and experimental choices.
Part 1: Quantitative Data & Hazard Summaries
To ensure safe handling and experimental reproducibility, it is critical to understand the physical and toxicological parameters of MMPP hexahydrate. The following tables summarize the core quantitative data and Global Harmonized System (GHS) classifications.
Table 1: Physicochemical & Toxicity Parameters
| Parameter | Value / Specification | Mechanistic Implication |
| CAS Number | 84665-66-7 [1.4] | Unique identifier for the hexahydrate form. |
| Oral LD50 (Rat) | > 2000 mg/kg[1] | Indicates relatively low acute systemic toxicity via ingestion. |
| Dermal LD50 (Rat) | > 2000 mg/kg[1] | Harmful upon prolonged contact; necessitates barrier protection. |
| Storage Temperature | ≤ 25°C (77°F)[2][3] | Prevents thermal homolytic cleavage of the peroxy O-O bond. |
| Decomposition Temp | 93°C (Dec.) | Exceeding this triggers rapid exothermic autonomous degradation. |
Table 2: Core GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Organic Peroxide | Type E | H242: Heating may cause a fire[1][3]. |
| Acute Toxicity (Dermal) | Category 4[4][5] | H312: Harmful in contact with skin[4][5]. |
| Skin Corrosion/Irritation | Cat 1C / 2[5] | H314/H315: Causes severe skin burns/irritation[1][4]. |
| Serious Eye Damage | Cat 1 / 2A[5] | H318/H319: Causes serious eye damage/irritation[1][4]. |
| STOT (Single Exposure) | Category 3[4][5] | H335: May cause respiratory irritation[4][5]. |
Part 2: Chemical Safety & Handling FAQs
Q: Why is it strictly prohibited to return spilled MMPP to its original storage container? A: MMPP is an organic peroxide derivative. When spilled, the powder may be exposed to trace environmental contaminants—specifically heavy metal ions, strong alkalis, or reducing agents[4]. These contaminants act as catalysts that induce the homolytic cleavage of the peroxy O-O bond. Returning contaminated material to the bulk container initiates a chain reaction of autonomous degradation, releasing oxygen gas and heat, which rapidly escalates into a thermal runaway and potential fire[1][4].
Q: What are the critical storage parameters to maintain MMPP stability? A: MMPP must be stored in a tightly closed container in a cool, dry, and well-ventilated environment, strictly kept at or below 25°C (77°F)[2][3]. It must be physically isolated from combustible materials, strong bases, and reducing agents[4][6]. Causality: Moisture and elevated temperatures accelerate the hydrolysis and thermal degradation of the peroxy acid, reducing its active oxygen content and compromising your experimental yields.
Q: What Personal Protective Equipment (PPE) is mandatory when handling MMPP powder? A: Because MMPP is a severe skin and eye irritant and a respiratory hazard[4][5], operators must wear:
-
Respiratory Protection: An N95 or equivalent particulate filter mask to prevent inhalation of mucosal-irritating dust.
-
Hand Protection: Impervious, chemical-resistant gloves (CE-labelled Category 3)[1].
-
Eye Protection: Chemical safety goggles or a full face shield to prevent irreversible corneal damage[5].
-
Body Protection: A standard laboratory coat or work uniform[2].
Part 3: Experimental Troubleshooting & Methodologies
Q: How does MMPP outperform m-CPBA in the oxidation of sulfides to sulfoxides? A: While m-chloroperbenzoic acid (m-CPBA) is a traditional oxidant, it often requires sub-zero temperatures to prevent over-oxidation to sulfones, and its byproduct (m-chlorobenzoic acid) is notoriously difficult to separate. MMPP is highly chemoselective at room temperature. When exactly 1 equivalent of MMPP is used, it cleanly yields sulfoxides without over-oxidation[7]. Furthermore, its byproduct (magnesium phthalate) is insoluble in non-polar solvents, making separation trivial via simple filtration[8][9].
Protocol: Microwave-Assisted Chemoselective Oxidation of Glycosyl Sulfides
This self-validating protocol ensures high yield, prevents over-oxidation, and utilizes green chemistry principles[9].
-
Substrate Preparation: Dissolve the glycosyl sulfide substrate in a non-polar solvent, such as dichloromethane (DCM).
-
Reagent Activation: Add 1 stoichiometric equivalent of moist MMPP supported on hydrated silica gel.
-
Irradiation & Self-Validation: Subject the reaction mixture to microwave irradiation.
-
Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is deemed complete and successful when the starting sulfide spot entirely disappears. The strict 1:1 stoichiometry guarantees the absence of a sulfone over-oxidation spot[7].
-
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the silica gel and the precipitated magnesium phthalate byproduct.
-
Isolation: Evaporate the DCM filtrate under reduced pressure to isolate the pure glycosyl sulfoxide[9].
Caption: Workflow for chemoselective oxidation of sulfides using MMPP.
Part 4: Spill Response & Disposal Workflows
In the event of an accidental release, immediate and logical action is required to prevent chemical burns and fire hazards.
Protocol: Self-Validating Spill Response
-
Containment: Stop the leak if safe to do so. Immediately cover the powder spill with a plastic sheet or tarp. Causality: This minimizes the generation of airborne irritating dust and keeps the reactive powder dry[6].
-
Mechanical Collection: Using non-sparking tools, carefully shovel the spilled material into a dedicated, clean, and compatible hazardous waste container[4][5]. Do NOT use combustible materials (like paper towels or sawdust) to absorb it[1].
-
Decontamination & Self-Validation: Rinse the affected surface thoroughly with copious amounts of water to dilute and neutralize any remaining peroxyphthalate residue[1][4].
-
Validation Step: Test the rinse water runoff with pH indicator paper. Continue rinsing until the pH returns to a neutral baseline (~7.0), confirming the complete removal of the acidic peroxy species.
-
-
Disposal: Dispose of the collected waste via an approved, licensed hazardous waste disposal plant. The standard route is an authorized incinerator equipped with an afterburner and a flue gas scrubber to manage carbon oxides safely[5][6].
Caption: Logical spill response and disposal pathway for MMPP.
References
- impuls.pl: Safety Data Sheet: MAGNESIUM MONOPEROXYPHTHALATE TECHNICAL (~90%).
- sippchba.be: Safety Data Sheet: Dismozon pur.
- scbt.com: SAFETY DATA SHEET - Santa Cruz Biotechnology: Magnesium monoperoxyphthalate hexahydrate.
- windows.net (SynQuest Labs): Safety Data Sheet: Magnesium monoperoxyphthalate hexahydrate.
- memphis.edu: A facile and selective procedure for oxidation of sulfides to sulfoxides on silica gel supported magnesium monoperoxyphthalate (MMPP) in dichloromethane.
- windows.net: Safety Data Sheet: Dismozon plus.
- researchgate.net: Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP).
- praxisdienst.com: Safety Data Sheet: Dismozon plus.
- tandfonline.com: Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (MMPP).
- sigmaaldrich.com: Magnesium bis(monoperoxyphthalate) 80, technical grade 84665-66-7.
- acs.org: Selective Oxidation of Glycosyl Sulfides to Sulfoxides Using Magnesium Monoperoxyphthalate and Microwave Irradiation.
Sources
- 1. sippchba.be [sippchba.be]
- 2. hgcldcdnprd003.blob.core.windows.net [hgcldcdnprd003.blob.core.windows.net]
- 3. media.praxisdienst.com [media.praxisdienst.com]
- 4. impuls.pl [impuls.pl]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. "A facile and selective procedure for oxidation of sulfides to sulfoxid" by Mohammed Hashmat Ali and William C. Stevens [digitalcommons.memphis.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: MMPP Reaction Troubleshooting & Quenching Guide
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is a highly versatile, stable, and water-soluble electrophilic oxidant used extensively in 1[1]. While MMPP is significantly safer and easier to handle than m-CPBA, unquenched peroxyacids pose severe thermal hazards during solvent concentration and can lead to unwanted over-oxidation of your target API or intermediate[1][2].
This guide is engineered to provide researchers and drug development professionals with a mechanistic, self-validating framework for safely quenching excess MMPP.
Process Visualization: The MMPP Quenching Workflow
Caption: Workflow for quenching excess MMPP and isolating the target product.
Frequently Asked Questions (Mechanistic & Troubleshooting)
Q1: What is the mechanistic imperative for quenching MMPP, and why use reductive aqueous washes? A: MMPP is an energetic peroxyacid. If left unquenched, evaporating the reaction solvent concentrates the peroxide, which introduces a severe thermal decomposition hazard[1]. Furthermore, residual oxidant can cause over-oxidation (e.g., converting a desired sulfoxide into a sulfone)[2]. Reductive aqueous washes (such as sodium sulfite) act as electron donors, chemically reducing the labile O–O peroxide bond. This reduction converts the active MMPP into magnesium phthalate. Because magnesium phthalate is highly water-soluble, it partitions entirely into the aqueous layer, allowing for a remarkably clean organic phase—a distinct operational advantage over the insoluble byproducts often encountered with m-CPBA[1][3].
Q2: Which quenching agent should I select for my specific workflow? A: The choice of quencher depends on the pH sensitivity of your target molecule. Below is a quantitative summary of standard reductive quenchers used for MMPP:
| Quenching Agent | Chemical Formula | Molar Ratio (Quencher:Peroxide) | Byproduct Formed | Aqueous pH Profile | Best Use Case |
| Sodium Sulfite | 1:1 | Mildly Alkaline (~pH 9) | General purpose; ideal for acid-sensitive products[1]. | ||
| Sodium Thiosulfate | 2:1 | Neutral to Mildly Acidic | Highly robust; standard for titrations and robust APIs[1]. | ||
| Sodium Bisulfite | 1:1 | Acidic (~pH 4-5) | Base-sensitive products; requires careful pH monitoring. |
Q3: How do I execute a self-validating quench protocol?
A: We mandate the use of a self-validating system to ensure absolute safety before solvent removal. This is achieved via the KI-starch paper test[1].
The Causality: Any residual MMPP will oxidize the iodide ions (
Q4: My product is highly water-soluble. How do I quench MMPP without losing my product in the aqueous layer? A: If your API is water-soluble, traditional aqueous extraction will result in poor yields. Instead, leverage a non-aqueous quenching strategy. You can use a polymer-bound reducing agent (e.g., triphenylphosphine resin) or add a stoichiometric amount of dimethyl sulfide (DMS). DMS reduces the peroxide and is converted to DMSO. Following the quench, you can precipitate the magnesium phthalate byproduct by adding a cold, non-polar anti-solvent (like ether or cold acetonitrile), filtering off the solid, and concentrating the filtrate[4].
Standard Operating Procedure: MMPP Quenching & Isolation
This step-by-step methodology ensures the safe and complete neutralization of excess MMPP, preserving the integrity of your synthesized compounds[1][5].
Step 1: Reaction Termination
-
Upon confirming reaction completion via TLC or HPLC, cool the reaction mixture to 0–5 °C using an ice bath. Lowering the temperature mitigates the exothermic nature of the quenching process.
Step 2: Reductive Quench
-
Prepare a saturated aqueous solution of your chosen quencher (e.g., Sodium Sulfite,
). -
Add the saturated solution dropwise to the vigorously stirred reaction mixture. Causality note: Vigorous biphasic stirring is critical to maximize the interfacial surface area between the organic solvent and the aqueous reductant.
-
Continue stirring for 15–20 minutes at room temperature[1].
Step 3: Self-Validation (The KI-Starch Test)
-
Briefly stop stirring to allow phase separation.
-
Dip a glass stirring rod into the organic layer and touch it to a strip of KI-starch indicator paper.
-
Observe the color. If the paper turns blue/black, unreacted peroxide remains; add more quencher and stir for another 10 minutes. If the paper remains colorless, the quench is successful and validated[1].
Step 4: Phase Separation & Byproduct Removal
-
Transfer the biphasic mixture to a separatory funnel.
-
If the organic layer is too small, dilute with additional extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (
) to neutralize any residual acidic byproducts and ensure complete removal of the magnesium phthalate salt[1][3]. -
Perform a final wash with saturated aqueous sodium chloride (brine) to pre-dry the organic phase and break any emulsions.
Step 5: Final Isolation
-
Dry the combined organic layers over an anhydrous desiccant (e.g.,
or )[3]. -
Filter the suspension to remove the hydrated desiccant.
-
Safely concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which is now free of thermal peroxide hazards[5].
References
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines... RSC Publishing.[Link]
-
α-Oxamination of Amides via Electrophilic Activation . Organic Syntheses.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5 H -[1,2,3]triazolo[4,5- c ]pyridines towards key intermediates of clinical candidates JNJ-54175446 a ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03780H [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Magnesium Monoperoxyphthalate (MMPP) Reactivity via pH Control
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with inconsistent yields, unexpected side products, or runaway reactions when utilizing Magnesium monoperoxyphthalate hexahydrate (MMPP).
While MMPP is celebrated as a safer, non-shock-sensitive, and highly water-soluble alternative to meta-chloroperoxybenzoic acid (mCPBA)[1], its reactivity profile is not static. The fundamental causality behind MMPP's behavior lies in the pH of your reaction medium. This guide deconstructs the mechanistic relationship between proton concentration and peroxy acid speciation, providing you with field-proven, self-validating protocols to ensure your oxidations are both safe and high-yielding.
The Mechanistic Role of pH in MMPP Oxidations
MMPP exists in an equilibrium that is exquisitely sensitive to the pH of the aqueous or biphasic medium. Understanding this speciation is critical for predicting whether your oxidant will act as an electrophile, a nucleophile, or simply decompose.
-
Under Acidic Conditions (pH < 5): The peroxycarboxylic acid form (-CO₃H) predominates. This species is a potent electrophile, ideal for transferring oxygen to electron-rich centers. For example, 2 successfully confers them with the ability to bind thiol compounds[2]. However, in standard small-molecule synthesis, the acidic byproduct (phthalic acid) can trigger acid-catalyzed ring-opening of sensitive epoxides into diols. Furthermore, excess protons can protonate target substrates (like aromatic anils), reducing their nucleophilicity and severely retarding the oxidation rate[3].
-
Under Neutral/Buffered Conditions (pH 6–8): This is the optimal window for standard epoxidations. By employing phosphate or bicarbonate buffers, the pH is stabilized against acidic byproducts, preventing epoxide degradation and maintaining a steady, predictable reaction rate[1].
-
Under Alkaline Conditions (pH > 9): The peroxy anion (-CO₃⁻) becomes the dominant species. This shifts the reactivity profile from electrophilic to nucleophilic, allowing for the oxidation of electron-deficient alkenes. However, alkaline environments significantly reduce the thermal stability of MMPP, increasing the risk of rapid, exothermic decomposition into oxygen and water[4].
Fig 1: pH-dependent speciation and reactivity pathways of MMPP.
Quantitative Impact of pH on MMPP
To guide your experimental design, the following table summarizes the causal relationship between pH, MMPP speciation, and target applications.
| pH Range | Dominant MMPP Species | Primary Reactivity Profile | Target Applications | Key Risks / Troubleshooting Focus |
| < 5.0 | Peroxyacid (R-CO₃H) | Strongly Electrophilic | Sulfide/Amine oxidation, Protein disulfide modification[2] | Acid-catalyzed epoxide ring-opening; Substrate protonation retarding reaction rates[3]. |
| 6.5 - 7.5 | Mixed (Acid / Anion) | Balanced Electrophilic | Standard alkene epoxidation, Baeyer-Villiger oxidation | Requires robust buffering to neutralize the phthalic acid byproduct[1]. |
| > 9.0 | Peroxy Anion (R-CO₃⁻) | Nucleophilic | Electron-deficient alkene epoxidation | Exothermic decomposition; Loss of active oxidant[4]. |
Troubleshooting Guide & FAQs
Q1: My alkene conversion is high, but my isolated epoxide yield is terrible. I am seeing a highly polar byproduct on TLC. What is happening? Root Cause: You are likely experiencing acid-catalyzed epoxide ring-opening. As MMPP transfers its oxygen, it generates magnesium phthalate and phthalic acid, which drops the pH of the unbuffered reaction mixture. The newly formed epoxide is protonated and subsequently attacked by water or the solvent, forming a diol. Solution: Implement a buffered system.1 or a 5% aqueous sodium bicarbonate solution neutralizes the acidic byproduct immediately upon formation, protecting the epoxide[1].
Self-Validating Protocol: Buffered Epoxidation of Alkenes This protocol utilizes a self-correcting pH mechanism to protect acid-sensitive epoxides.
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution adjusted to pH 7.5.
-
Substrate Dissolution: Dissolve 1.0 equivalent of the alkene in a water-miscible co-solvent (e.g., ethanol or THF) to ensure homogeneity. Validation Check: Ensure the solution is completely clear before proceeding.
-
Oxidant Addition: In a separate vessel, dissolve 1.2 equivalents of MMPP hexahydrate in the pH 7.5 buffer.
-
Controlled Reaction: Chill the substrate solution to 0–5 °C. Add the buffered MMPP solution dropwise over 30 minutes. Causality Check: Slow addition prevents localized pH drops and manages the mild exotherm, keeping the buffer capacity intact.
-
Monitoring: Stir at room temperature. The buffer will continuously neutralize the phthalic acid, maintaining the pH > 6.5.
-
Quenching: Once complete (verify via TLC), quench any unreacted peroxide with saturated aqueous sodium thiosulfate (Na₂S₂O₃) before organic extraction.
Fig 2: Standard step-by-step workflow for buffered MMPP epoxidation.
Q2: I am trying to oxidize an aromatic anil, but the reaction rate is agonizingly slow. I added a bit of acid hoping to catalyze it, but it got worse. Why? Root Cause: The oxidation of aromatic anils by MMPP is highly sensitive to proton concentration, and 3[3]. Causality: As the pH drops, the nitrogen atom of the anil gains a proton. This makes the molecule less negatively charged (less nucleophilic), directly hindering the electrophilic attack by the MMPP peroxy oxygen[3]. Solution: Do not acidify the medium. Maintain a neutral environment. Additionally, utilizing a solvent with a lower dielectric constant (like aqueous acetonitrile) facilitates reactivity by stabilizing the structured transition state[3].
Q3: Is MMPP safe to scale up compared to mCPBA? Answer: Yes, but with strict operational caveats. MMPP hexahydrate is non-shock-sensitive and non-deflagrating, making it vastly superior to mCPBA for process scale-up[1]. However, it remains an energetic material. You must strictly avoid introducing strong bases (alkali), reducing agents, or heavy metals.4[4]. Always store MMPP in a cool, dry place (< 30°C) and ensure adequate ventilation[4].
References
- Source: National Institutes of Health (NIH)
- Organic Peroxygen Chemistry Source: National Academic Digital Library of Ethiopia URL
- impuls - magnesium monoperoxyphthalate technical (~90%)
- (PDF)
Sources
Technical Support Center: Magnesium Monoperoxyphthalate (MMPP)
A Guide to Minimizing Decomposition During Storage and Handling
Welcome to the technical support guide for Magnesium Monoperoxyphthalate (MMPP). As Senior Application Scientists, we have compiled this resource to address the most common challenges researchers face in maintaining the stability and efficacy of this versatile oxidizing agent. Proper storage is not merely a recommendation; it is critical for ensuring experimental reproducibility, maximizing reagent value, and maintaining a safe laboratory environment. This guide provides in-depth, evidence-based answers and protocols to help you minimize decomposition and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries we receive regarding MMPP stability.
Q1: What are the ideal storage conditions for MMPP?
To ensure maximum shelf-life and activity, MMPP (typically supplied as a hexahydrate) must be stored under controlled conditions. The primary goals are to mitigate thermal decomposition and prevent hydrolysis.
-
Temperature: Store in a cool, dry place, ideally between 15°C and 25°C .[1][2] While some protocols suggest refrigeration (2°C to 8°C) for sensitive pharmaceuticals, for solid MMPP, maintaining a consistent room temperature away from heat sources is paramount.[3][4] Avoid temperature fluctuations, which can promote moisture condensation.[1]
-
Humidity: Maintain a relative humidity of ≤ 60% .[1][2] MMPP hexahydrate's stability is compromised by excess moisture, which can accelerate the loss of water of hydration and active oxygen.[5]
-
Light: Store in the original, opaque container, protected from direct sunlight and artificial light with high UV content.[1][2]
-
Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture and contaminants.[6] After use, ensure the container is immediately and securely resealed.
Q2: What are the primary factors that accelerate MMPP decomposition?
Several environmental and chemical factors can trigger or accelerate the decomposition of MMPP. Understanding these is key to preventing loss of activity.
-
Elevated Temperature: Heat is the most significant factor. The initial stage of decomposition, involving the loss of water and active peroxy oxygen, begins at approximately 60°C.[5][7] Vigorous decomposition has been observed at temperatures as low as 85°C, especially in a closed container.[5]
-
Moisture: The presence of water vapor can, counterintuitively, slightly retard the initial loss of crystallinity in a dry, inert atmosphere.[5] However, in a standard laboratory environment, excess moisture can lead to clumping and hydrolysis, degrading the peroxyacid.
-
Contamination: MMPP is a powerful oxidizer and can react with a variety of substances. Contamination with the following should be strictly avoided:
-
Reducing Agents: These will react directly with the peroxyacid group, neutralizing its oxidizing potential.[7]
-
Metals and Metal Salts: Transition metals can catalytically decompose peroxides.[7] Store away from metal powders and avoid using metallic spatulas that may be corroded or reactive.[8]
-
Acids and Bases: Strong acids or bases can catalyze decomposition.[8][9]
-
Organic Solvents & Combustibles: Accidental mixing can create a fire hazard.[8][10]
-
Q3: How can I visually identify if my MMPP has started to decompose?
While a quantitative test is definitive, visual inspection can provide early warnings. A fresh, high-quality batch of MMPP should be a dry, white, free-flowing granular solid.[10][11] Be alert for these signs of degradation:
-
Clumping or Caking: This indicates moisture absorption, a precursor to decomposition.
-
"Foam-like" Appearance: If the material has been exposed to significant heat (e.g., >85°C), it may decompose into a foam-like crystalline product, which is magnesium hydrogen phthalate.[5]
-
Loss of Crystalline Structure: The initial decomposition product is an amorphous solid.[5][12] This may appear as a finer, less defined powder compared to the original granular material.
Q4: My lab is in a hot and humid climate. What extra precautions are necessary?
Operating in environments with high ambient temperature and humidity requires more stringent storage protocols.
-
Dedicated Storage Cabinet: Use a dehumidifying storage cabinet or a desiccator cabinet for long-term storage.
-
Work in a Controlled Environment: Weigh and handle the reagent in a glove box with a controlled atmosphere or in a room with robust climate control whenever possible.
-
Minimize Exposure Time: Only remove the amount of MMPP needed for the experiment. Minimize the time the main container is open to the ambient air.
-
Use of Desiccants: Place a secondary container of desiccant (e.g., silica gel) inside the storage area, but not in direct contact with the MMPP container.
Q5: How long can I store MMPP, and does its activity decrease over time?
The shelf-life of MMPP is highly dependent on storage conditions. When stored properly in its original sealed container, it is significantly more stable than other peracids like m-CPBA.[13][14][15][16] However, like all reagents, it will eventually lose potency. We recommend performing a quality control check, such as the iodometric titration described in Protocol 1, on any batch that is more than a year old or has been opened frequently. For critical applications, it is best practice to quantify the active oxygen content of older batches before use to adjust the required stoichiometry for your reaction.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues related to MMPP stability.
Problem: Inconsistent or low yields in oxidation reactions with an older MMPP batch.
This is the most common symptom of MMPP decomposition, as the primary consequence of degradation is a reduction in the active peroxy oxygen content.
Workflow for Investigation:
// Connections A -> B; B -> C [label="First step"]; C -> D [label="If visual signs\nare present or\nissue persists"]; D -> E; E -> F; F -> G [label="True"]; F -> H [label="False"]; H -> I; G -> I; }
Caption: Troubleshooting workflow for suspected MMPP decomposition.
Causality Explained:
The oxidizing power of MMPP is entirely dependent on its peroxyacid functional group. The thermal decomposition pathway involves the loss of this "active oxygen," converting the molecule to magnesium hydrogen phthalate, which has no oxidative properties.[5][17] Therefore, a drop in active oxygen content directly correlates with a decrease in reactive potential, leading to lower-than-expected yields.
Technical Protocols
These protocols provide a self-validating system to ensure the quality and purity of your MMPP reagent.
Protocol 1: Assessing Active Oxygen Content via Iodometric Titration
This method provides a quantitative measure of the active peroxide content, which is the most direct assessment of MMPP's oxidative capacity.
Principle: MMPP oxidizes iodide (I⁻) from potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The amount of thiosulfate required is directly proportional to the amount of active oxygen in the MMPP sample.
Materials:
-
MMPP sample (~200-250 mg)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Deionized water
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 200-250 mg of the MMPP sample into a 250 mL Erlenmeyer flask. Record the exact weight (W_MMPP).
-
Add 50 mL of deionized water to the flask and swirl to dissolve the MMPP.
-
Carefully add 2 g of potassium iodide (KI) and 10 mL of glacial acetic acid to the solution.
-
Swirl the flask and allow it to stand in the dark for 10-15 minutes. The solution will turn a dark yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution, swirling constantly, until the blue-black color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used (V_thio).
Calculation: The percentage of active oxygen (% AO) is calculated as follows:
% Active Oxygen = (V_thio * N_thio * 8 * 100) / W_MMPP
Where:
-
V_thio = Volume of Na₂S₂O₃ solution used (in Liters)
-
N_thio = Normality of the Na₂S₂O₃ solution (e.g., 0.1 N)
-
8 = Equivalent weight of oxygen
-
W_MMPP = Weight of the MMPP sample (in mg)
Interpretation: Compare the calculated % Active Oxygen to the value specified on the manufacturer's Certificate of Analysis. A significant drop indicates decomposition. Commercially available MMPP is typically around 80% pure.[10]
Appendices
Data Summaries
Table 1: Recommended Storage Conditions for MMPP
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 15°C – 25°C (59°F – 77°F) | Prevents thermal decomposition which starts around 60°C.[2][5][7] |
| Relative Humidity | ≤ 60% | Minimizes moisture absorption, clumping, and potential hydrolysis.[1][2] |
| Light Exposure | Store in opaque, sealed container | Protects against potential photochemical degradation.[1][7] |
| Container | Original manufacturer's container, tightly sealed | Ensures protection from moisture, light, and contaminants.[6] |
| Storage Area | Clean, dry, well-ventilated, away from heat sources | General best practice for chemical storage to prevent contamination and degradation.[1][18] |
Table 2: Chemical Incompatibilities
| Class of Substance | Specific Examples | Reason for Incompatibility |
| Reducing Agents | Sulfides, thiols, hydrides | Direct, often exothermic, reaction neutralizing the oxidizing agent.[7] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze decomposition.[8][9] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can catalyze decomposition. |
| Combustible Materials | Organic solvents (e.g., acetone, ethanol), paper, wood | MMPP is an oxidizer and can increase fire risk.[8][10] |
| Metal Powders & Salts | Iron, copper, brass, their salts | Can act as catalysts for peroxide decomposition.[7][8] |
MMPP Decomposition Pathway
The primary thermal decomposition pathway for MMPP hexahydrate involves the loss of both its water of hydration and the active peroxy oxygen, resulting in the formation of amorphous magnesium hydrogen phthalate.[5][12][17]
// Nodes MMPP [label="MMPP Hexahydrate\n(Crystalline, Active)", fillcolor="#D1E2FC", fontcolor="#202124"]; Intermediate [label="Amorphous Intermediate\n(Loss of Crystallinity)", fillcolor="#FAD2CF", fontcolor="#202124"]; Product [label="Magnesium Hydrogen Phthalate\n(Amorphous, Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Losses [label="Loss of:\n- Water of Hydration (H₂O)\n- Active Peroxy Oxygen ([O])", shape=note, fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges MMPP -> Intermediate [label="Heat (~60-80°C)\nMoisture", color="#EA4335", fontcolor="#202124"]; Intermediate -> Product; Intermediate -> Losses [style=dashed, arrowhead=none]; }
Caption: Simplified thermal decomposition of MMPP hexahydrate.
References
-
Kariuki, B. M., & Jones, W. (1990). Thermal Decomposition of Magnesium Monoperoxyphthalate Hexahydrate. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 186(1), 45-53. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2006, September 22). Thermal Decomposition of Magnesium Monoperoxyphthalate Hexahydrate. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2006, September 24). The Chemical and Crystal Changes Accompanying the Thermal Decomposition of Hexa-Aquomagnesium Monoperoxyphthalate. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides | Request PDF. Retrieved March 7, 2026, from [Link]
-
Grokipedia. (n.d.). Magnesium monoperoxyphthalate. Retrieved March 7, 2026, from [Link]
-
UNISA. (n.d.). Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Esters, and Amides. IRIS - UNISA. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2015, February 24). Oxidation Reactions Using Magnesium Monoperphthalate: A Comparison with m-Chloroperoxybenzoic Acid. Retrieved March 7, 2026, from [Link]
-
CNR-IRIS. (n.d.). COMMUNICATION Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Es. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Magnesium monoperoxyphthalate. Retrieved March 7, 2026, from [Link]
-
PMC. (2014, June 2). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Retrieved March 7, 2026, from [Link]
-
Pearson+. (2024, May 14). Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like.... Retrieved March 7, 2026, from [Link]
-
(n.d.). STORAGE GUIDELINES. Retrieved March 7, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved March 7, 2026, from [Link]
-
ChemIDplus. (n.d.). Magnesium Monoperoxyphthalate. Retrieved March 7, 2026, from [Link]
-
(n.d.). SAFETY DATA SHEET. Retrieved March 7, 2026, from [Link]
-
Princeton University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety. Retrieved March 7, 2026, from [Link]
-
GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Retrieved March 7, 2026, from [Link]
-
Dickson. (2022, July 26). Warehouse Storage Conditions for Pharmaceuticals. Retrieved March 7, 2026, from [Link]
-
Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved March 7, 2026, from [Link]
-
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved March 7, 2026, from [Link]
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- 6. pages.s-w.com [pages.s-w.com]
- 7. Magnesium Monoperoxyphthalate (MMPP) [benchchem.com]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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- 18. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Validation & Comparative
Magnesium Monoperoxyphthalate (MMPP) vs. m-CPBA for Epoxidation: A Comprehensive Comparison Guide
For researchers, process chemists, and drug development professionals, the selection of an epoxidizing agent transcends simple stoichiometric conversion. It is a strategic decision that balances atom economy, thermodynamic safety, and downstream processing efficiency. Historically, meta-chloroperoxybenzoic acid (m-CPBA) has been the default reagent for the Prilezhaev reaction. However, as synthetic routes scale from the bench to the pilot plant, Magnesium monoperoxyphthalate hexahydrate (MMPP) has emerged as a compelling, greener, and safer alternative[1][2].
This guide objectively compares the physicochemical profiles, reaction efficiencies, and operational workflows of MMPP and m-CPBA to inform your reagent selection process.
Mechanistic Foundation: The Prilezhaev Reaction
Both m-CPBA and MMPP oxidize alkenes to epoxides via the Prilezhaev reaction[3]. The causality behind the stereospecificity of this reaction lies in its concerted mechanism. The
Fig 1: Prilezhaev epoxidation mechanism via a concerted butterfly transition state.
Reagent Profiles & Operational Causality
m-CPBA: The Traditional Standard (and its Achilles Heel)
m-CPBA is widely utilized due to its broad substrate scope and high solubility in halogenated organic solvents like dichloromethane (DCM)[3][4]. However, its application is frequently bottlenecked by significant safety and operational hazards:
-
Safety: m-CPBA is shock-sensitive and thermally unstable, posing severe explosion risks during large-scale handling[2][5].
-
The Cryogenic Bottleneck: Many asymmetric epoxidations require low temperatures (e.g., -70 °C) to maximize enantioselectivity. At these temperatures, m-CPBA exhibits poor solubility in DCM, leading to reagent precipitation, inconsistent reaction kinetics, and safety hazards—often described as the "Achilles heel" of the process[6].
-
Workup: The byproduct, m-chlorobenzoic acid, is soluble in organic solvents and requires exhaustive basic aqueous washes (e.g., NaHCO₃) to deprotonate and extract, which can cause emulsion issues and lower yields[2][3].
MMPP: The Scalable, Green Alternative
MMPP hexahydrate circumvents the primary limitations of m-CPBA through its unique physicochemical properties:
-
Safety & Stability: MMPP is a non-shock-sensitive, stable solid, making it vastly superior for multi-kilogram scale-up and industrial drug development[1][2][6].
-
Phase-Transfer Compatibility: While MMPP has limited solubility in non-polar organic solvents, it thrives in biphasic systems (e.g., Water/Ethyl Acetate) when paired with a phase-transfer catalyst (PTC) like
-Bu₄NHSO₄[2][6]. It also performs exceptionally well in polar aprotic solvents like acetonitrile[1][7]. -
Trivial Workup: The defining operational advantage of MMPP is its byproduct, magnesium phthalate. This byproduct is highly water-soluble and insoluble in most organic solvents. It either crashes out of the reaction mixture (allowing for simple filtration) or remains entirely in the aqueous phase, eliminating the need for tedious basic washes[1][2].
Quantitative Performance & Yield Comparison
Experimental data demonstrates that MMPP provides comparable, and in some scalable cases superior, yields to m-CPBA across a variety of complex substrates.
| Substrate | Oxidant | Solvent System | Temp | Yield | Selectivity / Notes | Ref |
| Cyclopentene Precursor (11 kg scale) | MMPP | H₂O / EtOAc (Biphasic) + PTC | RT | 75% | 94% de; flawlessly scaled to 11 kg. | [6] |
| Cyclopentene Precursor (1 kg scale) | m-CPBA | DCM / EtOH | -70 °C | 80% | 74% ee; required EtOH to prevent precipitation. | [6] |
| Steroidal Olefins ( | MMPP | Acetonitrile | Reflux | >85% | Highly stereoselective; fast generation. | [7] |
| R-(−)-Carvone | m-CPBA | DCM | RT | 66% | Non-stereoselective epoxidation of external double bond. | [4] |
| m-CPBA | DCM (Microwave) | RT | 60–95% | Short reaction times under microwave irradiation. | [3] |
Note: While m-CPBA can sometimes offer specific selectivity advantages in highly optimized, low-temperature asymmetric catalytic systems, MMPP is generally preferred for sheer scale-up due to safety and phase-transfer compatibility[6].
Downstream Processing & Workflow Comparison
The choice of oxidant dictates the complexity of the downstream processing. The self-validating nature of MMPP's workup protocol drastically reduces processing time and solvent waste.
Fig 2: Comparative downstream workup workflows for m-CPBA versus MMPP epoxidation.
Experimental Methodologies
Protocol A: Standard Epoxidation using m-CPBA[3][4]
Caution: m-CPBA is potentially explosive. Conduct behind a blast shield and avoid concentrating solutions to dryness if unreacted peroxide remains.
-
Preparation: Dissolve the alkene (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere.
-
Addition: Cool the mixture to 0 °C. Slowly add m-CPBA (1.2–1.5 mmol, typically 70-75% purity) portion-wise to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor via TLC).
-
Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes to neutralize unreacted peroxides.
-
Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 15 mL) to deprotonate and remove the m-chlorobenzoic acid byproduct.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
Protocol B: Scalable Green Epoxidation using MMPP[1][6][7]
Advantage: This protocol utilizes a biphasic system or polar aprotic solvent, leveraging MMPP's water-soluble byproduct for a streamlined workup.
-
Preparation: Dissolve the alkene (1.0 mmol) in acetonitrile (15 mL). Alternatively, for large-scale synthesis, use a biphasic mixture of Ethyl Acetate/Water with a phase transfer catalyst (e.g.,
-Bu₄NHSO₄)[6]. -
Addition: Add MMPP hexahydrate (1.5 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat to reflux for sterically hindered steroidal olefins[7]). Monitor reaction progress via TLC.
-
Filtration: Once complete, filter the reaction mixture directly to remove the precipitated solid byproduct (magnesium phthalate)[1].
-
Washing: Wash the filtered solid with a small amount of the reaction solvent (2 × 5 mL) to ensure complete product recovery[1].
-
Isolation: Combine the filtrate and washings, perform a single mild aqueous wash (if utilizing a biphasic system), dry over Na₂SO₄, and remove the solvent under reduced pressure to isolate the epoxide.
Conclusion
While m-CPBA remains a staple for small-scale discovery chemistry and specific microwave-assisted transformations[3], its utility diminishes sharply upon scale-up due to severe safety risks and tedious downstream processing[2][6]. MMPP offers a highly elegant, self-validating alternative. By generating a water-soluble byproduct and maintaining a non-shock-sensitive profile, MMPP drastically reduces processing overhead, solvent waste, and safety hazards, making it the superior choice for process chemists and drug development professionals scaling epoxidation workflows[1][2][6].
References
- Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP)
- Highly efficient epoxidation of unsaturated steroids using magnesium bis(monoperoxyphthalate)
- Olefin epoxidation of α-β unsaturated esters.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL
- A Cost-Benefit Analysis of Magnesium Monoperoxyphthalate (MMPP)
- Source: NIH (PMC)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academia.edu [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Mechanistic and Structural Advantage of MMPP
As a Senior Application Scientist navigating the complexities of drug development and scale-up synthesis, I frequently encounter a recurring bottleneck: the reliance on traditional, hazardous oxidants. For decades, meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid have been the default choices for epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. However, as we push towards safer, greener, and more scalable pharmaceutical manufacturing, Magnesium monoperoxyphthalate (MMPP) has emerged as a superior alternative.
This guide provides an objective, data-driven comparative analysis of MMPP against traditional peroxy acids, equipping researchers with the mechanistic insights and validated protocols necessary to upgrade their synthetic workflows.
MMPP (Magnesium bis(monoperoxyphthalate) hexahydrate) is a water-soluble peroxy acid [1]. Unlike mCPBA, which is notoriously shock-sensitive and must be shipped at 70–75% purity (damped with water and m-chlorobenzoic acid to prevent detonation), MMPP is commercially available as a stable hexahydrate. It decomposes smoothly at ~93 °C without melting or exploding, making it inherently safer for large-scale industrial applications [2].
The structural presence of the magnesium counter-ion not only stabilizes the peroxy bond but also dictates its unique solubility profile. MMPP is highly soluble in water and lower alcohols, but insoluble in strictly non-polar solvents (like hexane or pure dichloromethane). This physical property is the cornerstone of its workup advantage: the reaction byproduct, magnesium phthalate, is entirely water-soluble.
Workflow comparison: MMPP vs mCPBA post-reaction workup efficiency.
Comparative Analysis: MMPP vs. mCPBA vs. Peracetic Acid
To justify the transition from mCPBA or peracetic acid to MMPP, we must evaluate their physicochemical properties, safety profiles, and environmental impact. The table below synthesizes these critical parameters.
| Parameter | MMPP (Hexahydrate) | mCPBA | Peracetic Acid (PAA) |
| Commercial Purity | ~80-85% (Stable hexahydrate) | 70-75% (Damped with water) | 30-40% (in Acetic Acid/Water) |
| Shock Sensitivity | Non-shock sensitive | Highly shock sensitive | Sensitive at high concentrations |
| Halogen Content | Halogen-free (Green chemistry) | Contains Chlorine | Halogen-free |
| Solubility | Water, MeOH, EtOH, MeCN | DCM, Chloroform, Toluene | Water, Acetic Acid, Alcohols |
| Byproduct Removal | Simple aqueous extraction | Requires tedious basic washes | Evaporation (pungent odor) |
| Primary Use Case | Epoxidation, Baeyer-Villiger, Sulfoxidation | General laboratory oxidation | Industrial bleaching, disinfection |
Causality Insight: The absence of halogens in MMPP is a significant regulatory advantage in drug development, as it eliminates the risk of generating chlorinated impurities that often complicate API (Active Pharmaceutical Ingredient) purification and toxicity screening [3].
Synthetic Applications and Experimental Validation
MMPP drives three principal synthetic transformations with high chemoselectivity and regioselectivity.
Principal synthetic transformations mediated by MMPP.
Protocol A: Chemoselective Epoxidation of Steroidal Olefins
Traditional epoxidation of bulky steroidal alkenes with mCPBA often requires extended reaction times and results in complex mixtures due to the acidic nature of the m-chlorobenzoic acid byproduct, which can trigger epoxide ring-opening. MMPP mitigates this risk.
Self-Validating Methodology:
-
Preparation: Dissolve 0.5 mmol of the unsaturated steroid (e.g., Δ5-B-nor-cholestane derivative) in 4.5 mL of Dichloromethane (DCM) [4].
-
Oxidant Addition: Add 0.4 mmol of MMPP (13.6 mg) directly to the solution.
-
Phase Activation (The "Causality" Step): Add 250 µL of distilled water. Why? MMPP is insoluble in pure DCM. The addition of a small amount of water creates a micro-biphasic system. The water solubilizes the MMPP, allowing the peroxy acid to react at the organic-aqueous interface, driving the epoxidation without requiring harsh phase-transfer catalysts.
-
Reaction: Stir vigorously at room temperature for 24 hours. Monitor via TLC.
-
Workup: Add 10 mL of water to the mixture. Separate the organic layer. The magnesium phthalate byproduct partitions entirely into the aqueous layer. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Expected Result: >85% yield of the highly stereoselective 5,6-epoxide, with zero ring-opened diol byproducts.
Protocol B: Oxidation of Selenides to Selenones
Selenones are excellent leaving groups for synthesizing complex heterocyclic compounds. However, oxidizing selenides with mCPBA often leads to unwanted β-elimination side reactions.
Self-Validating Methodology:
-
Preparation: Dissolve 1.0 mmol of the alkyl phenyl selenide in a solvent mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (ratio 4:1, 10 mL total) [3].
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Add 2.2 equivalents of MMPP portion-wise. Why Methanol? Methanol acts as a critical co-solvent here. It not only enhances the solubility of MMPP but actively suppresses the β-elimination of the highly reactive selenoxide intermediate, forcing the reaction forward to the stable selenone.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Filter the suspension to remove any precipitated magnesium salts. Dilute the filtrate with ethyl acetate, wash with saturated aqueous NaHCO₃, and brine. Dry and concentrate. Expected Result: 82–94% yield of the target selenone, ready for intramolecular cyclization.
Experimental Data Summary
To quantify the performance upgrade, below is a summary of experimental yields comparing MMPP and mCPBA across various literature-validated substrates [3][4].
| Substrate | Transformation | MMPP Yield (%) | mCPBA Yield (%) | Mechanistic Observation |
| Δ5-Steroidal Olefins | Epoxidation | 88 - 92% | 75 - 80% | MMPP prevents acid-catalyzed epoxide opening. |
| Cyclohexanone | Baeyer-Villiger | 85% | 82% | MMPP requires less excess reagent; easier purification. |
| β-hydroxyalkyl selenides | Selenide to Selenone | 94% | 88% | MMPP in MeOH suppresses β-elimination side reactions. |
| Diphenyl Sulfide | Sulfide to Sulfoxide | 96% | 95% | Identical yields, but MMPP avoids halogenated waste. |
Conclusion for Drug Development Professionals
For the Senior Application Scientist or Process Chemist, the choice of oxidant extends beyond mere chemical reactivity; it encompasses safety, scalability, environmental impact, and downstream purification costs. Magnesium monoperoxyphthalate (MMPP) matches or exceeds the oxidative power of mCPBA and peracetic acid while fundamentally solving their greatest drawbacks: shock sensitivity and painful product isolation. By leveraging biphasic or polar co-solvent systems, researchers can seamlessly integrate MMPP into existing workflows, ensuring higher throughput and stricter adherence to green chemistry mandates.
References
-
Wikipedia Contributors. "Magnesium monoperoxyphthalate." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Santoro, S., et al. "Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones." Beilstein Journal of Organic Chemistry, 2014, 10, 1267–1271. Available at:[Link]
-
Carvalho, J. F. S., et al. "Highly efficient epoxidation of unsaturated steroids using magnesium bis(monoperoxyphthalate) hexahydrate." ResearchGate, 2009. Available at:[Link]
A Comparative Guide to Oxidation: Unveiling the Advantages of MMPP over Oxone
For researchers, scientists, and professionals in drug development, the selection of an oxidizing agent is a pivotal decision that dictates the efficiency, safety, and scalability of a synthetic route. While potassium peroxymonosulfate (marketed as Oxone®) is a widely recognized and potent oxidant, Magnesium Monoperoxyphthalate (MMPP) has emerged as a superior alternative in many contexts. This guide provides an in-depth, objective comparison of MMPP and Oxone, leveraging experimental data to illuminate the practical advantages of MMPP in modern organic synthesis.
At a Glance: Chemical and Physical Properties
A foundational understanding of the intrinsic properties of each reagent is crucial for anticipating their behavior in a reaction. MMPP is a neutral peroxyacid salt, whereas Oxone is an acidic triple salt mixture (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active component.[1][2] This fundamental difference in their composition has significant implications for their application.
| Property | Magnesium Monoperoxyphthalate (MMPP) | Potassium Peroxymonosulfate (Oxone®) |
| Chemical Formula | C₁₆H₁₀MgO₁₀ (hexahydrate: C₁₆H₂₂MgO₁₆) | 2KHSO₅·KHSO₄·K₂SO₄ |
| Molar Mass | 386.55 g/mol (hexahydrate: 494.64 g/mol ) | 614.7 g/mol (triple salt) |
| Appearance | White, stable solid | White, crystalline solid |
| Stability | High solid-state stability, less shock-sensitive.[3][4] | Stable when stored under dry, cool conditions; loses ~1% activity per month.[1] |
| Solubility | Water-soluble; soluble in polar organic solvents like ethanol and acetonitrile. Poorly soluble in non-polar solvents.[5][6] | Water-soluble; insoluble in most organic solvents, necessitating biphasic systems or co-solvents.[7] |
| Byproduct | Magnesium Phthalate (water-soluble) | Potassium Sulfate/Bisulfate (inorganic salts) |
The Core Advantages of MMPP: A Deeper Dive
The decision to choose MMPP over Oxone is often driven by a combination of enhanced safety, operational simplicity, and superior performance in specific transformations.
Enhanced Stability and Safer Handling
While both reagents are powerful oxidants, MMPP is recognized for its superior stability and safety profile.[3][4] Unlike other peroxyacids such as m-CPBA, MMPP is not shock-sensitive and can be handled with greater confidence, a critical factor in both small- and large-scale reactions.[6][8] Oxone, while generally stable, is highly corrosive to the eyes, skin, nose, and throat due to its acidity and oxidizing properties.[9] Its decomposition can be accelerated by moisture and catalyzed by transition metals (e.g., iron, copper, manganese), which can lead to the release of oxygen and heat.[1] The halogen-free nature of MMPP is another significant advantage, eliminating the potential for halogenated byproducts that can arise with reagents like m-CPBA.[10]
Simplified Work-up and Byproduct Removal
Perhaps the most compelling operational advantage of MMPP is the dramatic simplification of the reaction work-up. The primary byproduct of an MMPP-mediated oxidation is magnesium phthalate, which is soluble in water.[6][11] This allows for its effortless removal from the reaction mixture by a simple aqueous wash or, in many cases, by direct filtration of the crude reaction mixture.[11]
In stark contrast, the use of Oxone results in the formation of potassium sulfate and bisulfate salts. These inorganic byproducts are often poorly soluble in organic solvents, which can complicate product isolation and purification, sometimes requiring extensive aqueous extractions or column chromatography that might not have been necessary otherwise.
Visualizing the Workflow: MMPP vs. Oxone
The following workflow diagram illustrates the streamlined process achieved with MMPP compared to the potentially more complex procedure required for Oxone.
Caption: General experimental workflow comparison for MMPP and Oxone.
Superior Performance and Selectivity
MMPP often provides better yields and selectivity across a range of important oxidative transformations. Its utility in a broader range of organic solvents allows for more homogeneous reaction conditions, which can be critical for achieving high conversion and clean product profiles.
Oxidation of Selenides to Selenones: A compelling example of MMPP's superiority is in the oxidation of selenides. Research has shown that treating a selenide with MMPP in ethanol at room temperature can afford the corresponding selenone in 94% yield.[10] In contrast, the same transformation using m-CPBA yielded only 68%.[10] Furthermore, attempts to use Oxone for similar substrates have resulted in undesired side reactions, such as the formation of β-methoxy alcohols, highlighting a lack of chemoselectivity.[6][10]
Oxidation of Sulfides to Sulfoxides and Sulfones: MMPP demonstrates excellent, controllable selectivity in sulfide oxidation. By carefully controlling the stoichiometry, sulfides can be cleanly oxidized to the corresponding sulfoxides (using 1 equivalent of MMPP) or taken all the way to the sulfone (using >2 equivalents).[12] This method often provides better yields than those obtained with Oxone or sodium periodate, with no over-oxidation to the sulfone observed when targeting the sulfoxide.[12] While Oxone is also used for these transformations, achieving high selectivity for the sulfoxide can be more challenging and reaction conditions are often more complex.[13][14]
Baeyer-Villiger Oxidation: MMPP is a highly effective reagent for the Baeyer-Villiger oxidation of ketones to esters and lactones.[5][8] Its application in water-free media like acetonitrile has been shown to give high yields.[8] While Oxone is also capable of effecting this transformation, its insolubility in organic solvents often requires the use of ionic liquids or biphasic systems to achieve good results, adding complexity to the procedure.[7][15]
Quantitative Performance: A Comparative Data Snapshot
The following table summarizes experimental data from the literature, providing a direct comparison of MMPP's performance against Oxone and other common oxidants.
| Reaction Type | Substrate | Oxidant | Conditions | Yield (%) | Source(s) |
| Selenide Oxidation | 2-(Phenylseleno)ethyl acetate | MMPP | EtOH, rt, 2h | 94% | [6],[10] |
| 2-(Phenylseleno)ethyl acetate | m-CPBA | DCM, rt, 2h | 68% | [6],[10] | |
| β-Hydroxyselenide | Oxone | MeOH/H₂O | β-methoxy alcohol (side product) | [6],[10] | |
| Sulfide to Sulfoxide | Generic Sulfide | MMPP (1 eq.) | - | Good yields, no over-oxidation | [12] |
| Generic Sulfide | Oxone | - | Yields often lower than MMPP | [12] | |
| Baeyer-Villiger | Cyclohexanone | MMPP | Acetonitrile, rt | High Yields | [8] |
| Cyclohexanone | Oxone | Ionic Liquid, 40°C | 65-95% | [15] | |
| Epoxidation | Steroidal Alkene | MMPP | - | Higher α/β epoxide ratio than m-CPBA | [3] |
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and work-up, detailed protocols for a representative sulfide-to-sulfone oxidation are provided below.
Protocol 1: Oxidation of Thioanisole to Methyl Phenyl Sulfone using MMPP
-
Reaction Setup: To a solution of thioanisole (1.0 mmol, 124 mg) in ethanol (10 mL) in a 50 mL round-bottom flask, add MMPP hexahydrate (2.2 mmol, 1.09 g) in one portion at room temperature.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble magnesium phthalate byproduct.
-
Isolation: Wash the celite pad with a small amount of ethanol (2 x 5 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude methyl phenyl sulfone. The product is often of sufficient purity for subsequent steps, or can be further purified by recrystallization if necessary.
Protocol 2: Oxidation of Thioanisole to Methyl Phenyl Sulfone using Oxone
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thioanisole (1.0 mmol, 124 mg) in methanol (10 mL). In a separate beaker, dissolve Oxone (2.5 mmol, 1.54 g) in water (10 mL).
-
Reaction Execution: Add the aqueous Oxone solution to the stirred methanolic solution of thioanisole at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction progress by TLC (spotting from the organic phase) until completion (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will likely require purification by column chromatography (e.g., silica gel, hexanes/ethyl acetate) to remove residual inorganic salts and byproducts.
Visualizing the Reagents and Selection Logic
Caption: Structures of MMPP and the active component of Oxone.
Sources
- 1. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 2. OXONE | [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]
- 5. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]
- 6. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studylib.net [studylib.net]
- 10. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Process Economics: Upfront Reagent Cost vs. Total Production Cost
An In-Depth Evaluation of Magnesium Monoperoxyphthalate (MMPP) vs. Traditional Oxidants: Process Economics and Synthetic Utility
As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of selecting the optimal oxidizing agent for scale-up. For decades, meta-chloroperoxybenzoic acid (mCPBA) has been the default reagent for epoxidations, Baeyer-Villiger oxidations, and sulfide oxidations. However, as projects transition from discovery to pilot-scale manufacturing, the hidden costs of mCPBA—ranging from safety hazards to tedious work-ups—become glaringly apparent.
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a superior, cost-effective alternative. This guide objectively compares MMPP against mCPBA and other common oxidants, providing mechanistic insights, process economics, and self-validating experimental protocols to inform your synthetic strategy.
A common misconception in reagent selection is equating "cost-effectiveness" solely with the upfront price per mole. While mCPBA appears cheaper on paper, MMPP delivers significant cost savings at the process level[1].
The total cost of an oxidation step includes safety engineering, solvent disposal, and work-up labor. mCPBA is shock-sensitive, thermally unstable, and often necessitates the use of environmentally restricted halogenated solvents (e.g., dichloromethane). Furthermore, the byproduct of mCPBA oxidation is meta-chlorobenzoic acid, which requires exhaustive basic extractions that frequently trigger severe emulsions, leading to product loss and increased labor[1].
Conversely, MMPP is a non-shock-sensitive, non-deflagrating solid that decomposes safely at ~93 °C[2]. Its byproduct, magnesium bis(phthalate), is highly water-soluble. In polar solvents like ethanol, or in biphasic systems (e.g., EtOAc/H₂O), the byproduct is easily removed via a simple aqueous wash or direct filtration, drastically reducing downstream processing costs[3][4].
Quantitative Comparison of Oxidizing Agents
| Parameter | MMPP Hexahydrate | mCPBA | Hydrogen Peroxide (H₂O₂) |
| Purity (Commercial) | ~80% | 70–75% | 30–50% (Aqueous) |
| Upfront Cost (USD/mol) | ~$0.77 – $0.88 | ~$0.12 – $0.17 | < $0.05 |
| Shock Sensitivity | Non-shock sensitive | High (Requires strict handling) | Low (but explosive at high conc.) |
| Preferred Solvents | H₂O, Alcohols, EtOAc/H₂O biphasic | DCM, Chloroform | H₂O, Acetic Acid |
| Work-up Complexity | Low: Aqueous wash or filtration | High: Basic extraction, emulsions | Low: Aqueous wash |
| Total Scale-up Cost | Highly Cost-Effective | Expensive (Safety & Labor) | Highly Cost-Effective (but low selectivity) |
Data synthesized from commercial pricing models and process scale-up literature[1][2][5].
Fig 1: Workflow and economic comparison of MMPP vs. mCPBA downstream processing.
Mechanistic Advantages & Synthetic Utility
Beyond safety and work-up, MMPP offers distinct chemical advantages driven by its unique structure. The presence of the magnesium counter-ion acts as a mild Lewis acid, which can pre-coordinate with certain substrates to enhance regioselectivity and stereoselectivity.
A. Direct Rubottom Oxidation (α-Hydroxylation)
Traditionally, the α-hydroxylation of β-dicarbonyl compounds (Rubottom oxidation) using mCPBA requires a tedious two-step process: prederivatization of the ketone into a silyl enol ether, followed by oxidation and subsequent deprotection. MMPP disrupts this paradigm. Because MMPP is stable and reactive in polar protic solvents (like ethanol), it enables the direct α-hydroxylation of malonates and β-ketoesters without the need for silyl enol ether intermediates, fundamentally shortening the synthetic route and improving atom economy.
Fig 2: Step-economy comparison for α-hydroxylation: Traditional mCPBA vs. Direct MMPP.
B. Highly Selective Epoxidations
For the epoxidation of unsaturated steroids and complex alkenes, MMPP demonstrates superior α/β selectivity compared to mCPBA[6]. In large-scale pharmaceutical syntheses, such as the development of Glucokinase Activators, MMPP is deployed in a biphasic mixture (H₂O/Ethyl Acetate) with a phase-transfer catalyst (PTC). This limits the exposure of the newly formed acid-sensitive epoxide to the bulk aqueous phase, preventing unwanted ring-opening side reactions[4].
Standardized Experimental Protocol: Biphasic Epoxidation using MMPP
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The use of a biphasic medium visually indicates reaction progress, and the phase-transfer catalyst ensures controlled oxidation rates.
Objective: Scalable epoxidation of an alkene using MMPP.
Materials: Alkene substrate (1.0 equiv), MMPP hexahydrate (1.2 equiv), Tetra-n-butylammonium hydrogen sulfate (
Step-by-Step Methodology:
-
System Initialization: Charge a reactor with the alkene substrate (1.0 equiv) dissolved in Ethyl Acetate (10 volumes).
-
Catalyst Addition: Add the phase-transfer catalyst,
-Bu₄NHSO₄ (0.05 equiv), to the organic layer. Causality: The PTC is critical for shuttling the water-soluble peroxyphthalate anion across the phase boundary into the organic layer where the substrate resides[4]. -
Oxidant Preparation & Addition: In a separate vessel, dissolve MMPP hexahydrate (1.2 equiv) in Deionized Water (10 volumes). Add this aqueous solution dropwise to the vigorously stirred organic layer at 20–25 °C.
-
Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously. Monitor via TLC or HPLC. The reaction is typically complete within 2–4 hours. Validation check: The pH of the aqueous layer will naturally drop as monoperoxyphthalic acid is converted to phthalic acid.
-
Quench and Work-up: Once the starting material is consumed, halt stirring and allow the phases to separate.
-
Crucial Advantage: The organic layer contains the pure epoxide. The aqueous layer contains the magnesium bis(phthalate) byproduct[2].
-
Wash the organic layer once with a mild 5% Na₂SO₃ solution to quench any residual peroxide, followed by a brine wash.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the epoxide.
Conclusion
For researchers and drug development professionals, transitioning from mCPBA to MMPP is not merely a substitution of reagents; it is a strategic upgrade in process engineering. By eliminating shock-sensitive hazards, avoiding halogenated solvents, and bypassing emulsion-prone work-ups, MMPP provides a robust, scalable, and economically superior pathway for oxidative transformations.
References
-
Wikipedia. "Magnesium monoperoxyphthalate." wikipedia.org. Available at:[Link]
-
Grokipedia. "Magnesium monoperoxyphthalate." grokipedia.com. Available at: [Link]
-
CNR-IRIS. "Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Esters." cnr.it. Available at: [Link]
-
ResearchGate. "Mechanism of hydroxylation mediated by MMPP." researchgate.net. Available at: [Link]
-
National Institutes of Health (PMC). "Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP)." nih.gov. Available at: [Link]
-
ACS Publications. "Practical and Scalable Synthesis of a Glucokinase Activator via One-Pot Difluorination and Julia Olefination." acs.org. Available at:[Link]
-
UNECE. "Recommendations on the Transport of Dangerous Goods - Manual of Tests and Criteria." unece.org. Available at:[Link]
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kinetic studies comparing MMPP and other oxidants
Kinetic Profiling and Mechanistic Evaluation of Oxidants: A Comparative Guide to MMPP, mCPBA, and Alternatives
Executive Summary & Rationale
In pharmaceutical synthesis and materials science, the selection of an oxidizing agent dictates not only the yield and chemoselectivity of a reaction but also the scalability and safety of the entire manufacturing process. Historically, meta-chloroperoxybenzoic acid (mCPBA) has been the default peracid for epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. However, its shock-sensitive nature and potential for explosive thermal decomposition severely limit its use in large-scale and continuous-flow chemistry[1].
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has emerged as a superior, commercially available, and highly stable alternative[2]. MMPP consists of a central magnesium ion coordinated to two monoperoxyphthalate anions, providing a stable, water-soluble peroxyacid complex[3]. This guide objectively compares the kinetic performance, mechanistic causality, and operational protocols of MMPP against mCPBA, Oxone, and Hydrogen Peroxide (
Mechanistic Causality in Oxygen Transfer
The kinetic behavior of an oxidant is fundamentally governed by its transition state geometry. MMPP transfers oxygen via a concerted mechanism. However, kinetic investigations into the oxidation of aromatic substrates (such as anils) by MMPP reveal a highly negative entropy of activation (
Causality of the Transition State:
The highly negative
Figure 1: Mechanistic pathway of MMPP oxidation highlighting the structured transition state.
Comparative Kinetic & Performance Data
To facilitate objective selection, the kinetic and operational parameters of common oxidants are summarized below. MMPP's primary limitation is its low solubility in non-polar solvents, which is easily circumvented by utilizing a biphasic medium (e.g., organic solvent/basic aqueous oxidant solution)[1][2].
| Oxidant | Relative Kinetic Rate | Chemoselectivity (Sulfide → Sulfoxide) | Activation Entropy ( | Safety / Stability | Byproduct Work-Up |
| MMPP | Moderate | High (No overoxidation at 1.0 eq)[4] | Highly Negative[2] | High (Stable, non-explosive)[1] | Simple (Water-soluble)[1] |
| mCPBA | Very Fast | Moderate (Prone to sulfone formation) | Moderately Negative | Low (Shock-sensitive)[1] | Tedious (Basic washes) |
| Oxone | Fast | Low (Rapid overoxidation)[4] | Moderately Negative | High (Stable) | Simple (Water-soluble) |
| Slow (Catalyst dependent) | Variable (Depends on catalyst) | Variable | Moderate (Gas evolution) | Ideal (Water) |
Experimental Methodology: Pseudo-First-Order Kinetic Profiling
To rigorously compare the reaction rates of MMPP against other oxidants for a specific substrate, researchers must utilize a self-validating kinetic protocol. The following methodology isolates the rate constant of the oxidant using pseudo-first-order conditions and iodometric titration[2].
Causality of Experimental Design:
By maintaining a vast stoichiometric excess of the substrate over the oxidant, the substrate concentration remains effectively constant. This simplifies the kinetic rate law to
Step-by-Step Protocol
-
Preparation of Reactants: Prepare a homogeneous solution of the substrate (e.g., an aromatic anil or sulfide) in a suitable solvent system (e.g., aqueous acetic acid or a biphasic mixture)[1][2]. Ensure the substrate concentration is at least 10-fold greater than the MMPP concentration to maintain pseudo-first-order conditions[2].
-
Thermostatic Control: Equilibrate the substrate solution and the MMPP solution separately in a thermostated water bath at the target temperature (e.g., 303 K)[2].
-
Initiation: Rapidly mix the stoichiometric amount of MMPP into the substrate solution and start the timer. Ensure continuous, vigorous stirring, especially if utilizing a biphasic system[1][2].
-
Aliquot Quenching: At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume aliquot (e.g., 5.0 mL) and immediately discharge it into a quenching flask containing an excess of KI in aqueous acetic acid. The unreacted MMPP will instantly oxidize the iodide to iodine (
), stopping the primary kinetic reaction[2]. -
Iodometric Titration: Titrate the liberated
with a standardized sodium thiosulfate ( ) solution using starch as an indicator until the blue color disappears. The volume of the titre is directly proportional to the unreacted oxidant concentration[2]. -
Kinetic Analysis: Plot
versus time. The slope of this linear plot yields the observed rate constant ( ). Repeat the experiment at multiple temperatures (e.g., 308 K, 313 K, 318 K) to calculate the activation energy ( ) and thermodynamic parameters ( , ) via the Arrhenius and Eyring equations[2].
Figure 2: Experimental workflow for pseudo-first-order kinetic profiling via iodometric titration.
Strategic Applications in Drug Development
The kinetic and physical properties of MMPP make it highly advantageous for scale-up and continuous-flow chemistry. In the pharmaceutical synthesis of the JNJ-54175446 intermediate, a critical oxidation step initially relied on mCPBA. Due to safety concerns regarding mCPBA's explosive potential and the difficulty of removing its byproducts, researchers successfully transitioned the process to use MMPP[1].
Because MMPP has low solubility in non-polar solvents, the reaction was adapted into a biphasic continuous-flow medium. Batch kinetic experiments demonstrated total conversion overnight without the formation of solid particles[1]. The water-soluble magnesium phthalate byproduct was easily partitioned into the aqueous phase, streamlining the downstream work-up and proving that MMPP's kinetic profile is highly compatible with modern, scalable API manufacturing techniques[1].
References
- Kinetic investigation of oxidation of aromatic anils by magnesium monoperoxyphthal
- Magnesium Monoperoxyphthal
- Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP)
- Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermedi
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- 3. Magnesium Monoperoxyphthalate (MMPP) [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Magnesium monoperoxyphthalate hexahydrate proper disposal procedures
As a Senior Application Scientist, I recognize that handling reactive oxidants requires more than just following a safety data sheet; it demands a mechanistic understanding of the chemical's behavior. Magnesium monoperoxyphthalate hexahydrate (MMPP) is a highly versatile, eco-friendly peroxy acid utilized in Baeyer-Villiger oxidations, amine oxidations, and alkene epoxidations[1],[2]. While it offers superior stability and a lower environmental footprint compared to traditional oxidants like m-CPBA[3],[1], its active oxygen content dictates strict, self-validating protocols for neutralization and disposal.
This guide provides the definitive operational and disposal logistics for MMPP, designed to ensure laboratory safety, regulatory compliance, and scientific integrity.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physical and reactive properties of the material. MMPP is an oxidizing agent that derives its reactivity from the controlled release of active oxygen[3],[2].
Table 1: MMPP Quantitative Data & Hazard Profile
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 84665-66-7[3] | Primary identifier for waste manifesting. |
| Molecular Weight | 494.6 g/mol [4] | Required for stoichiometric calculation of quenching agents. |
| Melting / Decomposition Point | 93 °C (dec.)[3] | Decomposes above 60°C[5]; store and process at room temperature (<30°C)[5]. |
| Incompatibilities | Reducing agents, heavy metals, alkalis[5],[6] | Contact with trace metals catalyzes exothermic autonomous degradation[5]. |
| Thermal Decomposition Products | Carbon oxides, Magnesium oxide[7] | Dictates the requirement for specific incinerator scrubber systems[7]. |
| Acute Toxicity (Oral/Dermal) | LD50 > 2000 mg/kg (Rat)[6] | Low acute toxicity, but acts as a severe eye, skin, and respiratory irritant[5],[6]. |
Mechanistic Basis for Degradation & Disposal
The core principle of MMPP disposal is the mitigation of autonomous degradation . If MMPP is exposed to trace heavy metal ions (e.g., from a contaminated metallic spatula or a dirty benchtop), the metals catalyze the homolytic cleavage of the peroxy O-O bond. This triggers a runaway exothermic reaction that liberates oxygen gas, which can rapidly pressurize and rupture sealed waste containers[5].
Because of this specific causality, spilled MMPP must never be returned to its original packaging [5]. It must be treated as compromised waste immediately. To safely dispose of MMPP, we must chemically reduce the peroxy acid to its stable phthalate derivative before it enters the general waste stream.
Caption: Logistical decision tree for solid versus aqueous MMPP laboratory waste.
Step-by-Step Aqueous Waste Neutralization Protocol
Aqueous solutions containing unreacted MMPP cannot be disposed of directly due to their oxidizing nature and potential to modulate the pH of wastewater systems[5]. The following protocol utilizes a self-validating feedback loop to ensure complete destruction of the peroxy acid.
Materials Required:
-
10% (w/v) Sodium bisulfite (
) or Sodium thiosulfate ( ) solution. -
Potassium iodide (KI) starch indicator paper.
-
1M NaOH and 1M HCl for final pH adjustment.
Methodology:
-
Preparation: Don appropriate PPE (chemical goggles, impervious gloves, lab coat)[7],[6]. Ensure the fume hood is clear of combustible materials[5],[6].
-
Reverse Addition Quenching: Slowly add the aqueous MMPP waste to an excess of the 10% reducing solution (
) while stirring continuously.-
Causality: Adding the oxidant (MMPP) to the reductant ensures the reducing agent is always in stoichiometric excess. This prevents the localized accumulation of unquenched peroxy acid and mitigates dangerous thermal spikes.
-
-
Reaction Time: Allow the mixture to stir for a minimum of 15 minutes at room temperature to ensure complete reduction of the peroxy group to the corresponding carboxylic acid.
-
Self-Validation (The KI-Starch Test): Dip a strip of KI-starch indicator paper into the solution.
-
Mechanistic Rationale: If unreacted peroxy acid remains, it will oxidize the iodide ions (
) on the paper to iodine ( ). The iodine rapidly complexes with starch to form an intensely colored blue-black polyiodide chain. -
Action: If the paper turns blue/black, active oxidant is still present. Add additional reducing agent, stir for 10 minutes, and re-test. If the paper remains colorless, the peroxide is fully destroyed.
-
-
pH Adjustment & Disposal: Once validated as peroxide-free, adjust the solution's pH to between 6.0 and 8.0 using dilute NaOH or HCl. The neutralized, non-oxidizing aqueous waste can now be routed to the facility's standard aqueous waste stream in compliance with local environmental regulations[8].
Caption: MMPP aqueous waste neutralization and self-validating KI-starch testing workflow.
Solid Waste & Spill Logistics
Solid MMPP waste—whether from expired batches, contaminated packaging, or benchtop spills—requires specialized handling to prevent fire hazards[6].
Spill Response:
-
Containment: In the event of a solid spill, immediately isolate the area from ignition sources and combustible materials[5],[6].
-
Mechanical Collection: Sweep or shovel the spilled powder using non-metallic, non-sparking tools (e.g., plastic dustpans and spatulas). Causality: Metallic tools can introduce trace iron or copper, initiating the autonomous degradation described in Section 2[5].
-
Packaging: Transfer the collected material into a clean, dry, high-density polyethylene (HDPE) container[5]. Do not seal the container completely airtight immediately, in case trace degradation has begun and oxygen is evolving.
Final Disposal (Incineration): Solid MMPP waste cannot be safely neutralized in bulk via aqueous quenching due to the risk of uncontrollable exothermic reactions. Instead, solid waste must be transferred to a licensed hazardous waste collector[7].
-
Incinerator Specifications: Ensure the waste manifest specifies disposal via an authorized incinerator equipped with an afterburner and a flue gas scrubber [7].
-
Causality: Thermal decomposition of MMPP generates carbon oxides and fine magnesium oxide (
) particulates[7]. The afterburner ensures complete combustion of the phthalate organic backbone, while the flue gas scrubber is mandatory to capture the aerosolized before it can be released into the atmosphere.
References
-
National Center for Biotechnology Information. "Magnesium monoperoxyphthalate hexahydrate - PubChem". PubChem. Available at:[Link]
-
Wikipedia Contributors. "Magnesium monoperoxyphthalate". Wikipedia. Available at: [Link]
-
Innovation Enterprise IMPULS. "Safety Data Sheet: magnesium monoperoxyphthalate technical (~90%)". IMPULS. Available at:[Link]
-
SIPP CHBA. "Safety Data Sheet: Dismozon pur". SIPP CHBA. Available at:[Link]
-
Azure Edge / Windows Net. "Safety Data Sheet: Magnesium monoperoxyphthalate hexahydrate". Windows Net. Available at:[Link]
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Magnesium Monoperoxyphthalate Hexahydrate (MMPP)
Magnesium monoperoxyphthalate hexahydrate (MMPP) is a versatile and effective oxidizing agent utilized in a multitude of organic synthesis applications, from the epoxidation of alkenes to the Baeyer-Villiger oxidation of ketones.[1] Its stability and ease of handling have positioned it as a safer alternative to other peroxy acids.[1][2] However, as with any potent chemical reagent, a thorough understanding and diligent application of safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with MMPP, grounded in the specific hazards this compound presents.
Understanding the Risks: The "Why" Behind the "What"
MMPP, while relatively stable, is a strong oxidizing agent and is classified with several hazards that dictate our PPE requirements.[3] It is crucial to understand these risks to appreciate the importance of each protective measure.
-
Skin and Eye Irritation/Damage: MMPP is known to cause skin irritation and serious eye irritation.[4][5] Some sources even classify it as causing severe skin burns and eye damage.[1][6][7][8] This is due to its oxidative nature, which can damage biological tissues upon contact.
-
Dermal Harm: The substance is classified as harmful in contact with skin.[4][5]
-
Respiratory Irritation: As a powder, MMPP can become airborne, and inhalation of the dust may cause respiratory irritation.[1][4][5]
-
Oxidizing Hazard: As an oxidizer, MMPP can initiate or promote combustion in other materials.[3][9] Some classifications also identify it as an organic peroxide that may cause a fire upon heating.[6][7][8][10]
These hazards necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure are addressed.
Core Personal Protective Equipment for MMPP Handling
The following table summarizes the essential PPE for handling MMPP, with detailed explanations of their function and importance provided below.
| Body Part | Recommended PPE | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Must be ANSI Z87.1 compliant.[1] This protects against airborne dust particles and accidental splashes, preventing serious eye irritation or damage.[3][4][6][9][11][12] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or punctures before use.[13] Nitrile gloves are commonly recommended for handling oxidizing solids.[3][9][12][14] This is critical to prevent skin contact, which can cause irritation and harm.[4][5] |
| Body | A laboratory coat or a chemical-resistant apron. | Should be buttoned to full length with sleeves that cover the arms.[3] This protects the skin and personal clothing from contamination with MMPP dust or spills. |
| Respiratory | A dust mask (e.g., N95) or a respirator with a particulate filter. | Required when working in poorly ventilated areas or when the generation of dust is likely.[3][4][8] This prevents the inhalation of MMPP dust, which can cause respiratory tract irritation.[1][5] |
| Feet | Closed-toe shoes. | Provides protection against spills and falling objects.[3][12] |
Procedural Guidance: Donning, Doffing, and Operational Plans
Adherence to proper procedures is as critical as the selection of the PPE itself. Follow these step-by-step instructions to ensure your safety.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize the risk of contamination.
Operational Plan for Handling MMPP
-
Preparation:
-
Ensure that a safety shower and an emergency eyewash station are readily accessible.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if dust generation is anticipated.[4][6][9][12]
-
Remove all flammable and combustible materials from the work area.[5][9]
-
Have appropriate spill containment materials readily available.
-
-
Handling:
-
In Case of a Spill:
Disposal Plan
-
Dispose of MMPP and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste should be collected in a designated, properly labeled container.[6]
-
Contaminated PPE should be disposed of as hazardous waste.
-
For larger quantities, removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber may be necessary.[4]
Conclusion
Magnesium monoperoxyphthalate hexahydrate is a valuable tool in the modern laboratory. By understanding its inherent hazards and diligently applying the personal protective equipment and handling protocols outlined in this guide, researchers can confidently and safely harness its synthetic capabilities. Remember, a culture of safety is built on a foundation of knowledge and consistent adherence to best practices.
References
- Benchchem. (n.d.). Magnesium monoperoxyphthalate hexahydrate | 84665-66-7.
- SynQuest Laboratories, Inc. (2017, July 31). Magnesium monoperoxyphthalate hexahydrate Safety Data Sheet.
- ChemicalBook. (2026, January 17). MONOPEROXYPHTHALIC ACID MAGNESIUM SALT, HEXAHYDRATE - Safety Data Sheet.
- Alcarazo, M. (2005). Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP). Synlett, 2005(11), 1807–1808.
- Santa Cruz Biotechnology. (2019, August 28). SAFETY DATA SHEET.
- impuls. (2017, April 13). magnesium monoperoxyphthalate technical (~90%).
- Chem-Impex. (n.d.). Magnesium monoperoxyphthalate hexahydrate.
- Unknown. (2018, October 29). Oxidizers - Standard Operating Procedure.
- Sigma-Aldrich. (n.d.). Magnesium monoperoxyphthalate hexahydrate technical, ~80% (RT).
- Benchchem. (n.d.). Magnesium Monoperoxyphthalate (MMPP).
- Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
- University of Michigan Environment, Health & Safety. (2023, September 14). Oxidizing Chemicals.
- The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Monoperoxyphthalic Acid Magnesium Salt.
- Sigma-Aldrich. (n.d.). Magnesium bis(monoperoxyphthalate) hexahydrate 80%, technical grade.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
